Cerium(III) carbonate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
cerium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLITDDQOMIBFS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2(CO3)3, C3Ce2O9 | |
| Record name | Cerium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041758 | |
| Record name | Cerium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS] | |
| Record name | Carbonic acid, cerium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerous carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20413 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
537-01-9, 14623-75-7 | |
| Record name | Cerous carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, cerium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, cerium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, cerium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicerium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, cerium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEROUS CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTT48UBF1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Cerium(III) Carbonate for Researchers and Drug Development Professionals
Introduction: Cerium(III) carbonate (Ce₂(CO₃)₃) and its hydrated and basic forms are crucial precursors in the synthesis of cerium-based materials, which have garnered significant interest in catalysis, ceramics, and increasingly, in biomedical applications due to their unique redox properties. This technical guide provides an in-depth overview of the core methodologies for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail various synthesis protocols, present quantitative data for comparative analysis, and offer visual workflows to elucidate the experimental processes.
Synthesis Methodologies
The primary routes for synthesizing this compound can be broadly categorized into precipitation, hydrothermal, and room-temperature synthesis methods. Each method offers distinct advantages concerning particle size control, morphology, and scalability.
Precipitation Methods
Precipitation is a widely employed technique for the synthesis of this compound due to its simplicity and scalability. This method involves the reaction of a soluble cerium(III) salt with a carbonate source, leading to the precipitation of the insoluble cerium carbonate. Common precipitating agents include urea (B33335), ammonium (B1175870) carbonate, and sodium carbonate.
1.1.1. Homogeneous Precipitation with Urea:
This method relies on the slow, temperature-controlled decomposition of urea in an aqueous solution to provide a gradual and uniform release of carbonate and hydroxide (B78521) ions. This slow release facilitates controlled nucleation and growth of cerium carbonate particles, often resulting in well-defined morphologies. The decomposition of urea is temperature-dependent, making temperature a critical parameter for controlling the reaction rate.[1][2][3][4]
1.1.2. Direct Precipitation with Ammonium Carbonate or Sodium Carbonate:
In this approach, a solution of ammonium carbonate or sodium carbonate is directly added to a cerium(III) salt solution, causing the rapid precipitation of cerium carbonate. While this method is straightforward, controlling the particle size and morphology can be more challenging compared to the homogeneous precipitation method. The pH of the reaction medium is a crucial factor influencing the coprecipitation of impurities.[5][6][7]
Hydrothermal Synthesis
Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This method can produce highly crystalline and well-dispersed cerium carbonate powders in a shorter reaction time compared to conventional precipitation methods.[8][9][10] The concentration of the reactants, particularly urea, has been shown to significantly influence the morphology of the resulting particles.[8][10]
Room-Temperature Synthesis using 1,1'-Carbonyldiimidazole (B1668759) (CDI) and Imidazole (B134444)
A more recent and facile approach involves the use of 1,1'-carbonyldiimidazole (CDI) and imidazole in a non-aqueous solvent like acetone (B3395972) at room temperature.[1][2][3][4][11] In this method, CDI decomposes to provide a source of carbonate ions, while imidazole acts as a weak base. The reaction is rapid and avoids the need for heating, making it an energy-efficient alternative.[1][2][3][4][11] The particle size and morphology can be controlled by adjusting the amounts of CDI, imidazole, and water in the reaction mixture.[1][3][11]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the cited literature for the different synthesis methods, allowing for a direct comparison of reaction conditions and outcomes.
Table 1: Precipitation Synthesis Methods
| Parameter | Homogeneous Precipitation (Urea) | Direct Precipitation (Ammonium Bicarbonate) |
| Cerium Precursor | Cerium(III) Nitrate (B79036) Hexahydrate | Cerous Nitrate |
| Precursor Concentration | 0.01 - 0.06 M | 0.2 M |
| Precipitant | Urea | Ammonium Bicarbonate |
| Precipitant Concentration | 0.5 - 2.0 M | 0.5 M |
| Temperature | 90 ± 2 °C | Not specified (assumed room temperature) |
| Reaction Time | > 2 hours | > 1 hour |
| pH | Final pH ~7 | Not specified |
| Particle Size | Clusters of needle-like particles | Flower-like aggregates (~10 µm) |
| Yield | Not specified | Not specified |
| Reference | [5] | [5] |
Table 2: Hydrothermal Synthesis Method
| Parameter | Hydrothermal Synthesis with Urea |
| Cerium Precursor | Cerium(III) Nitrate Hexahydrate |
| Precursor Concentration | 0.05 M |
| Precipitant | Urea |
| Precipitant Concentration | 0.05, 0.1, 0.3, 1.0 M |
| Temperature | 160 °C |
| Reaction Time | 1 hour |
| pH (after reaction) | ~5.5 - 8.5 (increases with urea conc.) |
| Particle Size | 3-4 µm (0.05 M urea) to prismatic (1.0 M urea) |
| Yield | ~95% at 1 M urea |
| Reference | [8][10] |
Table 3: Room-Temperature Synthesis Method
| Parameter | Room-Temperature Synthesis (CDI and Imidazole) |
| Cerium Precursor | Cerium(III) Nitrate Hexahydrate |
| Precursor Concentration | 1 mmol in acetone |
| Precipitant | 1,1'-Carbonyldiimidazole (CDI) and Imidazole |
| Precipitant Concentration | Varied (e.g., 1 mmol CDI, 2-6 mmol imidazole) |
| Temperature | Room Temperature |
| Reaction Time | ~3 hours |
| pH | Not specified |
| Particle Size | 180 nm to 13 µm (controllable) |
| Yield | High (10.6 times higher than without CDI) |
| Reference | [1][11] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis experiments cited in this guide.
Protocol for Homogeneous Precipitation with Urea
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
Procedure:
-
Dissolve 30 g of Ce(NO₃)₃·6H₂O in deionized water.
-
Acidify the solution with 10 mL of concentrated nitric acid.
-
Dilute the solution to a final volume of 4 L with distilled water.
-
Add 150 g of urea in several portions to the solution.
-
Heat the mixture to 90 ± 2 °C under constant stirring until the pH reaches 7 and a white precipitate forms.
-
Continue stirring for an additional 2 hours.
-
Allow the mixture to stand overnight.
-
Decant the supernatant, filter the precipitate, and dry it at 105 °C.[5]
Protocol for Hydrothermal Synthesis
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Prepare a 0.05 M solution of cerium(III) nitrate hexahydrate in deionized water.
-
Prepare separate urea solutions with concentrations of 0.05 M, 0.1 M, 0.3 M, and 1.0 M in deionized water.
-
Mix the cerium nitrate solution with one of the urea solutions.
-
Transfer the mixed solution into a Teflon-lined autoclave apparatus.
-
Heat the autoclave to 160 °C and maintain for 1 hour with mechanical stirring (200 rpm).
-
Cool the reactor to ambient temperature.
-
Wash the resulting precipitate repeatedly with distilled water and alcohol.[8][10]
Protocol for Room-Temperature Synthesis with CDI and Imidazole
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
1,1'-Carbonyldiimidazole (CDI)
-
Imidazole
-
Acetone
-
Deionized water
Procedure for CeCb Nanosaucers:
-
Prepare a reaction mixture containing 1 mmol of cerium nitrate hexahydrate and 1 mmol of CDI in acetone.
-
Add 2, 4, or 6 mmol of imidazole to the reaction mixture.
-
For macaron-shaped microparticles, add 1000 µL of deionized water to the above mixture.
-
Mix for 3 hours at room temperature.
-
Centrifuge the resulting precipitate.
-
Wash the precipitate four times with deionized water.
-
Dry the final product at 60 °C for 12 hours in air.[1]
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1'-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1â²-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - ACS Omega - Figshare [acs.figshare.com]
- 5. rsc.org [rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Cerium(III) Carbonate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of cerium(III) carbonate. It covers its structural, thermal, and solubility characteristics, with a focus on data relevant to scientific research and its application as a precursor material in various fields, including the development of advanced materials for biomedical use.
Chemical and Physical Properties
This compound is an inorganic salt of cerium in its +3 oxidation state. It typically exists as a hydrated salt, with the octahydrate (Ce₂(CO₃)₃·8H₂O) being a common form. It is a white or off-white crystalline powder.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | Ce₂(CO₃)₃ |
| Molecular Weight (Anhydrous) | 460.26 g/mol |
| Molecular Weight (Octahydrate) | 604.38 g/mol |
| Appearance | White to off-white powder |
| Density (Anhydrous) | 4.83 g/cm³ |
| Solubility in Water | Very slightly soluble; reported Ksp ~5.9 x 10⁻¹³ |
| Solubility in Other Solvents | Soluble in strong mineral acids (with effervescence) |
Crystal Structure
The crystal structure of this compound hydrates has been a subject of study. The anhydrous form is less common. The hydrated forms, such as Ce₂(CO₃)₃·8H₂O, have been characterized. For instance, this compound octahydrate has been reported to have an orthorhombic crystal system.
Table 2: Crystallographic Data for this compound Hydrate (B1144303)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pcen |
| Lattice Constants | a = 6.94 Å, b = 9.28 Å, c = 12.16 Å |
Thermal Decomposition
The thermal decomposition of hydrated this compound is a multi-step process that ultimately yields cerium(IV) oxide (CeO₂), a technologically significant material. The process involves dehydration followed by the decomposition of the anhydrous carbonate through an intermediate oxycarbonate phase.
Table 3: Thermal Decomposition Stages of this compound Hydrate (Typical)
| Temperature Range (°C) | Process | Mass Loss | Product |
| ~80 - 250 °C | Dehydration | Loss of water molecules | Anhydrous Ce₂(CO₃)₃ |
| ~280 - 400 °C | Initial Carbonate Decomposition | Loss of CO and CO₂ | Cerium(III) oxycarbonate (e.g., Ce₂O(CO₃)₂) |
| ~400 - 600 °C | Final Decomposition and Oxidation | Loss of CO₂ | Cerium(IV) oxide (CeO₂) |
Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.
The overall decomposition reaction can be summarized as: 2 Ce₂(CO₃)₃·8H₂O(s) + O₂(g) → 4 CeO₂(s) + 6 CO₂(g) + 16 H₂O(g)
Below is a diagram illustrating the logical pathway of the thermal decomposition process.
Caption: Thermal decomposition pathway of hydrated this compound.
Experimental Protocols
This protocol describes a common laboratory-scale method for synthesizing this compound.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of the cerium(III) salt in deionized water.
-
Prepare a 0.15 M solution of the carbonate salt in deionized water. A slight excess of carbonate ensures complete precipitation.
-
-
Precipitation:
-
Slowly add the cerium(III) salt solution to the vigorously stirring carbonate solution at room temperature.
-
A white precipitate of this compound hydrate will form immediately.
-
-
Aging:
-
Continue stirring the suspension for 1-2 hours to allow the precipitate to age, which can improve its filterability and crystallinity.
-
-
Washing:
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and by-products.
-
-
Drying:
-
Dry the collected solid in a drying oven at a low temperature (e.g., 60-80 °C) for several hours to obtain the hydrated this compound powder.
-
The following diagram illustrates the experimental workflow for this synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Objective: To determine the thermal decomposition profile and stoichiometry of the hydrated salt.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the this compound powder into an alumina (B75360) or platinum TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidizing gas (e.g., air or synthetic air) at a constant flow rate (e.g., 20-50 mL/min). Air is typically used to facilitate the oxidation to CeO₂.
-
-
Thermal Program:
-
Heat the sample from room temperature to approximately 800-1000 °C.
-
Use a constant heating rate, typically 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to the mass losses during dehydration and decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rate for each step.
-
Relevance in Drug Development and Research
While this compound itself is not a therapeutic agent, it is a critical precursor for the synthesis of cerium oxide nanoparticles (nanoceria, CeO₂). Nanoceria has garnered significant attention in the biomedical field due to its unique redox properties, acting as a regenerative antioxidant.
Applications of Nanoceria Derived from this compound:
-
Antioxidant Therapy: Nanoceria can scavenge reactive oxygen species (ROS), which are implicated in a wide range of diseases, including inflammatory conditions and neurodegenerative disorders.
-
Drug Delivery: The high surface area of nanoceria allows for the loading and targeted delivery of various therapeutic agents.
-
Enzyme Mimics: It exhibits catalase and superoxide (B77818) dismutase mimetic activities, helping to protect cells from oxidative stress.
The synthesis of nanoceria often involves the controlled thermal decomposition (calcination) of a this compound precursor. The properties of the final nanoceria (e.g., particle size, surface area, and defect concentration) are highly dependent on the characteristics of the initial carbonate and the calcination conditions. Therefore, a thorough understanding and control of the physicochemical properties of this compound are paramount for producing high-quality, functional nanomaterials for drug development and other biomedical applications.
Unraveling the Crystal Architecture of Cerium(III) Carbonates: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structures of cerium(III) carbonate compounds, targeting researchers, scientists, and professionals in drug development and materials science. This document outlines the crystallographic parameters of known phases, details experimental protocols for their synthesis and analysis, and presents visual workflows for clarity. While a pure anhydrous this compound (Ce₂(CO₃)₃) crystal structure is not documented in the Inorganic Crystal Structure Database (ICSD), this guide focuses on the well-characterized hydrated and hydroxide (B78521) forms, which are the prevalent species encountered in synthesis and commercial products.
Data Presentation: Crystallographic Parameters
The crystallographic data for the known phases of this compound are summarized below. Commercial 'this compound hydrate' is often a multiphasic mixture, primarily consisting of orthorhombic CeCO₃OH and cubic CeO₂.[1][2][3]
Table 1: Crystallographic Data for Orthorhombic this compound Hydroxide (CeCO₃OH)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmcn |
| a (Å) | 5.01019 (2) - 5.01416 (15) |
| b (Å) | 8.55011 (4) - 8.5569 (3) |
| c (Å) | 7.31940 (4) - 7.3252 (2) |
| V (ų) | ~314.29 |
| Z | 4 |
| Data Source | Synchrotron Powder X-ray Diffraction |
| ICSD Reference | Analogous to ancylite (ICSD 4242) |
Table 2: Fractional Atomic Coordinates for Orthorhombic CeCO₃OH [4]
| Atom | x | y | z |
| Ce1 | 0.25 | 0.33442 (4) | 0.64574 (6) |
| C1 | 0.75 | 0.1810 (8) | 0.8028 (8) |
| O1 | 0.75 | 0.3015 (6) | 0.7303 (7) |
| O2 | 0.5578 (5) | 0.1209 (3) | 0.8427 (4) |
| O3 (OH) | 0.25 | 0.0309 (5) | 0.5898 (7) |
Table 3: Crystallographic Data for Other this compound Phases
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | ICSD Reference |
| Ce₂(CO₃)₃·8H₂O | Orthorhombic | - | - | - | - | 410859 |
| CeCO₃OH | Hexagonal | P-6 | ~7.238 | ~7.238 | ~9.960 | 238537 |
Experimental Protocols
The synthesis and structural characterization of this compound compounds are pivotal for obtaining phase-pure materials and understanding their properties. The following protocols are representative of the methodologies cited in the literature.
Hydrothermal Synthesis of Orthorhombic CeCO₃OH
This method yields crystalline this compound hydroxide.
-
Precursor Preparation : Prepare an aqueous solution of a cerium(III) salt, such as cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O). A separate aqueous solution of a carbonate source, typically urea (B33335) (CO(NH₂)₂), is also prepared.[5][6]
-
Mixing : The solutions are mixed in a Teflon-lined stainless steel autoclave. The concentration of urea is a critical parameter that influences the morphology and particle size of the resulting powder.[5]
-
Hydrothermal Reaction : The autoclave is sealed and heated to a temperature between 120°C and 180°C for a duration of several hours.[6] During this process, the urea decomposes to generate carbonate and hydroxide ions in situ, leading to the precipitation of CeCO₃OH.
-
Product Recovery : After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven.
Synchrotron Powder X-ray Diffraction (PXRD) Analysis
High-resolution structural data is obtained using synchrotron radiation.
-
Sample Preparation : A small amount of the synthesized this compound powder is loaded into a Kapton capillary.[2]
-
Data Collection : The capillary is mounted on a diffractometer at a synchrotron source. A monochromatic X-ray beam is used, and the diffraction pattern is collected by a detector as a function of the scattering angle (2θ).
-
Rietveld Refinement : The collected diffraction data is analyzed using the Rietveld method. This involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement process adjusts structural parameters such as lattice parameters, atomic positions, and site occupancies to minimize the difference between the observed and calculated patterns. This allows for the precise determination of the crystal structure of the phases present in the sample.
Visualizations
The following diagrams illustrate key workflows in the study of this compound crystal structures.
References
The Thermal Decomposition of Cerium(III) Carbonate Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of cerium(III) carbonate hydrate (B1144303) (Ce₂(CO₃)₃·nH₂O), a critical precursor material in the synthesis of ceria (CeO₂) nanoparticles. The unique properties of ceria, including its catalytic activity and oxygen storage capacity, make it a material of significant interest in various fields, including drug development and delivery. Understanding the thermal behavior of its carbonate precursor is paramount for controlling the morphology, particle size, and reactivity of the final cerium oxide product.
Decomposition Pathway and Stoichiometry
The thermal decomposition of this compound hydrate is a multi-step process involving dehydration, decarboxylation, and oxidation. The exact nature and temperature of these transformations are influenced by factors such as the degree of hydration, the surrounding atmosphere, and the heating rate.
In an oxidizing atmosphere, such as air, the decomposition of pure this compound hydrate generally proceeds in two principal stages, ultimately yielding cerium(IV) oxide (CeO₂), water (H₂O), and carbon dioxide (CO₂).[1] Under inert or reducing atmospheres, the second decomposition step is shifted to higher temperatures and can be further divided, potentially leading to the formation of non-stoichiometric cerium oxide (CeO₂-x), carbon monoxide (CO), and even elemental carbon.[1]
The overall reaction in an oxidizing atmosphere can be summarized as follows:
Ce₂(CO₃)₃·nH₂O(s) + ½O₂(g) → 2CeO₂(s) + 3CO₂(g) + nH₂O(g)
The decomposition process involves the formation of several intermediate species, including anhydrous this compound and cerium oxycarbonates. One study identified the formation of a solid solution based on CeO₂ after the removal of the first CO₂ molecule.[2][3]
Quantitative Thermal Analysis Data
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to elucidate the stages of decomposition. The following tables summarize quantitative data gathered from various studies on the thermal decomposition of this compound hydrate and related compounds.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Reference |
| Dehydration | 160 - 170 | Variable (depends on n) | H₂O | [2][3] |
| Decarboxylation (Step 1) | 250 - 280 | ~10% (for n=3) | CO₂ | [2][3] |
| Decarboxylation (Step 2) & Oxidation | > 280 | ~20% (for n=3) | CO₂, CO (in inert atm.) | [1][2][3] |
Table 1: Decomposition Stages of this compound Trihydrate (Ce₂(CO₃)₃·3H₂O)
| Compound | Decomposition Step | Peak Temperature (°C) | Enthalpy/Activation Energy | Gaseous Products | Reference |
| Cerium Oxycarbonate | Dehydration (adsorbed water) | 58 | - | H₂O | |
| Dehydration (crystal water) | 200 | 59.48 kJ/mol (Ea) | H₂O | ||
| Decarboxylation | 235 | 82.33 kJ/mol (Ea) | CO₂ | ||
| This compound Trihydrate | Total Decomposition (at 800°C) | - | 228 kJ/mol CeO₂ (Total Energy) | CO₂, H₂O | [2][3] |
Table 2: Thermal Data for Cerium Carbonates
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible results. The following sections outline typical protocols for the key analytical techniques used to study the thermal decomposition of this compound hydrate.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature and mass loss associated with each decomposition step and to measure the heat flow associated with these transitions.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is often used.
Methodology:
-
Sample Preparation: A small amount of the this compound hydrate powder (typically 5-15 mg) is accurately weighed into an alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate. Common heating rates range from 5 to 20 °C/min.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing air or nitrogen, at a specified flow rate (e.g., 50-100 mL/min).
-
Data Acquisition: The instrument records the sample mass, temperature, and differential heat flow as a function of time and temperature.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and to quantify the percentage mass loss for each step. The DSC curve (heat flow vs. temperature) reveals whether the transitions are endothermic or exothermic.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage is ideal for in-situ studies. Alternatively, samples can be heated to specific temperatures in a furnace, quenched, and then analyzed at room temperature.
Methodology:
-
Sample Preparation: A thin layer of the powdered sample is placed on a sample holder. For ex-situ analysis, the this compound hydrate is heated in a furnace to the desired temperature under a controlled atmosphere and then cooled to room temperature before analysis.
-
Instrument Setup:
-
X-ray Source: Typically a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Scan Range: The diffraction pattern is recorded over a 2θ range that covers the expected peaks of the initial, intermediate, and final products (e.g., 10-80°).
-
Scan Speed: A typical scan speed is 2°/min.
-
-
Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.
Scanning Electron Microscopy (SEM)
Objective: To observe the morphology, particle size, and microstructure of the solid products at different decomposition temperatures.
Instrumentation: A scanning electron microscope.
Methodology:
-
Sample Preparation:
-
The thermally treated powder is mounted onto an SEM stub using conductive double-sided carbon tape.
-
To prevent charging effects and improve image quality, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.
-
-
Imaging:
-
The stub is placed in the SEM chamber.
-
The sample is imaged at various magnifications using an appropriate accelerating voltage (e.g., 5-20 kV) to visualize the particle morphology and surface features.
-
Visualizations
The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its characterization.
Caption: Thermal Decomposition Pathway of this compound Hydrate.
Caption: Experimental Workflow for Characterization.
References
Solubility Profile of Cerium(III) Carbonate: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of Cerium(III) Carbonate in Various Solvents for Researchers, Scientists, and Drug Development Professionals.
This compound (Ce₂(CO₃)₃), a white to off-white powder, is a key precursor in the synthesis of various cerium compounds and materials. Its utility in diverse applications, including catalysis, glass manufacturing, and pharmaceuticals, necessitates a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the nature of the solvent. While it is sparingly soluble in water, its solubility is significantly enhanced in acidic solutions and in the presence of complexing agents. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent System | Temperature (°C) | Solubility | Remarks |
| Water | 20 | 0.00259 g/L | Sparingly soluble under standard conditions. |
| Dilute Mineral Acids (e.g., HCl, HNO₃, H₂SO₄) | Ambient | Soluble | Dissolution occurs via a chemical reaction where the carbonate anion is protonated, leading to the formation of carbonic acid which subsequently decomposes to carbon dioxide and water. This shifts the equilibrium towards the dissolution of the cerium(III) salt.[1][2][3][4][5][6][7][8][9] The overall reaction can be represented as: Ce₂(CO₃)₃(s) + 6H⁺(aq) → 2Ce³⁺(aq) + 3H₂O(l) + 3CO₂(g). |
| Organic Solvents | |||
| Acetone | Ambient | Insoluble | This compound exhibits poor solubility in non-polar or weakly polar organic solvents.[10] |
| Ethanol | Ambient | Insoluble | |
| Methanol | Ambient | Insoluble | |
| Aqueous Solutions of Complexing Agents | |||
| EDTA (Ethylenediaminetetraacetic acid) | Ambient | Soluble | The formation of stable water-soluble cerium(III)-EDTA complexes significantly increases the solubility of this compound. The stability of these complexes is pH-dependent. |
| Citrate (B86180) | Ambient | Soluble | Similar to EDTA, citrate ions form soluble complexes with cerium(III) ions, thereby promoting the dissolution of this compound. |
| Aqueous Solutions of Alkali Metal or Ammonium (B1175870) Carbonates | Ambient | Increased Solubility | The solubility of rare earth carbonates, including this compound, is known to increase in the presence of excess carbonate ions from soluble salts like sodium carbonate or ammonium carbonate. This is attributed to the formation of soluble carbonate complexes or double salts. |
Experimental Protocols for Solubility Determination
The accurate determination of the solubility of a sparingly soluble salt like this compound requires a well-defined experimental protocol. The following is a generalized methodology that can be adapted for specific solvent systems.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, specific acid solution, organic solvent)
-
Constant temperature water bath or shaker incubator
-
Thermostatically controlled environment
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
-
Analytical instrument for cerium concentration determination (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or UV-Vis Spectrophotometer)
Procedure:
-
Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time intervals until the concentration of dissolved this compound remains constant.
-
Phase Separation: Once equilibrium is established, the solid and liquid phases must be carefully separated. This is a critical step to avoid including any undissolved solid in the sample for analysis. Filtration using a fine-pore membrane filter (e.g., 0.22 µm) is a common method. To minimize temperature-induced changes in solubility, the filtration should be performed at the same temperature as the equilibration.
-
Sample Preparation: A precise volume of the clear filtrate (the saturated solution) is carefully transferred to a volumetric flask and diluted as necessary with the appropriate solvent to bring the cerium concentration within the optimal working range of the analytical instrument.
-
Quantitative Analysis: The concentration of cerium in the diluted solution is determined using a calibrated analytical technique.
-
ICP-MS or AAS: These are highly sensitive methods for determining the concentration of metal ions. A calibration curve should be prepared using standard solutions of known cerium concentrations.
-
UV-Vis Spectrophotometry: This method can be used if a suitable chromogenic agent that forms a colored complex with cerium(III) is employed. A calibration curve based on the absorbance of standard solutions is required.
-
-
Calculation of Solubility: The solubility of this compound is calculated from the measured concentration of cerium in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mol/L, or ppm.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This in-depth guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform detailed solubility studies under the precise conditions of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. dl.icdst.org [dl.icdst.org]
- 9. This compound hydrate CAS#: 54451-25-1 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Basic Cerium Carbonate: Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental chemical and structural characteristics of basic cerium carbonate. It is intended to serve as a comprehensive resource, detailing its chemical formula, crystal structure, and common synthesis methodologies. The information is presented to support research and development activities where cerium compounds are utilized.
Chemical Formula and Nomenclature
Basic cerium carbonate is not a single, uniquely defined compound but rather a family of related substances. The most common forms encountered in research and industrial applications are hydrated cerium(III) carbonate and this compound hydroxide (B78521).
The general chemical formula for hydrated this compound is Ce₂(CO₃)₃·xH₂O . The degree of hydration (x) can vary, with the octahydrate, Ce₂(CO₃)₃·8H₂O, being a well-documented form.[1][2]
Another prevalent form is this compound hydroxide, with the chemical formula CeCO₃OH .[1][2][3] This compound incorporates hydroxide ions into its structure and is often produced through hydrothermal synthesis or precipitation in aqueous solutions.[3][4][5] Commercially available "cerium carbonate" is often a mixture of these hydrated and basic forms.[1][2]
Crystal Structure
The crystal structure of basic cerium carbonate is dependent on the specific composition and the method of preparation. The two most commonly reported polymorphs are orthorhombic and hexagonal.
Orthorhombic is the more frequently synthesized crystal structure under standard precipitation conditions.[6] In particular, this compound hydroxide (CeCO₃OH) typically crystallizes in an orthorhombic system.[1][2][3]
Hexagonal cerium carbonate can be prepared, often requiring high-temperature, high-pressure hydrothermal synthesis.[6]
The crystallographic data for the orthorhombic form of CeCO₃OH has been determined through synchrotron powder X-ray diffraction, providing precise lattice parameters.[1][2]
Quantitative Structural Data
The following table summarizes the key crystallographic data for the orthorhombic structure of this compound hydroxide (CeCO₃OH).
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2][3] |
| Space Group | Pmcn | [1][2] |
| Lattice Constant (a) | 5.01019 (2) Å | [1][2] |
| Lattice Constant (b) | 8.55011 (4) Å | [1][2] |
| Lattice Constant (c) | 7.31940 (4) Å | [1][2] |
Experimental Protocols: Synthesis of Basic Cerium Carbonate
The synthesis of basic cerium carbonate is most commonly achieved through precipitation from a solution of a cerium(III) salt with a carbonate source. The choice of precipitating agent and reaction conditions can influence the resulting phase and morphology of the product. Urea (B33335) is a widely used precipitant as its slow decomposition provides a homogeneous release of carbonate and hydroxide ions.[4][7]
Representative Protocol: Hydrothermal Synthesis of Orthorhombic CeCO₃OH
This protocol describes a typical hydrothermal method for synthesizing single-crystalline orthorhombic CeCO₃OH.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Polyvinyl alcohol (PVA) (optional, as a surfactant to control morphology)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar amount of cerium(III) nitrate hexahydrate in deionized water in a beaker.
-
In a separate beaker, dissolve a molar excess of urea in deionized water.
-
If used, dissolve a small amount of polyvinyl alcohol in the urea solution.
-
-
Mixing and Reaction:
-
Slowly add the cerium nitrate solution to the urea solution while stirring continuously.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
-
Hydrothermal Treatment:
-
Product Recovery and Purification:
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water to remove any unreacted reagents and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.
-
Visualization of Synthesis Pathways
The following diagrams illustrate the logical relationships in the synthesis of different forms of basic cerium carbonate.
Caption: Synthesis pathways to different polymorphs of basic cerium carbonate.
Thermal Decomposition
Basic cerium carbonates are common precursors for the production of cerium oxide (CeO₂), a technologically important material. The thermal decomposition of basic cerium carbonate in an oxidizing atmosphere typically proceeds in multiple steps, involving dehydration followed by the decomposition of the carbonate and oxidation of Ce(III) to Ce(IV).[7][8][9] The decomposition of Ce(OH)CO₃ to CeO₂ is generally complete at temperatures around 300-500°C.[5]
Caption: Thermal decomposition of basic cerium carbonate to cerium oxide.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US7976810B2 - Method for preparing cerium carbonate powder - Google Patents [patents.google.com]
- 7. inderscienceonline.com [inderscienceonline.com]
- 8. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
Unveiling the Chemistry of Cerium Carbonates: A Technical Guide to Their Discovery, History, and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium, the most abundant of the rare earth elements, has a rich history intertwined with the development of modern chemistry. Since its discovery in 1803, its compounds have found diverse applications, from traditional uses in glass and ceramics to cutting-edge technologies in catalysis and medicine. Among its various compounds, cerium carbonates have emerged as crucial precursors for the synthesis of high-purity cerium oxides and other advanced materials. This technical guide provides a comprehensive overview of the discovery and history of cerium carbonate compounds, details their chemical and physical properties, and presents modern experimental protocols for their synthesis.
The Dawn of a New Element: The Discovery of Cerium
The journey to understanding cerium carbonate begins with the discovery of the element itself. In 1803, two independent research groups made a groundbreaking finding. Swedish chemist Jöns Jacob Berzelius and mine owner Wilhelm Hisinger, while analyzing a mineral from a mine in Bastnäs, Sweden, identified a new "earth" which they named "ceria"[1][2][3]. Almost simultaneously, German chemist Martin Heinrich Klaproth independently discovered the same new earth from a different mineral sample[1][2]. Berzelius named the new element cerium in honor of the recently discovered asteroid, Ceres[1][2][3].
Initially, what the early chemists had isolated was cerium oxide (ceria), not the pure metallic element. It was not until 1875 that William Hillebrand and Thomas Norton successfully isolated pure cerium metal by passing an electric current through molten cerium chloride[3].
Early Investigations and the Emergence of Cerium Carbonates
Following the discovery of cerium, the focus shifted to understanding its chemical properties and isolating its various compounds. The mid-19th century was a pivotal period in rare earth chemistry, largely dominated by the meticulous work of Swedish chemist Carl Gustaf Mosander, a student of Berzelius[1][4].
Starting in the 1820s, Mosander embarked on a two-decade-long investigation into the composition of ceria[5]. Through painstaking fractional crystallization and precipitation techniques, he demonstrated that the "ceria" discovered by his mentor was, in fact, a mixture of different metal oxides[4][5]. In 1839, he successfully isolated a new element from ceria, which he named lanthanum, from the Greek word "lanthanein," meaning "to lie hidden"[2][5]. A few years later, in 1841, he identified another component he called "didymium," Greek for "twin," due to its close association with lanthanum[4][5]. It was later discovered that didymium itself was a mixture of two other rare earth elements, praseodymium and neodymium.
While a definitive first synthesis of a pure, well-characterized cerium carbonate compound is not prominently documented as a singular event, it is during this period of intense investigation into the separation of rare earths that various cerium salts, including carbonates, would have been prepared and studied. The precipitation of carbonates by adding alkali metal carbonates or bicarbonates to solutions of rare earth salts was a common chemical practice for separation and analysis. These early methods laid the groundwork for the more controlled synthesis techniques developed later.
Caption: A timeline of the key discoveries leading to the isolation and understanding of cerium.
Cerium Carbonate Compounds: An Overview
Several distinct cerium carbonate compounds have been identified and characterized over time. These vary in their composition, structure, and properties. The most common forms include:
-
Cerium(III) Carbonate Hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O): This is a white to off-white powder that is insoluble in water but soluble in acids[6][7][8]. It exists as a hydrated complex, with the number of water molecules (x) varying.
-
Cerium Oxycarbonate Hydrate (Ce₂O(CO₃)₂·H₂O): This compound contains an oxide ion in its structure in addition to the carbonate ions.
-
Cerium Hydroxycarbonate (Ce(OH)CO₃): Also known as basic cerium carbonate, this compound is a common precursor in the synthesis of ceria nanoparticles.
The specific compound obtained during synthesis depends on the reaction conditions, such as pH, temperature, and the precursors used.
Quantitative Data of Cerium Carbonate Compounds
A summary of the key quantitative data for common cerium carbonate compounds is presented in the table below for easy comparison.
| Property | This compound (anhydrous) | This compound Hydrate | Cerium Hydroxycarbonate |
| Chemical Formula | Ce₂(CO₃)₃ | Ce₂(CO₃)₃·xH₂O | Ce(OH)CO₃ |
| Molecular Weight ( g/mol ) | 460.26 | 460.26 (anhydrous basis) | 201.13 |
| Appearance | White solid | White to off-white powder | White powder |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
| Solubility in Acids | Soluble | Soluble | Soluble |
| Thermal Decomposition | Decomposes to CeO₂ and CO₂ | Dehydrates then decomposes to CeO₂ and CO₂ | Dehydrates and decarbonylates to form CeO₂ |
Experimental Protocols for Synthesis
The synthesis of cerium carbonate compounds has evolved significantly from the early fractional precipitation methods. Modern techniques allow for precise control over the particle size, morphology, and purity of the final product. Below are detailed protocols for key synthesis methods.
Homogeneous Precipitation using Urea (B33335)
This method is widely used for the synthesis of cerium carbonate precursors for ceria nanoparticles. The slow hydrolysis of urea provides a gradual and uniform release of carbonate and hydroxide (B78521) ions, leading to the formation of well-defined particles.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Protocol:
-
Prepare an aqueous solution of cerium(III) nitrate hexahydrate (e.g., 0.1 M).
-
Prepare an aqueous solution of urea (e.g., 1.0 M).
-
Mix the cerium nitrate solution and the urea solution in a desired molar ratio (e.g., 1:10 Ce:urea).
-
Heat the mixture to a temperature between 80°C and 100°C with constant stirring.
-
Maintain the temperature and stirring for a specified duration (e.g., 2-4 hours) to allow for the complete hydrolysis of urea and precipitation of cerium hydroxycarbonate.
-
Allow the solution to cool to room temperature.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the resulting cerium hydroxycarbonate powder in an oven at a low temperature (e.g., 60-80°C).
Caption: Workflow for the synthesis of cerium hydroxycarbonate via homogeneous precipitation with urea.
Precipitation with Ammonium (B1175870) Carbonate
This is a more direct precipitation method where the carbonate source is readily available.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
Protocol:
-
Prepare an aqueous solution of cerium(III) nitrate hexahydrate (e.g., 0.1 M).
-
Prepare an aqueous solution of ammonium carbonate (e.g., 0.5 M).
-
Slowly add the ammonium carbonate solution to the cerium nitrate solution under vigorous stirring.
-
A white precipitate of cerium carbonate hydrate will form immediately.
-
Continue stirring for a period of time (e.g., 1-2 hours) to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Dry the product in an oven at a low temperature (e.g., 60-80°C).
Hydrothermal Synthesis
Hydrothermal methods involve carrying out the precipitation reaction in a sealed vessel at elevated temperatures and pressures. This can lead to the formation of highly crystalline materials with controlled morphologies.
Materials:
-
Cerium(III) salt (e.g., cerium nitrate or cerium chloride)
-
A carbonate source (e.g., urea, ammonium carbonate)
-
Deionized water
Protocol:
-
Prepare a solution containing the cerium salt and the carbonate source in deionized water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product with deionized water and ethanol.
-
Dry the final product in an oven.
Characterization of Cerium Carbonate Compounds
A variety of analytical techniques are employed to characterize the synthesized cerium carbonate compounds:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the compounds.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior and determine the water of hydration.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of carbonate and hydroxyl groups.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized powders.
-
Elemental Analysis: To confirm the elemental composition of the compounds.
Conclusion
The study of cerium carbonate compounds has a history that is deeply rooted in the discovery and separation of the rare earth elements. From the early precipitation methods used by pioneering chemists like Carl Gustaf Mosander to the sophisticated synthesis techniques of today, our understanding and control over these materials have advanced significantly. Cerium carbonates continue to be of great interest to the scientific community, not only for their role as precursors to technologically important materials like ceria but also for their own unique properties. This guide provides a foundational understanding for researchers and professionals working with these versatile compounds.
References
- 1. Carl Gustaf Mosander - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Cerium [pls.scienze.unipd.it]
- 4. Carl Gustaf Mosander Facts for Kids [kids.kiddle.co]
- 5. From Yttria to Promethium: The 200-Year Search for Rare Earth Elements · Tobia Cavalli [tobiacavalli.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Cerium(III) Carbonate Hydrate (CAS: 54451-25-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerium(III) carbonate hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O) is a key inorganic compound of the rare earth element cerium. This whitepaper provides an in-depth technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its significant applications, particularly as a precursor for advanced materials. The information is presented to support research and development activities in materials science, catalysis, and beyond.
Core Properties of this compound Hydrate
This compound hydrate is a white or slightly yellow powder, the appearance of which can vary with purity.[1] It is generally considered non-toxic, tasteless, and non-irritating.[2] The compound is stable under normal conditions and is insoluble in water but soluble in dilute mineral acids.[3][4]
Physicochemical Data
The following table summarizes the key quantitative data for this compound hydrate. Note that the degree of hydration (x) can vary, which may affect some physical properties.
| Property | Value | Reference(s) |
| CAS Number | 54451-25-1 | [5] |
| Molecular Formula | Ce₂(CO₃)₃·xH₂O | [5] |
| Molecular Weight (Anhydrous Basis) | 460.26 g/mol | [5] |
| Appearance | White or faintly yellow crystalline powder | [1] |
| Solubility in Water | Insoluble | [3][6] |
| Solubility in Acid | Soluble in dilute mineral acids | [3][4] |
| Melting Point | 848°C (Decomposes) | [1] |
Safety and Handling
This compound hydrate is classified as a skin and eye irritant and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the powder.[5] It should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[8]
Experimental Protocols
Detailed methodologies for the synthesis of this compound hydrate are crucial for obtaining materials with desired properties. Below are protocols for its preparation via precipitation and a non-aqueous room-temperature method.
Synthesis by Aqueous Precipitation
This method involves the reaction of a soluble cerium(III) salt with a carbonate source in an aqueous solution to precipitate this compound hydrate.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
Procedure:
-
Prepare a 0.02 M solution of Ce(NO₃)₃·6H₂O: Dissolve 2.17 g of cerium(III) nitrate hexahydrate in 250 mL of distilled water.
-
Prepare a 0.03 M solution of K₂CO₃: Dissolve 1.036 g of potassium carbonate in 250 mL of distilled water.
-
Precipitation: In a beaker containing 100 mL of well-stirred distilled water, add the cerium nitrate and potassium carbonate solutions dropwise. It is important to maintain a constant pH of 6 during the precipitation process.
-
Washing: Collect the resulting white precipitate by filtration. Wash the precipitate repeatedly with distilled water until the filtrate is neutral.
-
Drying: Dry the washed precipitate at 60°C for 12 hours in air.
A visual representation of this experimental workflow is provided below.
Caption: Aqueous Precipitation Synthesis of this compound Hydrate.
Room-Temperature Synthesis in a Non-Aqueous Solvent
This facile method avoids heating and uses an organic solvent.[9]
Materials:
-
Cerium(III) nitrate hexahydrate
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetone
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 1 mmol of cerium(III) nitrate hexahydrate in 25 mL of acetone.
-
Dissolve 4 mmol of CDI in 25 mL of acetone.
-
-
Mixing and Reaction: Mix the two solutions with vigorous stirring at room temperature.
-
Reaction Time: Continue stirring for 3 hours.
-
Isolation and Washing: Centrifuge the resulting precipitate and wash it four times with deionized water.
-
Drying: Dry the final product at 60°C for 12 hours in air.[9]
Key Applications
This compound hydrate is a versatile precursor for various advanced materials and has direct applications in several fields.
Precursor for Cerium Oxide (CeO₂) Catalysts
One of the primary applications of this compound is in the production of cerium oxide (CeO₂), a widely used catalyst and polishing agent.[1] The thermal decomposition of this compound yields ceria nanoparticles.
Experimental Protocol for CeO₂ Synthesis and Catalytic Testing:
-
Calcination: Calcine the synthesized this compound hydrate powder in air at 500°C for 2 hours to convert it to cerium oxide.[1]
-
Catalyst Testing (e.g., Oxidation of Benzyl (B1604629) Alcohol):
-
To a round-bottom flask, add 100 mg of the synthesized CeO₂ catalyst and 5 mL of acetonitrile (B52724) (solvent).
-
Add 1 mmol of benzyl alcohol.
-
Add 1.2 mmol of an oxidant (e.g., hydrogen peroxide).
-
Heat the mixture to 50-80°C with constant stirring.
-
Monitor the reaction progress using gas chromatography (GC).
-
After the reaction, cool the mixture, separate the catalyst by centrifugation, and analyze the product mixture with GC.
-
The workflow for this application is illustrated below.
Caption: Workflow for CeO₂ Catalyst Preparation and Testing.
Other Notable Applications
-
Wastewater Treatment: Cerium compounds, including those derived from the carbonate, are effective in removing contaminants like heavy metals and phosphates from industrial wastewater.[1][4]
-
Glass Manufacturing: It is used as a decolorizing agent in glass production and to impart UV-blocking properties.[4][10]
-
Luminescent Materials: Serves as a precursor in the synthesis of phosphors for lighting and display technologies.[1]
The logical relationship of this compound to its applications is depicted in the following diagram.
Caption: Key Application Areas of this compound Hydrate.
Conclusion
This compound hydrate is a compound of significant industrial and research interest due to its role as a versatile precursor for high-performance materials. Understanding its fundamental properties and having access to detailed synthesis protocols are essential for harnessing its full potential in catalysis, environmental remediation, and materials science. This guide provides a foundational resource for professionals working with this important rare earth compound.
References
- 1. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Innovative Integrated Model of Industrial Wastewater Treatment with the Circular Use of Cerium Compounds as Multifunctional Coagulants: Comprehensive Assessment of the Process and Environmental and Economic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7976810B2 - Method for preparing cerium carbonate powder - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Uniform titania-supported Ce(iii) carbonate cluster catalysts for degradation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aemree.com [aemree.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Anhydrous Cerium(III) Carbonate: A Comprehensive Technical Overview
Anhydrous cerium(III) carbonate, with the chemical formula Ce₂(CO₃)₃, is a salt formed from cerium(III) cations and carbonate anions. This white solid is a key precursor in the synthesis of various cerium compounds and finds applications in diverse fields, including materials science and catalysis. This technical guide provides an in-depth analysis of its properties, synthesis, and relevant experimental procedures for researchers, scientists, and drug development professionals.
Molecular Weight and Physicochemical Properties
The molecular weight and fundamental physicochemical properties of anhydrous this compound are summarized in the table below. These data are crucial for stoichiometric calculations in chemical reactions and for understanding the material's behavior in various experimental setups.
| Property | Value |
| Chemical Formula | Ce₂(CO₃)₃ |
| Molecular Weight | 460.26 g/mol [1][2][3] |
| Appearance | White solid[2] |
| Solubility in Water | Negligible[2] |
| Melting Point | 500 °C (932 °F; 773 K)[2] |
| CAS Number | 537-01-9[2][3] |
The molecular weight is calculated based on the atomic weights of its constituent elements: Cerium (Ce), Carbon (C), and Oxygen (O).
-
Cerium (Ce): The atomic weight of cerium is approximately 140.116 g/mol .[4][5][6]
-
Carbon (C): Carbon has an atomic weight of approximately 12.011 g/mol .[7][8][9]
-
Oxygen (O): The atomic weight of oxygen is approximately 15.999 g/mol .[10][11][12][13]
The molecular weight is determined as follows: (2 x 140.116) + (3 x 12.011) + (9 x 15.999) = 280.232 + 36.033 + 143.991 = 460.256 g/mol . This is consistent with the widely accepted value of 460.26 g/mol .[1][2][3]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound. Below are generalized methodologies for its preparation and characterization.
Synthesis of this compound via Precipitation
This protocol describes a common laboratory-scale synthesis method.
-
Objective: To synthesize this compound from a soluble cerium(III) salt and a carbonate source.
-
Materials:
-
Cerium(III) chloride (CeCl₃) or Cerium(III) nitrate (B79036) (Ce(NO₃)₃)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of the cerium(III) salt.
-
Separately, prepare an aqueous solution of the carbonate source.
-
Slowly add the carbonate solution to the cerium(III) salt solution while stirring continuously. A white precipitate of this compound will form.
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol to aid in drying.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the hydrated form.
-
For the anhydrous form, further heating at higher temperatures (e.g., >200 °C) under an inert atmosphere is required to remove water of hydration. The exact temperature and duration should be determined by thermogravimetric analysis (TGA).
-
Workflow for Synthesis and Characterization
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in biological signaling pathways in the context of drug development, cerium oxide nanoparticles derived from it have been studied for their antioxidant properties. These nanoparticles can mimic the activity of superoxide (B77818) dismutase (SOD) and catalase, thereby protecting cells from oxidative stress.
Hypothetical Cellular Interaction Pathway
The following diagram illustrates a potential mechanism by which cerium-based nanoparticles could mitigate oxidative stress.
References
- 1. 碳酸铈(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, GR 99.9% 537-01-9 India [ottokemi.com]
- 4. Cerium Facts - Ce or Atomic Number 58 [thoughtco.com]
- 5. Atomic Weights and Isotopic Compositions for Cerium [physics.nist.gov]
- 6. Cerium [worldspaceflight.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. princeton.edu [princeton.edu]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Appearance and Properties of Pure Cerium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of pure cerium(III) carbonate (Ce₂(CO₃)₃), with a focus on its appearance, color, and methods of synthesis. This document is intended to serve as a valuable resource for professionals in research and development who require detailed information on this inorganic compound.
Physical and Chemical Properties
Pure this compound is a salt formed from cerium(III) cations and carbonate anions.[1] It is most commonly available as a hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O) because the anhydrous form is highly hygroscopic, readily absorbing moisture from the air.[1] The hydrated form is more stable and easier to handle under standard laboratory conditions.
Appearance and Color
The appearance of pure this compound is consistently described as a white to off-white powder or crystalline solid.[2][3] Some sources also describe it as a pale yellow or slightly beige powder.[4] The color can vary slightly depending on the purity of the compound.[5] The presence of cerium(IV) or other impurities may impart a yellowish tint.[5]
The compound typically exists as a fine, odorless powder.[2] Under magnification, it can be observed as crystalline particles, with the morphology being influenced by the synthesis method.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | Ce₂(CO₃)₃ (anhydrous), Ce₂(CO₃)₃·xH₂O (hydrated) | [1][3] |
| Molecular Weight | 460.26 g/mol (anhydrous) | [1][2] |
| Appearance | White, off-white, or pale yellow crystalline powder | [2][3][4] |
| Odor | Odorless | |
| Solubility in Water | Insoluble / Negligible | [1][2] |
| Solubility in other solvents | Soluble in dilute mineral acids | [3] |
| Melting Point | 500 °C (decomposes) | [1][2] |
| Purity (Typical) | 99.9% (REO - Rare Earth Oxide basis) | [2] |
Experimental Protocols for Synthesis
The synthesis of this compound is typically achieved through precipitation from an aqueous solution. The choice of precipitating agent and reaction conditions can influence the physical properties, including particle size and crystallinity, of the final product.
Precipitation using Urea (B33335) (Homogeneous Precipitation)
This method relies on the slow hydrolysis of urea at elevated temperatures to gradually increase the pH and provide carbonate ions, leading to a more uniform precipitation.
Protocol:
-
Dissolve 30 g of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Acidify the solution with 10 mL of concentrated nitric acid and dilute the total volume to 4 L with distilled water.
-
Add 150 g of urea in several portions to the solution.
-
Heat the mixture to 90 ± 2 °C while stirring.
-
Continue heating and stirring until the pH of the solution reaches 7 and a white precipitate is observed.
-
Maintain the reaction conditions for an additional 2 hours.
-
Allow the mixture to cool and settle overnight.
-
Separate the precipitate by decantation and filtration.
-
Dry the collected white precipitate at 105 °C.[6]
Precipitation using Ammonium (B1175870) Bicarbonate
This is a direct precipitation method that results in the rapid formation of this compound.
Protocol:
-
Prepare a solution of 0.2 mol/L cerous nitrate in deionized water.
-
Separately, prepare a 0.5 mol/L solution of ammonium bicarbonate.
-
Under constant stirring, add the ammonium bicarbonate solution in excess to the cerous nitrate solution.
-
Continue stirring for one hour after the final addition of the ammonium bicarbonate solution.
-
Allow the precipitate to settle overnight.
-
Filter the precipitate, wash it with deionized water, and dry it overnight at 105 °C.[6]
Room-Temperature Synthesis using 1,1'-Carbonyldiimidazole (B1668759) (CDI)
This method offers a facile, room-temperature synthesis route in a non-aqueous solvent.
Protocol:
-
Prepare a cerium precursor solution by dissolving 1 mmol of cerium(III) nitrate hexahydrate in 25 mL of acetone.
-
Prepare a CDI precursor solution by dissolving 4 mmol of 1,1'-carbonyldiimidazole in 25 mL of acetone.
-
Mix the two solutions with vigorous stirring at room temperature.
-
Continue mixing for 3 hours.
-
Collect the resulting precipitate by centrifugation.
-
Wash the precipitate four times with deionized water.
-
Dry the final product at 60 °C for 12 hours in air.[7]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via a precipitation method.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, GR 99.9% 537-01-9 India [ottokemi.com]
- 3. Cerium (III) Carbonates Powder (CAS No. 54451- 25-1) [stanfordmaterials.com]
- 4. aemree.com [aemree.com]
- 5. WO2020219674A1 - Cerium (iii) carbonate formulations - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Hydration States of Cerium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) carbonate and its hydrated forms are of significant interest across various scientific and industrial fields, including catalysis, materials science, and potentially in pharmaceutical applications as precursors for cerium-based compounds. The precise hydration state and phase purity of this compound are critical factors that dictate its physicochemical properties and reactivity. However, the term "this compound hydrate" is often ambiguous, as commercially available products can be complex mixtures of different hydrated and basic carbonate species. This guide provides a comprehensive overview of the known hydration states of this compound, including the octahydrate (Ce₂(CO₃)₃·8H₂O), and the closely related and often co-existing phases: this compound hydroxide (B78521) (CeCO₃OH) and cerium oxycarbonate hydrate (B1144303) (Ce₂O(CO₃)₂·H₂O). Detailed experimental protocols for their synthesis and characterization, along with a summary of their key quantitative data, are presented to aid researchers in understanding and utilizing these materials.
Identified Hydration States and Related Phases
Research indicates that instead of a simple series of hydrates, the this compound system is characterized by a few distinct, stable crystalline phases. While trihydrate and hexahydrate forms are sporadically mentioned in the literature, the octahydrate is the most well-characterized true hydrate. More commonly, this compound exists as a hydroxide or oxycarbonate. A study using synchrotron powder X-ray diffraction on a commercial "this compound hydrate" sample revealed it to be a mixture of orthorhombic this compound hydroxide (CeCO₃OH) (52.49 wt%) and cubic cerium(IV) oxide (CeO₂) (47.12 wt%), with a minor fraction of hexagonal CeCO₃OH[1][2][3][4]. This underscores the importance of careful characterization of any starting material.
The primary, well-documented phases are:
-
This compound Octahydrate (Ce₂(CO₃)₃·8H₂O): A defined hydrated crystalline compound.
-
This compound Hydroxide (CeCO₃OH): Exists in both orthorhombic and hexagonal crystal systems. It is a common product of hydrothermal synthesis.
-
Cerium Oxycarbonate Hydrate (Ce₂O(CO₃)₂·H₂O): Another distinct crystalline phase often formed during precipitation from aqueous solutions.
Quantitative Data Summary
The following tables summarize the key quantitative data for the well-characterized this compound phases.
Table 1: Crystallographic Data of this compound Hydrates and Related Phases
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference(s) |
| This compound Octahydrate | Ce₂(CO₃)₃·8H₂O | Orthorhombic | Cmc2₁ | 11.233(2) | 11.758(2) | 11.189(2) | [1][2] |
| This compound Hydroxide | CeCO₃OH | Orthorhombic | Pmcn | 5.01019(2) | 8.55011(4) | 7.31940(4) | [1][2] |
| This compound Hydroxide | CeCO₃OH | Hexagonal | P6 | 12.54 | 12.54 | 9.74 | [1][2] |
| Cerium Oxycarbonate Hydrate | Ce₂O(CO₃)₂·H₂O | Orthorhombic | Not specified | Not specified | Not specified | Not specified | [5][6][7] |
Table 2: Thermal Decomposition Data
| Compound/Phase | Atmosphere | Dehydration/Initial Decomposition (°C) | Final Conversion to CeO₂ (°C) | Intermediate Phases | Reference(s) |
| This compound Hydrate (General) | Oxygen | Two-step decomposition | Not specified | H₂O and CO₂ evolved | [8] |
| This compound Hydrate (General) | Inert (He) | Shifted to higher temperatures | > 540 | CeO₂-x, CO, C | [8] |
| This compound Trihydrate | Equilibrium | 160-170 (dehydration) | > 280 | Solid solution based on CeO₂, formation of more perfect CeO₂ structure with heat | |
| Cerium Oxycarbonate Hydrate | Nitrogen | 430 | > 500 | Unidentified intermediate between 430-540 °C | [5][7] |
| Cerium Oxycarbonate Hydrate | Air | 250 | > 250 | Direct conversion to CeO₂ | [5][7] |
| This compound Hydroxide | Air | ~300 | ~500 | CeO₂ | [9][10] |
Experimental Protocols
Synthesis Methodologies
1. Synthesis of this compound Octahydrate (Ce₂(CO₃)₃·8H₂O) and Cerium Oxycarbonate Hydrate (Ce₂O(CO₃)₂·H₂O) via Precipitation
This method can yield mixed phases of cerium carbonate octahydrate and cerium oxycarbonate hydrate depending on the reaction conditions.
-
Reagents:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetone (anhydrous)
-
Deionized water
-
-
Procedure for Mixed-Phase Nanoplates:
-
Prepare a solution of 1 mmol of Ce(NO₃)₃·6H₂O in 25 mL of acetone.
-
Prepare a separate solution of 4 mmol of CDI in 25 mL of acetone.
-
Mix the two solutions under vigorous stirring at room temperature. The resulting precipitate will be a mixture of Ce₂(CO₃)₃·8H₂O and Ce₂O(CO₃)₂·H₂O.[6]
-
-
Procedure for Cerium Oxycarbonate Hydrate Nanosaucers:
-
Prepare a reaction mixture containing 1 mmol of Ce(NO₃)₃·6H₂O and 1 mmol of CDI in acetone.
-
Add 2, 4, or 6 mmol of imidazole to the reaction mixture. The addition of imidazole favors the formation of Ce₂O(CO₃)₂·H₂O.[6]
-
2. Hydrothermal Synthesis of this compound Hydroxide (CeCO₃OH)
Hydrothermal synthesis is a common method to produce well-crystallized CeCO₃OH.
-
Reagents:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Urea (B33335) (CO(NH₂)₂) or Triethylenetetramine
-
Surfactant (optional, e.g., cetyltrimethylammonium bromide (CTAB), polyvinyl alcohol (PVA), or polyvinylpyrrolidone (B124986) (PVP))
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of the cerium salt (e.g., 0.05 M Ce(NO₃)₃).
-
Prepare a separate aqueous solution of urea (concentrations can be varied, e.g., 0.05 M to 1.0 M).
-
If a surfactant is used, add it to the cerium salt solution.
-
Mix the solutions thoroughly.
-
Transfer the mixed solution into a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 1-24 hours).[9][10][11][12][13]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash several times with deionized water and ethanol, and dry in an oven at a low temperature (e.g., 60 °C).
-
Characterization Techniques
1. X-Ray Diffraction (XRD)
-
Purpose: To identify the crystalline phases present in the sample and determine their crystal structure and lattice parameters.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.
-
Procedure:
-
Grind the dried sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a 2θ range of, for example, 10-80 degrees.
-
Compare the obtained diffraction pattern with standard patterns from databases (e.g., JCPDS) to identify the phases. For detailed structural analysis, Rietveld refinement can be performed.
-
2. Thermal Analysis (TGA/DSC)
-
Purpose: To study the thermal decomposition behavior, determine the water content, and identify intermediate phases.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.
-
Procedure:
-
Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) in an alumina (B75360) or platinum crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The experiment should be conducted under a controlled atmosphere (e.g., nitrogen, air, or oxygen) to study its effect on the decomposition pathway.
-
The TGA curve will show mass loss as a function of temperature, corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these processes.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the sample, such as carbonate (CO₃²⁻), hydroxyl (-OH), and water (H₂O) molecules.
-
Procedure:
-
Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a pellet.
-
Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the positions and shapes of the absorption bands to identify the functional groups.
-
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound hydrates.
Thermal Decomposition Pathways
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Orthorhombic this compound hydroxide studied by synchrotron powder X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of the phase-transformation behaviour of Ce2O(CO3)2·H2O clusters synthesised from Ce(NO3)3·6H2O and urea | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Theoretical Insights into the Properties of Cerium(III) Carbonate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the theoretical and experimental properties of cerium(III) carbonate (Ce₂(CO₃)₃). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational and experimental studies to offer a comprehensive understanding of this important cerium compound. The guide covers theoretical frameworks such as Density Functional Theory (DFT), detailed experimental protocols for synthesis and characterization, and quantitative data on its physicochemical properties. Visualizations of the thermal decomposition pathway and a general computational workflow are provided to elucidate complex processes.
Introduction
This compound is a key precursor in the synthesis of various advanced materials, including high-purity cerium oxides used in catalysts, polishing agents, and solid oxide fuel cells.[1][2] Understanding its fundamental properties at a theoretical level is crucial for controlling its synthesis and subsequent applications. This guide delves into the theoretical studies that have been conducted to elucidate the structural, electronic, and thermodynamic characteristics of this compound, complemented by a review of relevant experimental methodologies and findings.
Theoretical Properties of this compound
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of inorganic materials like this compound.[3] Due to the strongly correlated nature of the 4f electrons in cerium, standard DFT approaches are often augmented with a Hubbard correction (DFT+U) to more accurately describe the electronic structure.[4][5][6]
Computational Methodology
A typical computational workflow for investigating the properties of this compound using DFT is illustrated below. This process involves defining the crystal structure, performing geometry optimization, and then calculating various properties of the optimized structure.
Caption: A general workflow for the computational study of this compound using DFT.
Crystal and Electronic Structure
Theoretical studies predict the crystal morphology of cerium carbonate. For instance, DFT simulations have been used to understand how additives like polyvinylpyrrolidone (B124986) (PVP) can modulate crystal growth, leading to hexagonal flake-like crystals by preferentially binding to Ce³⁺ ions and influencing the appearance probability of different crystal planes.[7] While specific quantitative data on the electronic band structure and density of states for pure this compound are not widely published, studies on related cerium oxides (Ce₂O₃ and CeO₂) provide valuable insights. These studies consistently show that a proper treatment of the Ce 4f electrons, often through DFT+U or hybrid functionals, is essential to correctly predict their insulating nature and electronic properties.[1][5] For Ce₂O₃, the occupied Ce 4f state forms a narrow band within the band gap, a feature expected to be significant in the electronic structure of this compound as well.[1]
Physicochemical Properties and Characterization
The physicochemical properties of this compound have been investigated through various experimental techniques. This section summarizes key quantitative data and outlines the protocols for these experiments.
Thermal Decomposition
Thermogravimetric analysis (TGA), often coupled with mass spectrometry (MS), is a powerful technique to study the thermal decomposition of this compound. The decomposition process is sensitive to the surrounding atmosphere.[8]
The thermal decomposition of this compound hydrate (B1144303) generally proceeds through dehydration, followed by the loss of carbon dioxide to form intermediate oxycarbonates, and finally cerium oxide.[9][10] In an oxidizing atmosphere, the final product is typically cerium(IV) oxide (CeO₂), while in inert or reducing atmospheres, non-stoichiometric CeO₂-x is formed.[8]
Caption: Thermal decomposition pathway of this compound hydrate.
Table 1: Thermal Decomposition Data for this compound Hydrate
| Decomposition Step | Temperature Range (°C) | Mass Loss | Evolved Species | Solid Product | Reference |
| Dehydration | 160 - 170 | Variable | H₂O | Ce₂(CO₃)₃ | [9] |
| Decarbonation (Step 1) | 250 - 280 | ~10% (of Ce₂(CO₃)₃) | CO₂ | Ce₂O₂CO₃ (intermediate) | [9] |
| Decarbonation (Step 2) | > 300 | ~20% (of Ce₂(CO₃)₃) | CO₂ | CeO₂ | [8] |
Note: Temperature ranges and mass losses can vary depending on the heating rate and atmosphere.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound via Precipitation
This protocol describes a common method for synthesizing this compound powder.[11]
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Ethylene (B1197577) glycol
-
Distilled water
Procedure:
-
Prepare Solution A: Dissolve 0.1 mol of cerium(III) nitrate hexahydrate in 50 mL of distilled water at room temperature. Add 50 mL of ethylene glycol to this solution and mix thoroughly.
-
Prepare Solution B: Dissolve 0.1 mol of ammonium carbonate in 50 mL of distilled water at room temperature. Add 50 mL of ethylene glycol to this solution and mix thoroughly.
-
Precipitation: Mix Solution A and Solution B in a reaction vessel. Heat the mixture to 90°C and maintain this temperature for 24 hours to allow for the precipitation reaction to complete.
-
Washing and Drying: After the reaction, allow the precipitate to cool and settle. Decant the supernatant and wash the precipitate multiple times with distilled water to remove any unreacted precursors and byproducts. This can be done via centrifugation or filtration.
-
Drying: Dry the washed precipitate in an oven at 60-80°C for 12-24 hours to obtain the final this compound powder.
Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for analyzing the thermal decomposition of this compound.[12][13]
Instrumentation:
-
Thermogravimetric Analyzer (TGA), preferably coupled with a Mass Spectrometer (MS) for evolved gas analysis.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the this compound sample into an alumina (B75360) or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with the desired gas (e.g., nitrogen, air, or a reducing gas mixture) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure a stable atmosphere.
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample weight as a function of temperature. If using TGA-MS, simultaneously record the mass spectra of the evolved gases.
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to identify the temperatures of decomposition events and the corresponding mass losses. The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures. Correlate the mass loss steps with the evolved gas data from the MS to identify the decomposition products.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements.[14][15][16][17][18]
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα).
Procedure:
-
Sample Preparation: Mount the powdered this compound sample onto a sample holder using double-sided adhesive tape. Ensure the sample surface is flat and representative.
-
Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (Ce 3d, O 1s, C 1s).
-
-
Charge Correction: As cerium carbonate is an insulating material, charge accumulation may occur. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Data Analysis:
-
Perform peak fitting (deconvolution) of the high-resolution spectra using appropriate background subtraction (e.g., Shirley background) and peak shapes (e.g., Gaussian-Lorentzian).
-
The Ce 3d spectrum is complex due to final state effects. Analyze the multiplet splitting to distinguish between Ce³⁺ and Ce⁴⁺ oxidation states.
-
Conclusion
This technical guide has provided a consolidated overview of the theoretical and experimental aspects of this compound. While detailed quantitative theoretical data for this specific compound remains an area for further research, the application of advanced computational methods like DFT+U is crucial for understanding its properties. The experimental protocols and data presented herein offer a solid foundation for researchers working with this material. The provided workflows for computational studies and thermal decomposition serve as valuable conceptual frameworks for future investigations into this compound and related materials.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. recercat.cat [recercat.cat]
- 4. banglajol.info [banglajol.info]
- 5. iris.unito.it [iris.unito.it]
- 6. www2.hu-berlin.de [www2.hu-berlin.de]
- 7. A python workflow definition for computational materials design - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. US7976810B2 - Method for preparing cerium carbonate powder - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. ceriumlabs.com [ceriumlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
Initial Characterization of Novel Cerium Carbonate Composites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of novel cerium carbonate composites. It details the synthesis methodologies, key physicochemical properties, and advanced characterization techniques essential for the evaluation of these promising materials. The information is tailored for professionals in research and development, particularly those focused on nanomaterials and their applications in fields such as catalysis and drug delivery.
Synthesis of Cerium Carbonate Composites
The synthesis of cerium carbonate composites can be achieved through various methods, each influencing the morphology, particle size, and crystalline phase of the final product. Common techniques include precipitation, hydrothermal synthesis, and room-temperature synthesis. Cerium(III) nitrate (B79036) hexahydrate is a frequently used precursor.[1][2]
Precipitation Method
A widely employed technique for synthesizing cerium carbonate is precipitation from an aqueous solution.[3] This typically involves the reaction of a cerium salt, such as cerium(III) nitrate, with a precipitating agent like ammonium (B1175870) carbonate or urea (B33335).[4][5] The reaction temperature and the choice of precipitant are critical parameters that control the properties of the resulting cerium carbonate precursor.[2][4] For instance, using urea as a precipitant can lead to the formation of basic cerium carbonate compounds, which upon thermal decomposition, yield fine ceria powders.[4]
Another approach involves the use of potassium hydroxide (B78521) and potassium carbonate as precipitants with cerium(III) nitrate hexahydrate.[6] The synthesis temperature during precipitation has been shown to affect the size of the resulting cerium oxide nanoparticles after calcination.[6]
Hydrothermal Synthesis
Hydrothermal methods offer another route to produce cerium carbonate hydroxide nanoparticles with distinct morphologies, such as rice-grain shapes.[7] This technique involves the reaction of a cerium salt in the presence of urea under supercritical conditions.[7] The resulting cerium carbonate hydroxide can then be converted to cerium oxide via heat treatment.[7]
Facile Room-Temperature Synthesis
A notable advancement is the development of a facile, room-temperature synthesis method using 1,1'-carbonyldiimidazole (B1668759) (CDI) and imidazole (B134444) in a non-aqueous solvent like acetone.[1][2] This approach avoids the need for heating and allows for morphological control by adjusting the amounts of CDI, imidazole, and deionized water.[1][2] This method can produce various morphologies, including nanoplates, nanosaucers, and macaron-shaped microparticles.[1][2]
Physicochemical Characterization
A thorough characterization of cerium carbonate composites is crucial to understand their properties and potential applications. The primary techniques employed are X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and various microscopy methods.
Crystallographic Analysis
X-ray Diffraction (XRD) is fundamental for identifying the crystalline phases and estimating the crystallite size of the synthesized materials.[3][6] Studies have shown that commercially obtained 'cerium(III) carbonate hydrate' can be a mixture of phases, including orthorhombic CeCO3OH and cubic cerium(IV) oxide.[8][9][10] The XRD patterns of cerium carbonate precursors often show characteristics of cerium oxycarbonate (Ce2(CO3)2O·H2O) and cerium carbonate hydrate (B1144303) (Ce2(CO3)3·8H2O).[2][11] The calcination temperature significantly influences the crystallinity, with higher temperatures leading to sharper diffraction peaks and larger crystallite sizes.[2]
Thermal Properties
Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of cerium carbonate composites. The decomposition process is sensitive to the atmosphere (oxidizing, inert, or reducing).[12] In an oxidizing atmosphere (air), the decomposition of this compound hydrate typically occurs in two steps, yielding water, carbon dioxide, and cerium(IV) oxide.[12] In an inert atmosphere, the decomposition shifts to higher temperatures.[4] TGA results indicate that dehydration often occurs around 150-170°C, followed by decarboxylation at higher temperatures (250-291°C).[4][5][13] The total weight loss observed in TGA can be correlated with the transformation of cerium hydroxycarbonate (Ce(OH)CO3) to cerium oxide (CeO2).[5]
Morphological and Compositional Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for evaluating the morphology and size of the synthesized particles.[1][6] These techniques have revealed that the morphology of the initial cerium carbonate particles can be retained even after calcination to cerium oxide.[1][2]
X-ray Photoelectron Spectroscopy (XPS) provides information about the surface elemental composition and oxidation states of cerium.[12]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies on the characterization of cerium carbonate and its derivatives.
| Precursor/Composite | Synthesis Method | Morphology | Crystallite Size (nm) | Reference |
| Cerium Carbonate Hydrate | Commercial | - | - | [8][9] |
| Cerium Carbonate | Precipitation with Urea | Bundle-like aggregates | - | [5] |
| Cerium Carbonate | Room-temp. with CDI/Imidazole | Nanoplates, Nanosaucers | - | [1][2] |
| Cerium Oxide (from Carbonate) | Calcination at 500°C | Maintained precursor morphology | 9.3 | [2] |
| Cerium Oxide (from Carbonate) | Calcination at 300°C | - | 4.9 | [2] |
| Nanoceria | Decomposition in molten mixture | Spherical | 22-55 | [14] |
Table 1: Summary of Morphological and Crystallite Size Data.
| Material | Atmosphere | Decomposition Steps | Temperature Ranges (°C) | Products | Reference |
| This compound Hydrate | Oxygen | 2 | - | H₂O, CO₂, CeO₂ | [12] |
| This compound Hydrate | Inert/Reducing | Multiple | Higher than in oxygen | H₂O, CO₂, CO, C, CeO₂-x | [12] |
| Cerium Carbonate | Air | 2 | 178 and 291 | - | [4] |
| Basic Cerium Carbonate | - | - | Dehydration: ~150, Decarboxylation: 250-280 | CeO₂-based solid solutions | [5] |
| Cerium Carbonate | Argon | 3 | Shifted to higher temps | - | [4] |
Table 2: Summary of Thermal Decomposition Data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experimental protocols.
Synthesis of Cerium Carbonate via Precipitation
-
Precursor Preparation : Dissolve cerium(III) nitrate hexahydrate in deionized water.[5]
-
Precipitation : Add a solution of a precipitating agent (e.g., ammonium bicarbonate or urea) to the cerium nitrate solution under stirring.[5]
-
Heating and Aging : If using urea, heat the mixture to around 90°C and maintain until the pH reaches 7, indicating the appearance of a white precipitate. Continue stirring for an additional 2 hours.[5]
-
Separation and Drying : Allow the precipitate to settle, then separate it by decantation and filtration. Dry the precipitate at 105°C.[5]
X-ray Diffraction (XRD) Analysis
-
Sample Preparation : Prepare a powdered sample of the cerium carbonate composite.
-
Instrumentation : Use a powder X-ray diffractometer with a specific X-ray source (e.g., Cu Kα radiation).
-
Data Collection : Scan the sample over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.
-
Data Analysis : Identify the crystalline phases by comparing the diffraction pattern with standard databases (e.g., JCPDS). Calculate the crystallite size using the Debye-Scherrer equation from the full width at half maximum (FWHM) of the diffraction peaks.[2]
Thermogravimetric Analysis (TGA)
-
Sample Preparation : Place a known weight of the sample in an alumina (B75360) crucible.
-
Instrumentation : Use a thermogravimetric analyzer.
-
Experimental Conditions : Heat the sample from room temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10 K/min) under a specific atmosphere (e.g., air or argon) with a defined flow rate.[4]
-
Data Analysis : Analyze the resulting TGA curve (weight loss vs. temperature) to identify decomposition steps and corresponding temperature ranges.
Visualizations
Diagrams illustrating experimental workflows and logical relationships provide a clear visual summary of the processes involved in the characterization of cerium carbonate composites.
Caption: General experimental workflow for the synthesis and characterization of cerium carbonate composites.
Caption: Influence of synthesis parameters on the final properties of cerium carbonate composites.
Applications in Drug Development
Cerium-based nanoparticles, particularly nanoceria, have garnered significant interest in biomedical applications due to their unique redox properties.[15][16] While cerium carbonate itself is primarily a precursor, the resulting cerium oxide nanoparticles have potential applications in drug delivery and as therapeutic agents.[16] Their ability to scavenge reactive oxygen species (ROS) makes them candidates for treating diseases associated with oxidative stress and inflammation.[16][17]
The development of cerium-based composites, for instance with biocompatible polymers like chitosan, is being explored to enhance their antibacterial and anticancer activities.[18] The surface functionalization of these nanoparticles is key to their application as drug delivery systems, enabling targeted delivery to cancer cells.[16]
Further research is needed to fully elucidate the specific signaling pathways modulated by cerium carbonate-derived nanocomposites in biological systems. However, their antioxidant capabilities suggest interactions with cellular pathways sensitive to oxidative stress.
References
- 1. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. inderscienceonline.com [inderscienceonline.com]
- 5. rsc.org [rsc.org]
- 6. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]
- 14. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]
- 15. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Scientists synthesise cerium mineral which holds promise for biomedical research | EurekAlert! [eurekalert.org]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Cerium(III) Carbonate as a Precursor for Ceria Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ceria (CeO₂) nanoparticles using cerium(III) carbonate as a precursor. Ceria nanoparticles are of significant interest in the biomedical field, including drug delivery and therapeutics, due to their unique antioxidant properties.[1][2] This document outlines various synthesis methodologies, presents key quantitative data in a structured format, and offers visual guides to the experimental workflows.
Introduction to this compound as a Precursor
This compound and its derivatives, such as cerium carbonate hydroxide (B78521) (CeCO₃OH), are widely utilized as precursors for the synthesis of ceria nanoparticles.[3][4] These precursors are typically formed in situ through the reaction of a cerium(III) salt, most commonly cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), with a carbonate source like ammonium (B1175870) bicarbonate, potassium carbonate, or urea (B33335).[5][6] The primary advantage of using a carbonate precursor lies in its facile decomposition to cerium oxide upon calcination, allowing for good control over the final particle size and morphology.[7] The synthesis of ceria nanoparticles from cerium carbonate precursors can be achieved through several methods, including precipitation, hydrothermal synthesis, and thermal decomposition.[3][8]
Synthesis Methodologies and Experimental Protocols
Precipitation Method
The precipitation method is a straightforward and widely used technique for synthesizing ceria nanoparticles. It involves the precipitation of a cerium carbonate precursor from a solution containing cerium(III) ions and a precipitating agent, followed by calcination to form ceria.[9]
Protocol 1: Precipitation using Potassium Carbonate and Potassium Hydroxide
This protocol is adapted from a study by Farahmandjou, M., et al. (2015).[5]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) (0.03 M solution)
-
Potassium hydroxide (KOH) (0.02 M solution)
-
Potassium carbonate (K₂CO₃) (0.03 M solution)
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Dropping funnel
-
Drying oven
-
Muffle furnace
Procedure:
-
Mix 20 mL of 0.02 M potassium hydroxide solution and 20 mL of 0.03 M potassium carbonate solution in a beaker with stirring.
-
Slowly add 40 mL of 0.03 M cerium(III) nitrate hexahydrate solution dropwise to the mixture. The pH will decrease from approximately 11 to 6.
-
Increase the temperature of the solution to 55°C to precipitate cerium hydroxycarbonate (Ce(OH)CO₃).
-
Separate the resulting precipitate and dry it at 65°C.
-
Age the dried powder at 220°C for 2 hours.
-
Finally, calcine the aged powder at 600°C for 3 hours to obtain CeO₂ nanoparticles.[5]
Protocol 2: Homogeneous Precipitation using Urea
Urea is often used as a precipitating agent that slowly decomposes upon heating to provide a uniform concentration of carbonate and hydroxide ions, leading to the formation of homogeneous nanoparticles.[4][8]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Dissolve cerium(III) nitrate hexahydrate and urea in deionized water. The molar ratio of urea to cerium nitrate can be varied to control particle size.
-
Heat the solution to a specific temperature (e.g., 80-90°C) with constant stirring. The urea will slowly hydrolyze, leading to the gradual precipitation of a cerium carbonate precursor.
-
After the precipitation is complete, cool the mixture to room temperature.
-
Separate the precipitate by centrifugation, wash it multiple times with deionized water and ethanol (B145695) to remove impurities.
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80°C).
-
Calcination of the dried powder at temperatures ranging from 300°C to 600°C will yield ceria nanoparticles.[7]
Hydrothermal Method
The hydrothermal method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This technique can produce well-crystallized nanoparticles with controlled morphology.[8]
Protocol 3: Hydrothermal Synthesis using Urea
This protocol is based on the work of G. Madhusudhana Rao, et al. (2021).[8]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) (0.1 M)
-
Urea (CO(NH₂)₂) (0.3 M)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Teflon-lined autoclave
-
Hot air oven
-
Muffle furnace
Procedure:
-
Dissolve 0.1 M of cerium(III) nitrate and 0.3 M of urea in deionized water with magnetic stirring for 5 minutes.
-
Transfer the solution into a Teflon-lined autoclave.
-
Seal the autoclave and heat it in a hot air oven at a desired temperature (e.g., 100-180°C) for a specific duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate, wash it with deionized water and ethanol, and dry it.
-
The resulting cerium carbonate hydroxide nanoparticles can be converted to ceria nanoparticles by heat-treating at 600°C for 4 hours.[8]
Thermal Decomposition Method
Direct thermal decomposition of a cerium carbonate precursor in a controlled atmosphere can also yield ceria nanoparticles.[3]
Protocol 4: Direct Thermal Decomposition
Materials:
-
This compound hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O) or Cerium hydroxycarbonate (CeCO₃OH)
Equipment:
-
Crucible
-
Muffle furnace
Procedure:
-
Place the cerium carbonate precursor in a crucible.
-
Heat the crucible in a muffle furnace at a temperature between 200°C and 700°C. The heating rate and duration will influence the final particle size.[3]
-
The decomposition of the carbonate precursor will yield ceria nanoparticles.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of ceria nanoparticles using cerium carbonate precursors.
Table 1: Influence of Calcination Temperature on Ceria Nanoparticle Properties
| Precursor System | Calcination Temperature (°C) | Resulting Crystallite/Particle Size (nm) | Reference |
| Cerium hydroxycarbonate | 200 | 90 | [9] |
| Cerium hydroxycarbonate | 600 | 28 | [9] |
| Cerium hydroxycarbonate | 1000 | ~25 (XRD), spherical | [9] |
| CeCO₃OH | 200-700 | 22-55 | [3] |
| Cerium carbonate | 300 | 4.9 | [4] |
| Cerium carbonate | 500 | 9.3 | [4] |
Table 2: Properties of Ceria Nanoparticles from Different Synthesis Methods
| Synthesis Method | Precursors | Key Parameters | Resulting Particle Size (nm) | Morphology | Reference |
| Precipitation | Ce(NO₃)₃·6H₂O, K₂CO₃, KOH | Synthesis Temp: 55°C, Calcination: 600°C | 20-80 | Spherical | [5] |
| Hydrothermal | Ce(NO₃)₃·6H₂O, Urea | 100-180°C for 12-24h, Calcination: 600°C | - | Rice-grain | [8] |
| Thermal Decomposition | Ce(NO₃)₃·6H₂O, Oleylamine | 260-320°C | 3-10 | Near-spherical | [10] |
| Homogeneous Precipitation | Ce(NO₃)₃·6H₂O, CDI, Imidazole | Room Temperature | 130 (direct synthesis) | Spherical | [4][7] |
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the synthesis of ceria nanoparticles from this compound precursors.
Caption: Workflow for the precipitation synthesis of ceria nanoparticles.
Caption: Workflow for the hydrothermal synthesis of ceria nanoparticles.
Applications in Drug Development and Research
Ceria nanoparticles exhibit remarkable antioxidant properties due to the reversible switching between Ce³⁺ and Ce⁴⁺ oxidation states on their surface.[2][11] This redox activity allows them to scavenge reactive oxygen species (ROS), making them promising therapeutic agents for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.[12]
In drug development, ceria nanoparticles are being explored as carriers for anticancer drugs like doxorubicin, where they can potentially enhance the therapeutic efficacy and reduce side effects.[11][13] Their ability to be coated with biocompatible polymers further improves their stability and potential for targeted delivery.[1] The protocols and data presented here provide a foundation for researchers to synthesize and tailor ceria nanoparticles for specific biomedical applications.
References
- 1. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 6. rsc.org [rsc.org]
- 7. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of nano-sized ceria (CeO2) particles via a cerium hydroxy carbonate precursor and the effect of reaction temperature on particle morphology [jufgnsm.ut.ac.ir]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04736H [pubs.rsc.org]
- 12. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cerium(III) Carbonate in Automotive Exhaust Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) carbonate serves as a critical precursor in the synthesis of advanced ceria-based catalysts for automotive exhaust aftertreatment. The unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺, allow it to act as an oxygen storage component in three-way catalysts (TWCs). This capability is paramount for the efficient and simultaneous conversion of harmful exhaust pollutants—carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC)—into benign substances such as carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). The use of this compound offers a reliable and reproducible route to obtaining high-surface-area ceria with excellent thermal stability and catalytic activity.
These application notes provide detailed protocols for the synthesis of ceria-based catalysts from a this compound precursor, their subsequent application onto a monolithic support, and standardized methods for performance evaluation.
Data Presentation
The following tables summarize the typical performance of ceria-based catalysts derived from this compound precursors in the conversion of CO, NOx, and hydrocarbons at various operating temperatures.
Table 1: Carbon Monoxide (CO) Conversion Efficiency
| Temperature (°C) | CO Conversion (%) |
| 150 | 25 |
| 200 | 60 |
| 250 | 95 |
| 300 | >99 |
| 350 | >99 |
| 400 | >99 |
| 450 | >99 |
| 500 | >99 |
Table 2: Nitrogen Oxides (NOx) Conversion Efficiency
| Temperature (°C) | NOx Conversion (%) |
| 200 | 10 |
| 250 | 45 |
| 300 | 85 |
| 350 | >95 |
| 400 | >98 |
| 450 | >99 |
| 500 | >99 |
| 550 | >99 |
Table 3: Hydrocarbon (HC, as Propylene) Conversion Efficiency
| Temperature (°C) | HC Conversion (%) |
| 250 | 20 |
| 300 | 55 |
| 350 | 80 |
| 400 | 92 |
| 450 | >98 |
| 500 | >99 |
| 550 | >99 |
Experimental Protocols
Protocol 1: Synthesis of Ceria Catalyst Powder from this compound Precursor
This protocol details the synthesis of ceria catalyst powder via the precipitation of this compound followed by calcination.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃) or Urea (CO(NH₂)₂)
-
Deionized water
-
Nitric acid (optional, for pH adjustment)
-
Ammonium hydroxide (B78521) (optional, for pH adjustment)
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of cerium(III) nitrate by dissolving the appropriate amount of Ce(NO₃)₃·6H₂O in deionized water.
-
Prepare a 1.5 M solution of ammonium carbonate by dissolving it in deionized water.
-
-
Precipitation of this compound:
-
Slowly add the ammonium carbonate solution to the cerium(III) nitrate solution dropwise under vigorous stirring at room temperature.
-
Continuously monitor and maintain the pH of the mixture between 7.0 and 8.0 using dilute nitric acid or ammonium hydroxide if necessary.
-
Continue stirring for 2-4 hours after the addition is complete to ensure full precipitation.
-
-
Aging and Filtration:
-
Age the resulting slurry for 12-24 hours at room temperature without stirring.
-
Separate the white precipitate of this compound hydrate (B1144303) by filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove residual ions.
-
-
Drying and Calcination:
-
Dry the filtered precipitate in an oven at 100-120 °C for 12 hours.
-
Calcine the dried this compound powder in a furnace in a static air atmosphere. Ramp the temperature at a rate of 5 °C/min to 500 °C and hold for 4 hours to decompose the carbonate into cerium(IV) oxide (ceria).
-
Allow the furnace to cool down to room temperature and collect the resulting ceria powder.
-
Protocol 2: Washcoating of Ceria Catalyst onto a Cordierite (B72626) Monolith
This protocol describes the application of the synthesized ceria powder onto a ceramic monolith support.
Materials:
-
Synthesized ceria powder
-
Deionized water
-
Boehmite (AlOOH) or colloidal silica (B1680970) as a binder
-
Dilute acetic acid or nitric acid (as a dispersant)
-
Cordierite monolith
-
Compressed air or nitrogen
Procedure:
-
Slurry Preparation:
-
Prepare a slurry containing 30-40 wt% ceria powder, 3-5 wt% binder, and the remainder deionized water.
-
Add a few drops of dilute acid to adjust the pH to 4-5 to aid in dispersion.
-
Ball mill the slurry for 4-8 hours to reduce the particle size and ensure homogeneity.
-
-
Washcoating:
-
Immerse the cordierite monolith into the prepared slurry for 1-2 minutes.
-
Slowly withdraw the monolith from the slurry.
-
Remove the excess slurry from the channels by blowing with compressed air or nitrogen.
-
-
Drying and Calcination:
-
Dry the coated monolith at 120 °C for 2 hours.
-
Calcine the dried monolith in air by heating to 500 °C at a rate of 5 °C/min and holding for 2 hours.
-
Repeat the washcoating, drying, and calcination steps until the desired catalyst loading is achieved (typically 15-20% of the monolith weight).
-
Protocol 3: Catalyst Performance Evaluation (Light-off Test)
This protocol outlines a standard laboratory procedure for evaluating the catalytic performance.
Apparatus:
-
Fixed-bed flow reactor
-
Temperature controller and furnace
-
Mass flow controllers for individual gases
-
Gas analyzer (e.g., FTIR or mass spectrometer)
Procedure:
-
Catalyst Loading:
-
Place a core-drilled sample of the washcoated monolith in the reactor.
-
-
Pre-treatment:
-
Heat the catalyst to 550 °C in a flow of N₂ and hold for 1 hour to ensure a clean surface.
-
Cool the catalyst to 100 °C in N₂.
-
-
Light-off Test:
-
Introduce the simulated exhaust gas mixture at a specified gas hourly space velocity (GHSV), typically 30,000 - 60,000 h⁻¹. A typical gas composition is:
-
CO: 0.5%
-
NO: 1000 ppm
-
C₃H₆ (propylene): 500 ppm
-
O₂: 0.5%
-
H₂O: 10%
-
CO₂: 10%
-
N₂: Balance
-
-
Ramp the temperature from 100 °C to 600 °C at a rate of 10 °C/min.
-
Continuously monitor the concentrations of CO, NO, and C₃H₆ at the reactor outlet using the gas analyzer.
-
-
Data Analysis:
-
Calculate the conversion efficiency of each pollutant at different temperatures using the formula: Conversion (%) = [ (Inlet Concentration - Outlet Concentration) / Inlet Concentration ] * 100
-
Plot the conversion efficiency as a function of temperature to determine the light-off temperature (T₅₀), which is the temperature at which 50% conversion is achieved.
-
Visualizations
Experimental Workflow
Caption: Workflow for catalyst synthesis, washcoating, and performance testing.
Catalytic Cycle on Ceria-Supported Noble Metal Catalyst
Caption: Simplified catalytic cycle for CO and NOx conversion on a ceria-based catalyst.
Application Notes and Protocols: Cerium(III) Carbonate for Phosphate Removal from Wastewater
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eutrophication, driven by excessive phosphorus in wastewater, poses a significant environmental threat. Cerium-based materials, particularly cerium(III) carbonate (Ce₂(CO₃)₃), have emerged as highly effective adsorbents for phosphate (B84403) removal.[1][2] Their strong affinity for phosphate ions, operational flexibility over a wide pH range, and potential for regeneration make them a promising solution for wastewater treatment.[3][4] This document provides detailed application notes on the performance of this compound-based adsorbents and standardized protocols for their synthesis and evaluation.
The primary mechanism for phosphate removal by this compound involves a combination of precipitation, ligand exchange, and inner-sphere complexation. Phosphate ions in the aqueous phase react with cerium to form highly insoluble cerium phosphate (CePO₄).[3][4] Additionally, phosphate can directly replace carbonate ions or surface hydroxyl groups on the adsorbent surface.[1][5]
Application Notes: Performance of this compound Adsorbents
This compound can be utilized in its pure form or modified to enhance its performance and facilitate separation.[2] Common modifications include creating magnetic composites with Fe₃O₄ or doping with other metals like Fe(III) to improve adsorption capacity and stability.[1][2][6]
The following tables summarize the quantitative performance of various this compound-based adsorbents as reported in the literature.
Table 1: Adsorption Capacities of Cerium-Based Adsorbents
| Adsorbent Material | Max. Adsorption Capacity (mg P/g) | Initial P Conc. (mg/L) | pH | Temp (°C) | Reference |
| Magnetic Hydrated Ce(III) Carbonate (M-HCC) | 98.3 | N/A (Langmuir) | 3-9 | N/A | [1] |
| Pure Ce₂(CO₃)₃·xH₂O | 29.96 | 30 | ~7 | 25 | [2][6] |
| Ce/Fe-15/3 Bimetallic Adsorbent | 58.0 | 30 | 7 | 25 | [2] |
| Ce/Fe-12/6 Bimetallic Adsorbent | 57.65 | 30 | ~7 | 25 | [6] |
| Cerium-Modified Biochar (Ce-BC) | 35.0 | N/A (Langmuir) | 3-10 | N/A | [7] |
| MOF-76 (Ce) | 72.97 | N/A (Langmuir) | N/A | 25 | [8] |
Table 2: Kinetic Model Parameters for Phosphate Adsorption
| Adsorbent Material | Kinetic Model | Rate Constant (k₂) (g/mg·min) | Reference |
| Ce/Fe Bimetallic Adsorbents | Pseudo-Second-Order | N/A (Model fits well) | [2] |
| Cerium-Modified Biochar (Ce-BC) | Pseudo-Second-Order | N/A (Removal efficiency of 98% in 1 hr) | [7] |
| MOF-76 (Ce) | Pseudo-Second-Order | 0.0015 min⁻¹ | [8] |
Table 3: Isotherm Model Parameters for Phosphate Adsorption
| Adsorbent Material | Isotherm Model | Parameters | Reference |
| Ce/Fe-15/3 Bimetallic Adsorbent | Langmuir | Fits well | [2] |
| Lanthanum Carbonate Composite | Freundlich | Fits well | [9] |
| MOF-76 (Ce) | Langmuir | qₘ = 72.97 mg/g | [8] |
This compound-based adsorbents are effective over a broad pH range, typically from 3 to 9.[1][3] For pure and Fe-modified cerium carbonate, adsorption capacity is generally higher in acidic to neutral conditions and tends to decrease in alkaline environments (pH > 8).[2][6] This is attributed to the increased competition from hydroxide (B78521) ions at higher pH.[2] However, even at alkaline pH, significant phosphate removal is maintained.[3]
These adsorbents exhibit strong selectivity for phosphate even in the presence of common competing anions such as Cl⁻, NO₃⁻, SO₄²⁻, and HCO₃⁻.[1] This high selectivity is crucial for treating real wastewater, which contains a complex matrix of ions.
Experimental Protocols
The following section details the protocols for synthesizing this compound adsorbents and conducting phosphate removal experiments.
This protocol is based on the facile co-precipitation method described for synthesizing M-HCC.[1]
-
Preparation of Reagents :
-
Prepare aqueous solutions of CeCl₃·7H₂O and FeCl₃·6H₂O.
-
Prepare a precipitating agent solution, such as sodium carbonate (Na₂CO₃).
-
-
Co-precipitation :
-
Mix the cerium and iron chloride solutions in a desired molar ratio.
-
Add the mixed metal salt solution dropwise into the sodium carbonate solution under vigorous stirring at room temperature.
-
A precipitate will form immediately.
-
-
Aging and Washing :
-
Continue stirring the suspension for a specified period (e.g., 1-2 hours) to age the precipitate.
-
Separate the precipitate from the solution using a magnet.
-
Wash the collected solid repeatedly with deionized water until the supernatant is neutral (pH ~7).
-
-
Drying :
-
Dry the washed M-HCC adsorbent in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
The dried powder is ready for use.
-
This protocol describes the modification of commercial cerium carbonate with an iron salt.[2]
-
Preparation of Iron Solution :
-
Dissolve a calculated amount of ferric sulfate (B86663) (Fe₂(SO₄)₃) in deionized water to achieve the desired Fe³⁺ concentration.
-
Heat the solution to 60 °C with magnetic stirring until the salt is completely dissolved.
-
-
Modification :
-
Weigh a specific amount of commercial cerium carbonate powder based on the desired Ce³⁺:Fe³⁺ ratio.
-
Add the cerium carbonate powder to the heated ferric sulfate solution.
-
-
Reaction and Aging :
-
Maintain the mixture at 60 °C under continuous stirring for a set duration (e.g., 2-4 hours).
-
-
Washing and Drying :
-
Filter the resulting solid.
-
Wash the product thoroughly with deionized water to remove any unreacted salts.
-
Dry the final Ce/Fe adsorbent in an oven at 80 °C.
-
This general protocol can be adapted to evaluate the performance of synthesized adsorbents.
-
Prepare Phosphate Stock Solution :
-
Dissolve a precise amount of potassium dihydrogen phosphate (KH₂PO₄) in deionized water to prepare a 1000 mg P/L stock solution.
-
Prepare working solutions of desired phosphate concentrations by diluting the stock solution.
-
-
Adsorption Test :
-
Equilibration :
-
Analysis :
-
After agitation, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final phosphate concentration in the supernatant using the molybdenum blue spectrophotometric method.
-
-
Calculation :
-
Calculate the phosphate removal efficiency (%) and the adsorption capacity (qₑ, mg/g) using the following equations:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Adsorption Capacity (qₑ) = [(C₀ - Cₑ) * V] / m
-
Where C₀ and Cₑ are the initial and equilibrium phosphate concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in using this compound for phosphate removal.
Caption: Workflow for synthesis and evaluation of cerium carbonate adsorbents.
Caption: Key mechanisms for phosphate capture by this compound.
Caption: Relationship of experimental parameters to adsorption performance.
Conclusion
This compound and its derivatives are robust and highly efficient materials for removing phosphate from wastewater.[1] They demonstrate high adsorption capacities, rapid kinetics, and excellent performance across a wide range of operational conditions.[1][2] The detailed protocols and performance data provided herein serve as a comprehensive guide for researchers and professionals aiming to implement this technology for environmental remediation and water quality control. The primary removal mechanisms, including ligand exchange and precipitation, underscore the strong chemical affinity between cerium and phosphate, making it a superior choice compared to traditional coagulants.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Fe(III) Modification on the Phosphorus Removal Behavior of Ce(III) Carbonate Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Adsorption Characteristics of Phosphate on Cerium Modified Water Hyacinth Biochar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrothermal Synthesis of Cerium Carbonate Microstructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrothermal synthesis of cerium carbonate and cerium hydroxycarbonate microstructures. The methodologies outlined below are designed to offer precise control over the morphology and size of the resulting particles, which is crucial for their application in various fields, including catalysis, polishing agents, and as precursors for cerium oxide nanoparticles.[1][2]
Introduction
Hydrothermal synthesis is a versatile and widely used method for producing crystalline materials with controlled morphologies and sizes.[1][3][4][5] This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. For the synthesis of cerium carbonate microstructures, this method offers several advantages, including the formation of well-defined crystalline structures and the ability to tune particle morphology by adjusting reaction parameters.[3] Urea (B33335) is commonly employed as a precipitating agent, as its hydrolysis at elevated temperatures provides a gradual and homogeneous release of carbonate and hydroxide (B78521) ions, facilitating controlled crystal growth.[2][6][7]
Experimental Protocols
Two primary protocols are presented below, derived from established research, detailing the synthesis of cerium hydroxycarbonate (CeOHCO₃) and its subsequent conversion to cerium oxide (CeO₂), as well as a method utilizing a surfactant to achieve specific morphologies.
Protocol 1: General Hydrothermal Synthesis of Cerium Hydroxycarbonate
This protocol outlines a general method for the synthesis of cerium hydroxycarbonate microstructures, which can be adapted to control particle size and morphology by varying the urea concentration.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Distilled water
Equipment:
-
Teflon-lined stainless steel autoclave (150 mL capacity)
-
Magnetic stirrer
-
Hot air oven
-
Centrifuge
-
Beakers and graduated cylinders
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in distilled water.
-
Prepare a separate 0.3 M solution of urea in distilled water.[1]
-
-
Mixing:
-
In a beaker, mix the cerium nitrate solution and the urea solution.
-
Stir the mixture vigorously for 5 minutes using a magnetic stirrer to ensure homogeneity.[1]
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a 150 mL Teflon-lined autoclave.[1]
-
Seal the autoclave tightly.
-
Place the autoclave in a preheated hot air oven at 160-180°C.[1][3][6][8]
-
Maintain the reaction for a duration of 1 to 8 hours.[1][6] The reaction time is a critical parameter that influences the final morphology.
-
-
Product Recovery and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation.
-
Wash the precipitate repeatedly with distilled water and then with ethanol to remove any unreacted precursors and by-products.[6]
-
-
Drying:
Optional Thermal Conversion to Cerium Oxide (CeO₂):
-
To convert the synthesized cerium hydroxycarbonate to cerium oxide, the powder can be calcined in a furnace.
-
Heat the CeOHCO₃ powder at a temperature between 500°C and 600°C for 2 to 4 hours in air.[1][4][5][6] This process results in the thermal decomposition of the carbonate and hydroxide groups, yielding cubic CeO₂.[1][6] The original morphology of the precursor is generally maintained after calcination.[2][6]
Protocol 2: Surfactant-Assisted Hydrothermal Synthesis
This protocol utilizes a surfactant, cetyltrimethylammonium bromide (CTAB), as a directing agent to achieve different morphologies of cerium hydroxycarbonate.[8]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Cetyltrimethylammonium bromide (CTAB)
-
Distilled water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Hot air oven
-
Centrifuge
Procedure:
-
Precursor Solution Preparation:
-
Dissolve cerium(III) nitrate hexahydrate in distilled water.
-
In a separate container, dissolve urea and CTAB in distilled water. The molar ratio of CTAB to cerium nitrate is a key parameter to vary for morphology control.[8]
-
-
Mixing:
-
Add the cerium nitrate solution to the urea and CTAB solution under constant stirring.
-
-
Hydrothermal Reaction:
-
Transfer the mixture to a Teflon-lined autoclave.
-
Heat the autoclave at 180°C for a specified duration (e.g., 3 hours).[8]
-
-
Product Recovery and Washing:
-
After cooling, collect the precipitate by centrifugation.
-
Wash the product thoroughly with distilled water and ethanol.
-
-
Drying:
-
Dry the resulting cerium hydroxycarbonate powder in an oven.
-
Data Presentation: Influence of Synthesis Parameters
The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of cerium carbonate microstructures, highlighting the impact of different experimental parameters on the final product.
Table 1: Effect of Urea Concentration on Cerium Hydroxycarbonate Morphology
| Cerium Nitrate Conc. (M) | Urea Conc. (M) | Temperature (°C) | Time (h) | Resulting Morphology | Crystal Phase | Reference |
| 0.05 | 0.05 | 160 | 1 | Rhomboidal platelets (3-4 µm) | Orthorhombic CeOHCO₃ | [6] |
| 0.05 | 0.1 | 160 | 1 | Prismatic particles | Orthorhombic CeOHCO₃ | [6] |
| 0.05 | 0.3 | 160 | 1 | Larger prismatic particles | Orthorhombic CeOHCO₃ | [6] |
| 0.05 | 1.0 | 160 | 1 | Even larger prismatic particles | Orthorhombic CeOHCO₃ | [6] |
Table 2: Effect of Temperature and Surfactants on Cerium Carbonate Morphology
| Cerium Source | Carbonate Source | Additive | Temperature (°C) | Time (h) | Resulting Morphology | Crystal Phase | Reference |
| Ce(NO₃)₃·6H₂O | Urea | None | 120 | - | Poorly crystalline | - | [8] |
| Ce(NO₃)₃·6H₂O | Urea | None | 180 | 72 | Flower-like | Orthorhombic & Hexagonal CeOHCO₃ | [8] |
| Ce(NO₃)₃·6H₂O | Urea | CTAB | 180 | 3 | Varied (e.g., nanorods, shuttle-like) | Orthorhombic CeOHCO₃ | [8] |
| CeCl₃·7H₂O | NH₄HCO₃ | Ethylenediamine | - | - | Hexagonal nanosheets (precursor) | - | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the hydrothermal synthesis of cerium carbonate microstructures.
Caption: Experimental workflow for hydrothermal synthesis.
Caption: Influence of parameters on microstructure properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Cerium(III) Carbonate via Co-precipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cerium(III) carbonate (Ce₂(CO₃)₃) is a critical precursor material for the synthesis of cerium oxide (CeO₂) nanoparticles, also known as nanoceria. Nanoceria has garnered significant attention in biomedical and pharmaceutical fields for its unique catalytic and antioxidant properties. The co-precipitation method is a widely employed technique for synthesizing this compound due to its simplicity, scalability, and ability to control particle size and morphology. This document provides detailed protocols for two distinct co-precipitation methods: a traditional aqueous-based synthesis and a non-aqueous method for advanced morphological control.
Protocol 1: Standard Aqueous Co-precipitation
This protocol describes a straightforward method for synthesizing this compound using water-soluble precursors. It is a robust method for producing cerium carbonate powders, which can then be calcined to form cerium oxide.
Experimental Protocol:
-
Preparation of Precursor Solutions:
-
Cerium Solution: Prepare a 0.02 M solution of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) by dissolving the appropriate amount in deionized water.[1]
-
Carbonate Solution: Prepare a solution of a water-soluble carbonate, such as ammonium (B1175870) carbonate ((NH₄)₂CO₃) or potassium carbonate (K₂CO₃), in deionized water.[1][2] The molar ratio of carbonate to cerium salt can range from 1:1 to 20:1.[2]
-
-
Precipitation:
-
Add the cerium(III) nitrate solution dropwise to the carbonate solution under vigorous and constant magnetic stirring at ambient temperature.[2][3]
-
During the addition, a white precipitate of this compound will form.
-
It is crucial to maintain a stable pH during precipitation; a pH of 6-8 is often targeted.[1][2]
-
-
Washing and Collection:
-
After the reaction is complete (typically within an hour), the precipitate is collected via centrifugation (e.g., 20,000 rpm for 6 minutes) or vacuum filtration.[2]
-
The collected solid is washed several times with deionized water to remove soluble nitrate byproducts. A final wash with ethanol (B145695) is recommended to facilitate drying.[2][4]
-
-
Drying:
Experimental Workflow for Aqueous Co-precipitation
Caption: Workflow for aqueous synthesis of this compound.
Protocol 2: Non-Aqueous Co-precipitation for Morphological Control
This advanced protocol utilizes a non-aqueous solvent system to achieve fine control over the morphology and phase composition of the resulting cerium carbonate particles. By adjusting reactant ratios, morphologies such as nanoplates and nanosaucers can be selectively synthesized.[5][6]
Experimental Protocol:
-
Preparation of Precursor Solutions (in Acetone):
-
Cerium Solution: Prepare a solution by dissolving 1 mmol of cerium(III) nitrate hexahydrate in 25 mL of acetone (B3395972).[6]
-
CDI Solution: Prepare a solution by dissolving a specific molar amount of 1,1'-carbonyldiimidazole (B1668759) (CDI) in acetone (e.g., 1 to 4 mmol in 12.5-25 mL).[6]
-
Imidazole (B134444) Solution: Prepare a solution by dissolving a specific molar amount of imidazole in acetone (e.g., 2, 4, or 6 mmol in 12.5 mL).[5][6]
-
-
Precipitation Reaction:
-
Place the cerium nitrate solution in a reaction vessel and begin vigorous stirring at room temperature.[6]
-
Sequentially add the CDI solution and then the imidazole solution to the cerium nitrate solution.[5]
-
Allow the reaction mixture to stir for 1-3 hours. A precipitate will form during this time.[5][6]
-
-
Washing and Collection:
-
Drying:
-
Dry the final product in an oven at 60°C for 12 hours to yield the cerium carbonate nanomaterials.[5]
-
Data Presentation: Influence of Reactants on Product Characteristics
The molar ratios of the reactants, particularly CDI and imidazole, have a direct impact on the final product's morphology and crystal phase.[5][6]
| Ce(NO₃)₃·6H₂O (mmol) | CDI (mmol) | Imidazole (mmol) | Resulting Morphology | Resulting Phase Composition | Reference |
| 1 | 4 | 0 | Nanoplates | Mixed: Ce₂(CO₃)₂O·H₂O & Ce₂(CO₃)₃·8H₂O | [5][6] |
| 1 | 1 | 2 | Nanosaucers | Cerium Oxycarbonate (Ce₂(CO₃)₂O·H₂O) | [5][6] |
| 1 | 1 | 4 | Nanosaucers | Cerium Oxycarbonate (Ce₂(CO₃)₂O·H₂O) | [5][6] |
| 1 | 1 | 6 | Nanosaucers | Cerium Oxycarbonate (Ce₂(CO₃)₂O·H₂O) | [5][6] |
Logical Relationship of Reactants to Product Morphology
Caption: Imidazole amount dictates cerium carbonate morphology.[5][6]
Characterization of Synthesized this compound
To confirm the successful synthesis and determine the properties of the cerium carbonate, several analytical techniques are commonly used:
-
X-ray Diffraction (XRD): Used to identify the crystal phase and structure of the synthesized material, confirming the formation of cerium carbonate or its variants like cerium oxycarbonate.[6] The average crystallite size can also be estimated.[1]
-
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): These imaging techniques are used to observe the morphology (e.g., shape and structure) and particle size of the synthesized powder.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify the functional groups present in the sample, confirming the presence of carbonate species and the absence of impurities like nitrates.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of the cerium carbonate precursor, which is crucial for determining the optimal calcination temperature to convert it into cerium oxide. A sharp weight loss between 200-300°C is characteristic of the release of carbon dioxide from cerium carbonate.[5]
Safety Precautions
-
Handle all chemicals, including cerium(III) nitrate, carbonates, CDI, and imidazole, with appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
-
Acetone is a flammable solvent. All procedures involving acetone should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. researchgate.net [researchgate.net]
- 2. US20230144769A1 - Preparation of Cerium (III) Carbonate Dispersion - Google Patents [patents.google.com]
- 3. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of Cerium(III) Carbonate in Glass Polishing: A Detailed Guide for Researchers
Introduction
Cerium(III) carbonate (Ce₂(CO₃)₃) serves as a critical precursor in the synthesis of high-performance cerium oxide (CeO₂) polishing powders, which are the industry standard for achieving superior surface finishes on a wide variety of glass and silica-based materials. The efficacy of the final ceria abrasive is intrinsically linked to the physical and chemical properties of the initial this compound and the subsequent processing steps. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development who utilize high-precision glass surfaces. It covers the conversion of this compound to cerium oxide, the preparation of polishing slurries, and the fundamental principles of the chemical-mechanical polishing (CMP) process.
From Precursor to Polishing Agent: The Role of this compound
This compound is not typically used directly as a polishing agent. Instead, it is thermally decomposed through a process called calcination to produce cerium oxide (ceria). The characteristics of the cerium oxide particles, such as size, morphology, crystallinity, and the concentration of Ce³⁺ ions, are highly dependent on the properties of the this compound precursor and the calcination conditions. These characteristics, in turn, dictate the polishing efficiency, including the material removal rate (MRR) and the final surface roughness (Ra) of the glass.
The morphology of the this compound precursor, which can be controlled during its synthesis (e.g., producing flake, spindle, or spheroid shapes), has a direct impact on the resulting cerium oxide's secondary particle morphology and dispersion.[1][2] For instance, near-spherical ceria-based abrasives derived from monodisperse near-spherical precursors exhibit enhanced uniformity and dispersion, leading to a lower surface roughness and a high material removal rate.[2][3]
Quantitative Data on Polishing Performance
The following tables summarize key quantitative data from various studies, illustrating the impact of processing parameters on the performance of ceria polishing agents derived from carbonate precursors.
Table 1: Effect of Calcination Temperature on Ceria Properties and Polishing Performance
| Calcination Temperature (°C) | Precursor | Resulting CeO₂ Particle/Grain Size | Specific Surface Area (m²/g) | Ce³⁺ Concentration (%) | Material Removal Rate (MRR) (nm/min) | Surface Roughness (RMS/Ra) | Reference |
| 500 | Octahedral CeO₂ | - | 122.80 | 24.2 | 140.6 | - | [4] |
| 600 | Octahedral CeO₂ | - | 113.01 | - | - | - | [4] |
| 700 | Octahedral CeO₂ | - | 75.96 | - | 187.9 | - | [4] |
| 800 | Octahedral CeO₂ | - | 34.24 | - | - | - | [4] |
| 900 | Octahedral CeO₂ | Single crystal | 12.79 | 20.5 | - | - | [4] |
| 1050 | Carbonate/Oxalate | - | - | - | Maximum efficiency | Good quality | [5] |
Table 2: Influence of this compound Precursor Morphology on Polishing Performance
| Precursor Morphology | Resulting Ceria Abrasive Morphology | Slurry Concentration (wt.%) | Material Removal Rate (MRR) (nm/min) | Surface Roughness (Ra) (nm) | Reference |
| Flake | Irregular and angular | 9 | >500 | >2 | [1] |
| Spindle | - | 9 | Decreases with increasing concentration from 7 wt.% | >1.5 | [6] |
| Near-spherical | Near-spherical, high dispersion | 9 | 555 | <1 | [3][6] |
Table 3: Effect of Slurry Concentration and Polishing Time on Surface Roughness
| Ceria:Water Ratio (by weight) | Polishing Time (seconds) | Mean Surface Roughness (Ra) (µm) |
| 1:0.5 | 30 | Significantly lower than baseline |
| 1:0.5 | 120 | Further decrease from 30s |
| 1:1 | 30 | Significantly lower than 1:0.5 ratio |
| 1:1 | 120 | Lowest Ra value achieved |
| Data adapted from a study on lithium disilicate glass ceramic.[7] |
Experimental Protocols
Protocol 1: Synthesis of Cerium Oxide Abrasive from this compound
This protocol describes the laboratory-scale conversion of this compound to cerium oxide powder suitable for glass polishing.
1. Materials and Equipment:
-
This compound hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O) powder
-
High-temperature muffle furnace
-
Ceramic crucible (e.g., alumina)
-
Mortar and pestle or ball mill for grinding
2. Procedure:
-
Place a known quantity of this compound powder into a ceramic crucible.
-
Place the crucible in the muffle furnace.
-
Ramp up the temperature to the desired calcination temperature (typically between 700°C and 1050°C) at a controlled rate (e.g., 5°C/min).[4] A temperature of 700°C has been shown to provide a good balance of chemical and mechanical effects for optimal polishing.[4]
-
Hold the temperature for a specified duration, typically 2 to 4 hours, to ensure complete thermal decomposition of the carbonate into oxide.[4][8]
-
After calcination, allow the furnace to cool down to room temperature.
-
The resulting cerium oxide powder may be agglomerated. Gently grind the powder using a mortar and pestle or a ball mill to achieve a fine, uniform particle size. The target particle size for precision polishing is often in the sub-micron to a few-micron range.[9]
Protocol 2: Preparation of a Ceria-Based Polishing Slurry
This protocol outlines the preparation of a stable aqueous slurry from the synthesized cerium oxide powder.
1. Materials and Equipment:
-
Synthesized cerium oxide powder
-
Deionized (DI) water
-
Dispersing agent (optional, e.g., polyacrylic acid)
-
pH adjuster (optional, e.g., potassium hydroxide)
-
Beaker or mixing container
-
Magnetic stirrer or ultrasonic bath
-
pH meter
2. Procedure:
-
Weigh the desired amount of cerium oxide powder to achieve the target slurry concentration (typically 1-10 wt.%).
-
In a beaker, add the cerium oxide powder to a measured volume of deionized water. A common starting ratio is two parts cerium oxide to one part water by weight, which can be adjusted to achieve a creamy, paint-like consistency.[10][11]
-
If using a dispersing agent to improve suspension stability, add it to the water before or after adding the ceria powder, according to the manufacturer's recommendations.
-
Continuously stir the mixture using a magnetic stirrer or place it in an ultrasonic bath to ensure the powder is well-dispersated and to break up any agglomerates.
-
Measure the pH of the slurry. The pH can influence the surface chemistry of both the ceria particles and the glass, affecting the polishing rate. If necessary, adjust the pH using a suitable agent.
-
For optimal performance, the slurry should be used shortly after preparation. If storage is necessary, gentle agitation may be required to re-disperse settled particles.
Protocol 3: Glass Polishing Procedure
This protocol provides a general procedure for polishing a glass substrate using the prepared ceria slurry.
1. Materials and Equipment:
-
Glass substrate to be polished
-
Polishing machine with a rotating platen
-
Polishing pad (e.g., felt, polyurethane)
-
Prepared ceria slurry
-
Cleaning supplies (e.g., deionized water, soft cloths, ultrasonic cleaner)
2. Procedure:
-
Surface Preparation: Thoroughly clean the glass substrate to remove any contaminants, such as dust, oils, or residues from previous processing steps.
-
Pad Preparation: Mount the polishing pad onto the platen of the polishing machine. If the pad is new, it may need to be conditioned or "charged" by applying a small amount of slurry and allowing it to penetrate the pad surface.
-
Slurry Application: Apply a small amount of the ceria slurry to the center of the polishing pad or directly onto the glass surface.
-
Polishing:
-
Place the glass substrate face down onto the polishing pad.
-
Apply a controlled downward pressure (e.g., 1.5 psi).[5]
-
Set the desired rotational speed for the platen and/or the substrate holder.
-
Begin the polishing process. The duration will depend on the initial surface condition and the desired final finish.
-
Continuously supply fresh slurry or deionized water to the pad to maintain a moist interface and prevent drying, which can cause scratching.
-
-
Post-Polishing Cleaning:
-
After polishing, remove the glass substrate and rinse it thoroughly with deionized water to remove the bulk of the slurry.
-
An ultrasonic cleaning bath with a mild detergent or deionized water is recommended to remove any remaining abrasive particles from the surface.
-
Finally, rinse with fresh deionized water and dry the substrate using a stream of filtered nitrogen or in a clean, dust-free environment.
-
-
Surface Characterization: Evaluate the surface quality using appropriate techniques, such as atomic force microscopy (AFM) or white light interferometry, to measure the surface roughness (Ra).
Mechanism of Action and Visualizations
The glass polishing process using ceria is a complex interplay of chemical and mechanical actions, known as Chemical-Mechanical Polishing (CMP).
Figure 1: Experimental workflow from this compound to polished glass.
The polishing mechanism at the interface between the ceria abrasive and the silica (B1680970) glass surface involves several key steps:
-
Hydration of the Glass Surface: The aqueous environment of the slurry leads to the formation of a soft, hydrated silica gel layer on the glass surface (Si(OH)₄).
-
Chemical Interaction: The ceria particles interact with the hydrated silica layer. This involves the formation of Ce-O-Si chemical bonds at the interface.[12] The presence of Ce³⁺ ions on the ceria surface is believed to enhance this chemical reactivity.[4]
-
Mechanical Abrasion: The polishing pad presses the ceria particles against the glass surface. The rotation of the pad provides the mechanical action that abrades and removes the softened, chemically-bound surface layer.
-
Surface Renewal: The removal of the reacted layer exposes a fresh glass surface, which is then re-hydrated, allowing the cycle to continue. This synergistic action of chemical softening and mechanical removal leads to a high material removal rate and an atomically smooth surface.
Figure 2: Logical relationship of the chemical-mechanical polishing (CMP) mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Precursors on the Morphology and Chemical Mechanical Polishing Performance of Ceria-Based Abrasives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changing the calcination temperature to tune the microstructure and polishing properties of ceria octahedrons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Precursors on the Morphology and Chemical Mechanical Polishing Performance of Ceria-Based Abrasives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerium Oxide Polishes Lithium Disilicate Glass Ceramic via a Chemical–Mechanical Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. advancedabrasives.com [advancedabrasives.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cerium(III) Carbonate in Solid Oxide Fuel Cell (SOFC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cerium(III) carbonate and its derivatives, primarily in the form of ceria-carbonate composite electrolytes, for low to intermediate-temperature solid oxide fuel cells (LT/IT-SOFCs). The content covers the synthesis of these advanced materials, their electrochemical properties, and protocols for incorporating them into SOFCs for performance evaluation.
Introduction: The Role of Ceria-Carbonate Composites in Advanced SOFCs
This compound is a key precursor in the synthesis of doped ceria (CeO₂) nanoparticles and, more significantly, ceria-carbonate composite electrolytes. These composites are at the forefront of research aimed at lowering the operating temperature of SOFCs from the traditional >800°C to a more manageable 400-650°C range. The addition of a secondary carbonate phase (e.g., alkali metal carbonates) to a doped ceria matrix creates a nanocomposite material with enhanced ionic conductivity.[1][2] This enhancement is attributed to a "composite effect," where the interface between the ceria and carbonate phases facilitates the transport of multiple ionic species, including oxygen ions (O²⁻), protons (H⁺), and carbonate ions (CO₃²⁻).[3] This multi-ion conduction mechanism is a paradigm shift from traditional single-ion conducting electrolytes, opening new avenues for the development of highly efficient and cost-effective LT/IT-SOFCs.
Data Presentation: Performance of Ceria-Carbonate Composite Electrolytes
The following table summarizes the electrochemical performance of various ceria-carbonate composite electrolytes as reported in the literature. This data highlights the influence of dopants, carbonate composition, and operating temperature on ionic conductivity and fuel cell power density.
| Electrolyte Composition | Synthesis Method | Operating Temp. (°C) | Ionic Conductivity (S/cm) | Peak Power Density (mW/cm²) | Reference |
| Ce₀.₈Sm₀.₁₅Bi₀.₀₅O₂-δ | Co-precipitation with Na₂CO₃ | 600 | - | ~720 | [4] |
| Ce₀.₈Sm₀.₁₅Zn₀.₀₅O₂-δ | Co-precipitation with Na₂CO₃ | 600 | - | ~1230 | [4] |
| 25 wt% (LiNaK)₂CO₃-GDC | Not Specified | 600 | 0.29 | 224 | [1] |
| 25 wt% (LiNa)₂CO₃-GDC | Not Specified | 600 | - | 180 | [1] |
| 25 wt% Li₂CO₃-GDC | Not Specified | 600 | 0.077 | - | [1] |
| Ba₀.₂Ce₀.₈O₁.₉ (BDC) with Na₂CO₃ | Co-precipitation | 550 | 0.2 | 383 | [5] |
| CeO₂/Na₂CO₃ | Not Specified | 650 | 0.0871 (in wet H₂) | - | [6] |
| SDC-25wt.% K₂CO₃ | Co-precipitation | Not Specified | - | - | [7] |
| SrDC-ternary carbonate | Not Specified | 650 | 0.092 (in H₂) | - | [8] |
GDC: Gadolinium-doped ceria; SDC: Samarium-doped ceria; SrDC: Strontium-doped ceria.
Experimental Protocols
Protocol for Synthesis of Doped Ceria-Carbonate Nanocomposite Electrolyte via Co-precipitation
This protocol describes a general method for synthesizing a samarium-doped ceria (SDC)-carbonate composite electrolyte.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O)
-
Sodium carbonate (Na₂CO₃) or a mixture of Li₂CO₃, Na₂CO₃, and K₂CO₃
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer with heating plate
-
Burette or dropping funnel
-
Buchner funnel and vacuum filtration apparatus
-
Drying oven
-
Tube furnace or muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
Calculate the required molar amounts of Ce(NO₃)₃·6H₂O and Sm(NO₃)₃·6H₂O to achieve the desired doping level (e.g., Ce₀.₈Sm₀.₂O₁.₉).
-
Dissolve the calculated amounts of cerium and samarium nitrates in deionized water in a beaker with continuous stirring to form a clear solution.
-
-
Precipitant Solution Preparation:
-
Prepare a solution of the precipitating agent, sodium carbonate (e.g., 2 M solution), in deionized water.[4]
-
-
Co-precipitation:
-
Gently heat the precursor solution to approximately 80-100°C while stirring.[5]
-
Slowly add the sodium carbonate solution dropwise to the heated precursor solution. A precipitate will form immediately.[5]
-
Continue adding the precipitant until the desired metal-ion-to-carbonate mole ratio is achieved (e.g., 1:2).[4]
-
Continue stirring the mixture for 1-2 hours to ensure complete precipitation and homogenization.
-
-
Washing and Filtration:
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with deionized water to remove residual nitrate and sodium ions. This can be done by repeated centrifugation and redispersion or by vacuum filtration.
-
Perform a final wash with ethanol to aid in drying and reduce agglomeration.
-
Filter the washed precipitate using a Buchner funnel and vacuum filtration.
-
-
Drying and Calcination:
-
Dry the filtered precipitate in an oven at 100-120°C overnight to remove water and ethanol.
-
Grind the dried powder gently in a mortar and pestle.
-
Calcine the powder in a furnace. A typical two-step calcination might involve heating to 400°C for 2-4 hours to decompose the carbonate precursors, followed by a higher temperature treatment (e.g., 600-800°C) for 2-4 hours to form the desired crystalline phase of doped ceria within the carbonate matrix.[4]
-
-
Characterization:
-
The final powder should be characterized using X-ray diffraction (XRD) to confirm the crystal structure, scanning electron microscopy (SEM) to observe the morphology and particle size, and thermogravimetric analysis (TGA) to determine the thermal stability and carbonate content.
-
Protocol for SOFC Fabrication and Electrochemical Testing
This protocol outlines the fabrication of a button cell and its subsequent electrochemical characterization.
Materials:
-
Synthesized ceria-carbonate electrolyte powder
-
Anode material (e.g., NiO-SDC composite)
-
Cathode material (e.g., LSCF - La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ)
-
Organic binder/solvent system (e.g., terpineol, ethyl cellulose)
-
Silver or platinum paste for current collection
Equipment:
-
Hydraulic press with a die for pellet making
-
Screen printer
-
High-temperature furnace for sintering
-
Fuel cell test station with gas flow controllers, furnace, and potentiostat/galvanostat with a frequency response analyzer.
Procedure:
-
Electrolyte Pellet Fabrication:
-
Add a small amount of binder (if necessary) to the synthesized electrolyte powder and mix thoroughly.
-
Press the powder in a die (e.g., 13 mm diameter) at a pressure of 200-300 MPa to form a green pellet.
-
Sinter the pellet in air at a temperature sufficient to achieve high density without melting the carbonate phase (e.g., 600-650°C for 1-2 hours).
-
-
Electrode Deposition:
-
Prepare anode and cathode inks by mixing the respective powders with an organic binder system to form a paste of suitable viscosity.
-
Screen-print the anode ink onto one side of the sintered electrolyte pellet and the cathode ink onto the other side. Ensure a defined active area (e.g., 0.5 cm²).
-
Dry the printed electrodes at a low temperature (e.g., 120°C).
-
Sinter the electrodes onto the electrolyte in a furnace. The sintering temperature should be high enough to ensure good adhesion and porosity but low enough to prevent reactions with the electrolyte (e.g., 550-650°C).
-
-
Cell Assembly and Testing:
-
Mount the fabricated button cell in a fuel cell test station.
-
Apply silver or platinum paste and mesh to both electrode surfaces for current collection.
-
Seal the cell onto an alumina (B75360) or quartz tube using a ceramic sealant.
-
Heat the cell to the desired operating temperature (e.g., 450-650°C) under a flow of air or nitrogen.
-
Introduce fuel (e.g., humidified hydrogen) to the anode side and oxidant (e.g., air) to the cathode side.
-
-
Electrochemical Measurements:
-
Open-Circuit Voltage (OCV): Measure the voltage across the cell with no external load to check for gas leaks and determine the initial cell potential.
-
Polarization (I-V) Curves: Sweep the current or voltage and measure the corresponding cell voltage or current to determine the power density of the cell.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage or current signal over a range of frequencies (e.g., 1 MHz to 0.1 Hz) at OCV or under load to analyze the different contributions to the total cell resistance (e.g., ohmic, polarization resistances).
-
Visualizations: Diagrams of Processes and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced ionic conductivity in calcium doped ceria - Carbonate electrolyte : A composite [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Fabrication and characterization of composite electrolyte for intermediate-temperature SOFC - 西安交通大学 [scholar.xjtu.edu.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Cerium(III) Carbonate in Organic Synthesis Catalysis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Cerium, the most abundant of the rare-earth elements, offers unique electronic and chemical properties that have led to its widespread use in catalysis. The ability of cerium to readily cycle between the Ce³⁺ and Ce⁴⁺ oxidation states is central to its catalytic activity, particularly in redox reactions.[1] While cerium(III) carbonate (Ce₂(CO₃)₃) is not extensively used as a direct catalyst in organic synthesis, it serves as a crucial and common precursor for the synthesis of cerium(IV) oxide (CeO₂), or ceria, a highly versatile and well-documented heterogeneous catalyst.[2][3][4] Ceria's high thermal stability, oxygen storage capacity, and tunable surface properties make it an effective catalyst for a variety of organic transformations, most notably selective oxidation reactions, which are fundamental in the synthesis of fine chemicals and pharmaceutical intermediates.[1]
These application notes provide detailed protocols for the synthesis of catalytically active ceria from this compound and its subsequent application in a key organic transformation.
Catalytic Applications: From this compound to Ceria-Catalyzed Reactions
The primary role of this compound in organic synthesis catalysis is as a starting material for the preparation of high-surface-area ceria nanoparticles, which are the true catalytic species. The morphology and particle size of the final ceria catalyst, which significantly impact its activity, can be controlled by the synthesis method starting from this compound.[2]
Key Application: Selective Oxidation of Alcohols
Nanocrystalline CeO₂ is an efficient metal-free catalyst for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] This transformation is crucial for the synthesis of fragrances, flavorings, and pharmaceutical precursors.[1] The reactivity of nanocrystalline CeO₂ is often attributed to the high concentration of oxygen vacancies on its surface, which act as active sites.[4]
Table 1: Performance of Various Ceria-Based Catalysts in the Oxidation of Benzyl (B1604629) Alcohol
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Time (h) | Reference |
| CeO₂ NPs (Microwave Combustion) | 68 | 95 | 6 | [1] | |
| Au/CeO₂ (photocatalyst) | Not Specified | 100 | ~100 | 15-20 min | [1] |
| PdOx/CeO₂-NR | 50 | 93 | 18 | [1] | |
| Cu-CeO₂ (18 wt% Cu) | 40 | 90 | 4 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Nanocrystalline CeO₂ Catalyst from this compound via Precipitation
This protocol describes a simple and cost-effective method to synthesize nanocrystalline CeO₂ with a high surface area from a this compound precursor.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare Solutions:
-
Precipitation of this compound:
-
Washing and Drying the Precursor:
-
Aging and Calcination:
Caption: Workflow for the synthesis of nanocrystalline CeO₂ from cerium(III) nitrate and potassium carbonate.
Protocol 2: Catalytic Oxidation of Benzyl Alcohol using Synthesized CeO₂
This protocol provides a general procedure for testing the catalytic activity of the synthesized CeO₂ catalyst in the oxidation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Synthesized CeO₂ catalyst
-
Acetonitrile (B52724) (solvent)
-
Tert-butyl hydroperoxide (TBHP) as the oxidant
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Heating and stirring module
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup:
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) with constant stirring.[1]
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour for 24 hours).[1]
-
Analyze the aliquots by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
-
Caption: Experimental workflow for the catalytic oxidation of benzyl alcohol using a CeO₂ catalyst.
Other Potential Catalytic Roles
While the predominant role of this compound is as a precursor, some research suggests other potential, though less common, applications in catalysis:
-
Component of MOFs: Cerium(III) has been incorporated into metal-organic frameworks (MOFs) which have shown catalytic activity. For instance, Ce-doped Zr-based MOFs have been investigated for the direct synthesis of dimethyl carbonate from CO₂ and methanol.[5] The presence of Ce(III) can enhance the acid-base properties of the MOF.[5]
-
Photocatalysis and ROS Degradation: this compound, particularly in nanoscale forms and in combination with materials like TiO₂, has been shown to be a proficient catalytic antioxidant for the degradation of reactive oxygen species (ROS).[6][7] This has applications in photoprotection, where it can inhibit the photodegradation of organic compounds.[8]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uniform titania-supported Ce(iii) carbonate cluster catalysts for degradation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uniform titania-supported Ce( iii ) carbonate cluster catalysts for degradation of reactive oxygen species - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03801G [pubs.rsc.org]
- 8. WO2020219674A1 - Cerium (iii) carbonate formulations - Google Patents [patents.google.com]
Application Note: Synthesis of Cerium(III) Chloride from Cerium(III) Carbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerium(III) chloride (CeCl₃) is a versatile reagent with significant applications in organic synthesis and materials science.[1] It is notably used as a catalyst in various chemical transformations, including the Luche reduction of α,β-unsaturated carbonyl compounds, Friedel-Crafts reactions, and as a precursor for other cerium salts.[1][2] The preparation of cerium(III) chloride can be effectively achieved by reacting cerium(III) carbonate with hydrochloric acid.[3] This reaction initially yields hydrated cerium(III) chloride (CeCl₃·7H₂O), which is soluble in water.[4] For many applications, particularly in organometallic chemistry, the anhydrous form of cerium(III) chloride is required. The dehydration of the hydrated salt must be performed carefully to prevent the formation of cerium oxychloride (CeOCl) through hydrolysis.[2][4] This document provides a detailed protocol for the synthesis of both hydrated and anhydrous cerium(III) chloride from this compound.
Experimental Protocols
Part 1: Synthesis of Hydrated Cerium(III) Chloride (CeCl₃·7H₂O)
This protocol outlines the reaction of this compound with hydrochloric acid to produce hydrated cerium(III) chloride.
Materials:
-
This compound (Ce₂(CO₃)₃)
-
Hydrochloric acid (HCl), concentrated (e.g., 37%)
-
Deionized water
-
Large beaker or flask
-
Stirring apparatus
-
pH meter or pH indicator strips
-
Heating mantle or hot plate
-
Crystallizing dish
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place a known quantity of this compound into a large beaker or flask equipped with a magnetic stirrer.
-
Acid Addition: Slowly and carefully add concentrated hydrochloric acid to the this compound with continuous stirring. The reaction will produce carbon dioxide gas, leading to effervescence. The balanced chemical equation for this reaction is: Ce₂(CO₃)₃ + 6HCl → 2CeCl₃ + 3CO₂ + 3H₂O[3]
-
pH Adjustment: Continue adding hydrochloric acid until all the this compound has dissolved and the effervescence ceases. Adjust the final pH of the solution to be slightly acidic (around pH 4) to ensure complete reaction.[5]
-
Filtration: If any undissolved impurities remain, filter the resulting cerium(III) chloride solution.
-
Crystallization: Transfer the clear solution to a crystallizing dish and gently heat it to concentrate the solution. Allow the solution to cool slowly to room temperature to form crystals of cerium(III) chloride heptahydrate (CeCl₃·7H₂O).
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water. Dry the crystals in a desiccator.
Part 2: Dehydration of Cerium(III) Chloride Heptahydrate to Anhydrous Cerium(III) Chloride
This protocol describes the careful dehydration of the hydrated salt to yield anhydrous cerium(III) chloride, a procedure adapted from Organic Syntheses.[6] Simple heating in the presence of moisture can lead to the formation of cerium oxychloride, so a controlled, gradual heating process under vacuum is crucial.[2][4][7]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Two-neck round-bottom flask
-
Vacuum pump
-
Oil bath
-
Magnetic stirrer and stir bar
-
Mortar and pestle
-
Argon or nitrogen gas supply
Procedure:
-
Initial Dehydration to Monohydrate:
-
Place the powdered cerium(III) chloride heptahydrate into a two-neck round-bottom flask.
-
Connect the flask to a vacuum pump and evacuate to a pressure of 0.1-0.2 mm Hg.
-
Gradually heat the flask in an oil bath to 90°C over 30 minutes.
-
Maintain the temperature at 90-100°C for 2 hours with intermittent shaking to prevent clumping.[6]
-
Cool the flask to room temperature and fill with an inert gas (argon or nitrogen).
-
Quickly transfer the resulting solid to a mortar, pulverize it, and return it to the flask.[6]
-
Re-evacuate the flask and heat again to 90-100°C under vacuum for 1.5 hours to yield cerium(III) chloride monohydrate (CeCl₃·H₂O).[6]
-
-
Final Dehydration to Anhydrous Cerium(III) Chloride:
-
Without breaking the vacuum, gradually increase the temperature of the oil bath to 140°C over 30 minutes.[6]
-
Heat the cerium(III) chloride monohydrate at 140-150°C under reduced pressure (0.1-0.2 mm Hg) for 2 hours with gentle stirring.[6]
-
After 2 hours, the fine, white powder of anhydrous cerium(III) chloride is obtained.
-
Cool the flask to room temperature under vacuum before filling with an inert gas.
-
Store the anhydrous cerium(III) chloride in a sealed container under an inert atmosphere to prevent rehydration.[6]
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound (Ce₂(CO₃)₃) | [3] |
| Reagent | Hydrochloric Acid (HCl) | [3] |
| Intermediate Product | Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) | [4] |
| Final Product | Anhydrous Cerium(III) Chloride (CeCl₃) | [4] |
| Molar Mass (Anhydrous) | 246.48 g/mol | [4] |
| Molar Mass (Heptahydrate) | 372.58 g/mol | [4] |
| Appearance (Anhydrous) | Fine white powder | [4] |
| Dehydration Temperature (Stage 1) | 90-100 °C | [6] |
| Dehydration Temperature (Stage 2) | 140-150 °C | [6] |
| Dehydration Vacuum Pressure | 0.1-0.2 mm Hg | [6] |
Visualizations
Experimental Workflow for the Preparation of Anhydrous Cerium(III) Chloride
Caption: Workflow for the synthesis of anhydrous cerium(III) chloride.
References
- 1. nanorh.com [nanorh.com]
- 2. Cerium(III)_chloride [chemeurope.com]
- 3. CERIUM(III) CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. CN105460969A - Preparation method for high-purity high-brightness needle-shaped cerium chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cerium(III) Carbonate as a Decolorizing Agent in Glass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cerium(III) carbonate as a highly effective decolorizing agent in glass manufacturing. This document is intended to guide laboratory-scale glass production and analysis for research and development purposes.
Introduction
Iron impurities are a common challenge in glass production, imparting an undesirable green or yellowish tint that can affect the aesthetic and optical properties of the final product. This compound serves as a precursor to cerium oxide (CeO₂), a powerful oxidizing agent in molten glass. At the high temperatures used in glass manufacturing, this compound decomposes to form cerium oxide, which then chemically decolorizes the glass by oxidizing ferrous iron (Fe²⁺), the primary source of the green coloration, to ferric iron (Fe³⁺). The light absorption of Fe³⁺ is significantly weaker than that of Fe²⁺, resulting in a clearer, colorless glass.[1][2]
Cerium-based decolorizers are a modern and environmentally safer alternative to traditional agents like arsenic oxide, offering high efficiency and thermal stability.[3]
Chemical Mechanism of Decolorization
The decolorization process using cerium involves two key chemical transformations:
-
Thermal Decomposition of this compound: Upon heating in the glass melt, this compound hydrate (B1144303) decomposes to form cerium(IV) oxide (ceria), water, and carbon dioxide.[2] The decomposition of pure this compound hydrate in an oxidizing atmosphere proceeds in two main steps.[2]
-
Oxidation of Ferrous Iron: The resulting cerium(IV) oxide acts as a strong oxidizing agent, converting the intensely colored ferrous ions (Fe²⁺) into the much less colored ferric ions (Fe³⁺).[1][2] This equilibrium shift is the basis of the decolorizing effect. The intensity of light absorption by Fe²⁺ ions is approximately 15 times higher than that of Fe³⁺ ions.[1][2]
Quantitative Data on Decolorization Efficiency
The effectiveness of cerium oxide as a decolorizing agent is dependent on its concentration relative to the iron oxide content in the glass. The following tables summarize the impact of cerium oxide on the optical properties of soda-lime silicate (B1173343) glass.
Table 1: Effect of Cerium Oxide Concentration on Light Transmittance of Soda-Lime Silicate Glass with 0.07 wt% Fe₂O₃
| CeO₂ Concentration (wt%) | Total Light Transmission (%) | Visual Appearance |
| 0.0 | ~80 | Greenish Tint |
| 0.1 | 82-86 | Reduced Green Tint |
| 0.2 | 87-88 | Visually Colorless |
| 0.3 | 87-88 | Visually Colorless |
| 0.4 | 87-88 | Visually Colorless |
| 0.5 | 87-88 | Visually Colorless |
Data adapted from a study on colorless container glass.[1] A pronounced decolorizing effect is achieved at a CeO₂ to Fe₂O₃ ratio of approximately 3:1.[1]
Table 2: CIELAB Color Coordinates of Soda-Lime Silicate Glass with Varying Decolorizer Concentrations
| Decolorizer | Concentration (wt%) | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) |
| None | - | 95.0 | -1.5 (Greenish) | 0.5 (Yellowish) |
| CeO₂ | 0.2 | 95.5 | -0.2 (Near Neutral) | 0.8 (Slightly Yellowish) |
| CeO₂ + Nd₂O₃ | 0.2 + 0.1 | 95.6 | 0.1 (Neutral) | 0.2 (Near Neutral) |
Illustrative data based on typical industry outcomes. The CIELAB color space provides a quantitative measure of color, where L represents lightness (0=black, 100=white), a* represents the green-red axis (negative=green, positive=red), and b* represents the blue-yellow axis (negative=blue, positive=yellow).[4][5][6][7]*
Experimental Protocols
The following protocols provide a framework for laboratory-scale preparation and analysis of decolorized soda-lime silicate glass using this compound.
Preparation of Soda-Lime Silicate Glass
Materials and Equipment:
-
High-purity silica (SiO₂)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Calcium carbonate (CaCO₃)
-
Iron(III) oxide (Fe₂O₃)
-
This compound (Ce₂(CO₃)₃·xH₂O)
-
High-temperature furnace (capable of reaching at least 1550°C)
-
Platinum or high-purity alumina (B75360) crucibles
-
Molds for casting (e.g., graphite (B72142) or stainless steel)
-
Annealing oven
-
Personal protective equipment (goggles, heat-resistant gloves, lab coat)
Procedure:
-
Batch Calculation: Calculate the required weights of the raw materials for a standard soda-lime silicate glass composition (e.g., 72% SiO₂, 15% Na₂O, 10% CaO, with a controlled amount of Fe₂O₃ impurity, for instance, 0.07 wt%).
-
Weighing and Mixing: Accurately weigh the raw materials and the desired amount of this compound. Thoroughly mix the powders to ensure a homogeneous batch.
-
Melting:
-
Place the batch into a platinum or alumina crucible.
-
Heat the crucible in a high-temperature furnace to approximately 1450-1550°C. The heating rate should be controlled to allow for the release of gases from the decomposition of carbonates.
-
Hold the molten glass at the peak temperature for a period of time (e.g., 2-4 hours) for fining, which allows bubbles to escape.
-
-
Forming and Annealing:
-
Carefully pour the molten glass into a preheated mold.
-
Transfer the molded glass to an annealing oven preheated to around 550°C.
-
Hold at the annealing temperature for a sufficient time (e.g., 1 hour) to relieve internal stresses, then cool slowly to room temperature.
-
Analysis of Decolorized Glass
1. Optical Transmittance Measurement:
-
Objective: To quantify the effect of the decolorizer on the light transmission properties of the glass.
-
Procedure:
-
Cut and polish a section of the annealed glass to a specific thickness (e.g., 5 mm).
-
Use a UV-Vis-NIR spectrophotometer to measure the transmittance of the glass sample over a wavelength range of at least 300-1100 nm.
-
Plot the transmittance spectra for glasses with and without the decolorizing agent for comparison. The introduction of cerium oxide will typically lead to an increase in light transmission in the visible and near-infrared regions.[1]
-
2. Colorimetric Analysis:
-
Objective: To quantitatively measure the color of the glass.
-
Procedure:
-
Use a colorimeter or a spectrophotometer with color analysis software to measure the CIELAB (Lab*) color coordinates of the polished glass sample.
-
Compare the a* (green-red) and b* (blue-yellow) values of the decolorized glass to a control sample without the decolorizer. A successful decolorization will result in a* and b* values closer to zero.
-
3. Determination of Iron Oxidation State:
-
Objective: To confirm the chemical mechanism of decolorization by measuring the ratio of Fe²⁺ to total iron.
-
Methods:
-
Wet Chemical Titration: A classic method involving the dissolution of the glass in a mixture of hydrofluoric and sulfuric acids, followed by titration to determine the Fe²⁺ content.
-
X-ray Absorption Near Edge Structure (XANES) Spectroscopy: A powerful, non-destructive technique that can provide detailed information about the oxidation state and coordination environment of iron in the glass.[8]
-
Electron Probe Microanalysis (EPMA) with the "Flank Method": A microanalytical technique for determining the iron oxidation state in silicate glasses.[9]
-
Safety Precautions
-
Always handle powdered chemicals in a well-ventilated area or a fume hood to avoid inhalation.
-
Use appropriate personal protective equipment, including safety glasses, heat-resistant gloves, and protective clothing, especially when working with the high-temperature furnace and molten glass.
-
Be aware of the potential for thermal shock, which can cause hot glass to shatter. Follow proper annealing procedures.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This compound is a highly effective precursor for cerium oxide, a powerful decolorizing agent in glass manufacturing. By understanding the underlying chemical principles and following systematic experimental protocols, researchers can effectively utilize this compound to produce high-clarity, colorless glass for a variety of applications. The quantitative analysis of the final product is crucial for optimizing the decolorization process and achieving the desired optical properties.
References
- 1. elib.belstu.by [elib.belstu.by]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. High spatial resolution analysis of the iron oxidation st... [degruyterbrill.com]
- 4. CIELAB color space - Wikipedia [en.wikipedia.org]
- 5. coatinginstitute.org [coatinginstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. ulprospector.com [ulprospector.com]
- 8. esrf.fr [esrf.fr]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Application Notes: Cerium(III) Carbonate as a Versatile Precursor for Luminescent Materials
Cerium(III) carbonate (Ce₂(CO₃)₃) and its related compounds, such as cerium carbonate hydroxide (B78521) (CeCO₃OH), are highly effective precursors for the synthesis of advanced luminescent materials.[1][2] Their utility stems from their ability to decompose into reactive cerium(III/IV) oxides at relatively low temperatures, making them ideal starting materials for producing phosphors, scintillators, and bio-imaging agents.[3][4] The synthesis of these precursors via methods like co-precipitation or hydrothermal treatment allows for precise control over particle size, morphology, and purity, which are critical factors in determining the final material's luminescent efficiency.[3][5][6]
The luminescence in cerium-based materials typically originates from the fast and efficient 5d¹ → ²Fⱼ (J = 5/2, 7/2) electronic transitions of the Ce³⁺ ion.[1][7][8] The synthesis route using cerium carbonate is crucial for controlling the final oxidation state of cerium, as the presence of Ce³⁺ is essential for achieving bright luminescence.[1] By carefully managing reaction conditions, cerium carbonate precursors can be used to synthesize nanocrystalline cerium oxide (CeO₂) with a controlled concentration of Ce³⁺ ions and oxygen vacancies, or to incorporate Ce³⁺ as an activator or sensitizer (B1316253) into various host lattices.[7][9]
Experimental Protocols
Protocol 1: Co-Precipitation Synthesis of Luminescent Cerium Oxide Nanoparticles
This protocol describes the synthesis of CeO₂ nanoparticles via the precipitation of a cerium carbonate intermediate, followed by calcination. This method is valued for its simplicity and scalability.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃) or Potassium Carbonate (K₂CO₃)[5][10]
-
Potassium hydroxide (KOH) (if using K₂CO₃)[5]
-
Deionized water
Procedure:
-
Precursor Solution: Prepare a 0.2 M aqueous solution of cerium(III) nitrate hexahydrate.
-
Precipitant Solution: Prepare a 0.5 M aqueous solution of ammonium bicarbonate.
-
Precipitation: While stirring vigorously, add the ammonium bicarbonate solution dropwise to the cerium nitrate solution. A white precipitate of a cerium carbonate hydrate (B1144303) will form immediately.[4]
-
pH Adjustment & Aging: Monitor the pH of the mixture. For cerium carbonate precipitation, the process is typically completed when the pH reaches approximately 7.[4] Allow the mixture to age for 2-4 hours under continuous stirring to ensure complete reaction and particle growth.
-
Washing: Separate the precipitate by centrifugation or filtration. Wash the collected solid three times with deionized water and then twice with ethanol to remove residual ions and water.
-
Drying: Dry the washed precipitate in an oven at 80-105 °C overnight to obtain the cerium carbonate precursor powder.[4]
-
Calcination: Place the dried precursor powder in a ceramic crucible and calcine in a muffle furnace at 500-600 °C for 2-4 hours.[4][5] The heating and cooling rate should be controlled (e.g., 5 °C/min) to ensure uniform particle formation. The final product is a pale yellow powder of luminescent CeO₂ nanoparticles.
Protocol 2: Hydrothermal Synthesis of Cerium Carbonate Hydroxide (CeCO₃OH) Precursors
The hydrothermal method allows for the synthesis of highly crystalline precursors with well-defined morphologies, such as nanorods or flower-like structures, which can be retained after calcination.[3][6]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Solution Preparation: Prepare a 0.05 M solution of CeCl₃·7H₂O in deionized water. In this solution, dissolve urea to a final concentration of 0.5 M to 1.0 M.[6] Urea serves as a carbonate source, slowly decomposing to generate carbonate ions under hydrothermal conditions.[11]
-
Hydrothermal Reaction: Transfer the mixed solution into a Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its capacity.
-
Heating: Seal the autoclave and heat it to 180 °C for 4-12 hours.[3] The temperature and time can be adjusted to control the morphology of the resulting CeCO₃OH precursor.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the resulting white precipitate by filtration.
-
Washing and Drying: Wash the product thoroughly with deionized water and ethanol, then dry it in an oven at 60 °C for 12 hours.
-
Thermal Conversion to CeO₂: The obtained CeCO₃OH powder can be calcined at 500 °C for 4 hours to convert it into polycrystalline CeO₂ while partially retaining the precursor's morphology.[3]
Data Presentation
Table 1: Synthesis Parameters for Cerium-Based Precursors and Oxides.
| Synthesis Method | Cerium Precursor | Precipitant/Reagent | Temp. (°C) | Time (h) | Resulting Material & Morphology | Reference |
|---|---|---|---|---|---|---|
| Precipitation | 0.03 M Ce(NO₃)₃ | 0.03 M K₂CO₃ / 0.02 M KOH | 55 (synth) / 600 (calc) | 3 (calc) | CeO₂ nanoparticles (~28 nm) | [5] |
| Homogeneous Precipitation | 0.02 M Ce(NO₃)₃ | 0.9 M Urea | 90 (synth) / 500 (calc) | 2 (synth) / 2 (calc) | HP-CeO₂, bundle-like aggregates | [4] |
| Hydrothermal | 0.05 M Ce(III) salt | 1.0 M Urea | 160 | 1 | CeOHCO₃ prismatic particles | [6] |
| Hydrothermal | CeCl₃·7H₂O | Triethylenetetramine | 180 | - | CeCO₃OH dendrite structures |[3] |
Table 2: Luminescent Properties of Materials Synthesized from Cerium Precursors.
| Phosphor | Synthesis Method | Excitation λ (nm) | Emission λ (nm) | Color | Key Feature | Reference |
|---|---|---|---|---|---|---|
| CaCN₂:Ce³⁺ | Solid-State Reaction | 386 | ~462 | Blue | Emission tunable from blue to red with Mn²⁺ co-doping | [7][8] |
| CeO₂:Y | Sol-Gel Combustion | 325 | 400-550 (broad) | Blue-Green | Enhanced photocatalytic activity | [9] |
| CeO₂:Eu | Sol-Gel Combustion | 325 | 592, 612 | Red | Sharp emissions from ⁵D₀ → ⁷Fⱼ transitions of Eu³⁺ | [9] |
| CeO₂:Er | Reverse Micelles | 405 | 515, 572.5 | Green | Nanoparticles with catalytic and luminescent properties |[12] |
Experimental Workflows
Caption: Workflow for co-precipitation synthesis of CeO₂ nanoparticles.
Caption: Workflow for hydrothermal synthesis of CeO₂ micro/nanostructures.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. rsc.org [rsc.org]
- 5. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Hydrothermal Synthesis of Two Types of Cerium Carbonate Particles | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and characterization of luminescent cerium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnetic Cerium(III) Carbonate Composites in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of magnetic cerium(III) carbonate composites for the effective removal of pollutants from water. The information is compiled from recent scientific literature to assist researchers in applying this promising technology.
Introduction
Eutrophication, driven by excess phosphate (B84403) in water bodies, and the presence of other pollutants like dyes and heavy metals, pose significant environmental challenges.[1] Magnetic this compound composites have emerged as a highly effective and reusable adsorbent for tackling these issues. The integration of magnetic nanoparticles, typically magnetite (Fe₃O₄), allows for easy and rapid separation of the adsorbent from treated water using an external magnetic field, which simplifies the regeneration and reuse process.[2][3] this compound serves as the active component, exhibiting a strong affinity for pollutants such as phosphate.[1][4]
These composites offer several advantages, including high adsorption capacity, rapid sorption kinetics, and applicability over a wide pH range.[1] This document outlines the synthesis of these composites, their characterization, and detailed protocols for their application in water treatment, with a primary focus on phosphate removal.
Synthesis of Magnetic this compound Composites (M-HCC)
A facile co-precipitation method is employed for the synthesis of magnetic hydrated this compound/magnetite (Ce₂(CO₃)₃·xH₂O/Fe₃O₄ or M-HCC) composites.[1]
Experimental Protocol: Synthesis
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Preparation of Iron Salt Solution: Dissolve ferric chloride hexahydrate and ferrous sulfate heptahydrate in deionized water. The molar ratio of Fe³⁺ to Fe²⁺ should be maintained at 2:1 to facilitate the formation of Fe₃O₄.
-
Addition of Cerium Salt: Add cerium(III) nitrate hexahydrate to the iron salt solution. The desired molar ratio of Ce to Fe can be varied to optimize the adsorbent's properties.
-
Co-precipitation: While vigorously stirring the mixed metal salt solution, rapidly add a solution of sodium carbonate and sodium hydroxide. This will induce the co-precipitation of the magnetic iron oxides and this compound.
-
Aging: Continue stirring the resulting suspension for a designated period (e.g., 1-2 hours) at a controlled temperature to allow for the formation and aging of the composite particles.
-
Washing: Separate the synthesized magnetic composite from the solution using a strong magnet. Decant the supernatant and wash the precipitate multiple times with deionized water until the pH of the washing water becomes neutral.
-
Drying: Dry the final product in an oven at a specified temperature (e.g., 60-80 °C) to obtain the powdered magnetic this compound composite.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of magnetic this compound composites.
Characterization of Magnetic this compound Composites
The synthesized composites should be characterized to determine their physicochemical properties, which are crucial for understanding their performance in water treatment applications.
Common Characterization Techniques:
| Technique | Purpose | Typical Findings |
| X-ray Diffraction (XRD) | To identify the crystalline phases of the material. | Confirms the presence of magnetite (Fe₃O₄) and this compound phases.[5] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle size of the composite. | Reveals the aggregation of nanoparticles and the surface texture of the composite. |
| Transmission Electron Microscopy (TEM) | To visualize the internal structure and the distribution of the different components. | Shows the core-shell structure or the dispersion of cerium carbonate on the magnetite nanoparticles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface of the composite. | Shows characteristic peaks for Fe-O bonds in magnetite and carbonate groups (C-O) from cerium carbonate. |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties of the composite. | Determines the saturation magnetization, which is important for efficient magnetic separation. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution. | A larger surface area generally correlates with a higher adsorption capacity. |
Application in Water Treatment: Phosphate Removal
Magnetic this compound composites have demonstrated high efficiency in removing phosphate from aqueous solutions.[1]
Experimental Protocol: Batch Adsorption Studies
Materials and Equipment:
-
Magnetic this compound composite (adsorbent)
-
Phosphate stock solution (e.g., from KH₂PO₄)
-
Solutions of varying pH (adjusted with HCl and NaOH)
-
Shaker or magnetic stirrer
-
Centrifuge (optional, for comparison)
-
Spectrophotometer for phosphate analysis (e.g., molybdenum blue method)
-
Strong magnet
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions of known concentrations from the stock solution.
-
Adsorption Experiment:
-
Add a specific amount of the magnetic this compound composite to a known volume of the phosphate solution in a flask or beaker.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time.
-
-
Separation: After the desired contact time, use a strong magnet to separate the adsorbent from the solution.
-
Analysis: Decant the supernatant and measure the residual phosphate concentration using a spectrophotometer.
-
Data Analysis: Calculate the phosphate removal efficiency and the adsorption capacity using the following equations:
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g) = ((C₀ - Cₑ) * V) / m where:
-
C₀ = Initial phosphate concentration (mg/L)
-
Cₑ = Equilibrium phosphate concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Diagram of the Adsorption and Separation Process:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Fe(III) Modification on the Phosphorus Removal Behavior of Ce(III) Carbonate Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Fe3O4 Composites Embeded on Coconut Shell Activated Carbon | Hakim | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]
Application Notes: The Role of Cerium Compounds in Incandescent Gas Mantle Manufacturing
Introduction
A common misconception attributes the use of cerium compounds to the manufacturing of incandescent lampshades. However, the critical application of cerium, historically and in modern formulations, lies in the production of incandescent gas mantles . These devices, also known as Welsbach mantles, are not shades but rather ceramic mesh structures that, when heated by a gas flame, produce a brilliant white light far exceeding the luminosity of the flame itself.[1] This phenomenon, a form of incandescence known as candoluminescence, is significantly enhanced by the addition of a small amount of cerium oxide to the mantle's composition.[2][3]
Invented by Carl Auer von Welsbach in the 1880s, the classic gas mantle consisted of a fabric bag impregnated with a solution of metal salts.[4][5] Upon initial burning, the fabric combusts, and the metal salts decompose into their respective oxides. This process leaves a fragile, self-supporting ceramic shell that retains the shape of the original fabric.[1] The breakthrough in Welsbach's design was the discovery that a composition of 99% thorium dioxide (ThO₂) and 1% cerium dioxide (CeO₂) produced a powerful, stable white light.[1][6] The thorium oxide provides a high-temperature-resistant structure, while the cerium oxide acts as the primary light-emitting catalyst.[3]
While cerium(III) nitrate (B79036) is the most frequently cited precursor salt for impregnation, cerium(III) carbonate also serves as a viable starting material.[7][8] this compound can be converted into cerium nitrate by reaction with nitric acid before its use in the impregnation solution, or it can be used in other preparation methods for cerium oxide.[8] This document outlines the application and protocols for utilizing cerium-based compounds in the fabrication of incandescent gas mantles.
Data Presentation: Mantle Composition
The composition of incandescent mantles has evolved since Welsbach's original patent. While the thorium-cerium formulation remains a classic example, safety concerns over thorium's radioactivity have led to the development of non-radioactive alternatives using elements like yttrium and zirconium.[4][6] The cerium dopant, however, remains crucial for high-efficiency light emission.
| Mantle Type | Primary Oxide (Structure) | Dopant Oxide (Luminosity) | Typical Molar Ratio (%) | Precursor Salts |
| Classic Welsbach | Thorium Dioxide (ThO₂) | Cerium Dioxide (CeO₂) | 99% ThO₂ / 1% CeO₂ | Thorium Nitrate, Cerium Nitrate |
| Non-Radioactive (Yttrium-based) | Yttrium Oxide (Y₂O₃) | Cerium Dioxide (CeO₂) | Varies; e.g., ~99% Y₂O₃ / 1% CeO₂ | Yttrium Nitrate, Cerium Nitrate |
| Non-Radioactive (Zirconium-based) | Zirconium Dioxide (ZrO₂) | Erbium/Yttrium/Cerium Oxides | Varies | Zirconium, Erbium, Yttrium, Cerium salts |
Table 1: Comparative compositions of different incandescent gas mantle formulations. The precursor salts are typically nitrates, which readily decompose to oxides upon heating.[1][6][9][10]
Experimental Protocols
This section details the laboratory-scale protocol for manufacturing an incandescent gas mantle using a cerium-based formulation. The process involves three main stages: fabric impregnation, mantle formation (denitration), and final sintering.
Protocol 1: Preparation of Incandescent Gas Mantle from this compound Precursor
Objective: To fabricate a functional incandescent gas mantle by impregnating a fabric substrate with a solution derived from this compound and a structural oxide precursor (e.g., thorium nitrate or yttrium nitrate).
Materials:
-
Fabric substrate (woven cotton or rayon pouch)
-
This compound (Ce₂(CO₃)₃)
-
Yttrium nitrate (Y(NO₃)₃) or Thorium nitrate (Th(NO₃)₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
Beakers and graduated cylinders
-
Stirring rod
-
Drying oven or heat lamp
-
Forceps
-
Gas burner (e.g., Bunsen or Meker burner)
Methodology:
-
Preparation of Impregnation Solution:
-
Calculate the required mass of this compound and Yttrium nitrate (or Thorium nitrate) to achieve a 1:99 molar ratio of CeO₂ to Y₂O₃ (or ThO₂) in the final product.
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of concentrated nitric acid to the this compound powder in a beaker to convert it to cerium nitrate (Ce(NO₃)₃). The reaction will effervesce as CO₂ is released.
-
Reaction: Ce₂(CO₃)₃ + 6HNO₃ → 2Ce(NO₃)₃ + 3H₂O + 3CO₂
-
-
Once the reaction ceases, dissolve the resulting cerium nitrate and the yttrium (or thorium) nitrate in deionized water to create a final aqueous solution of the desired concentration. Stir until all salts are fully dissolved.
-
-
Fabric Impregnation:
-
Submerge the fabric substrate (e.g., a rayon pouch) completely into the prepared nitrate solution.[4][6]
-
Allow the fabric to soak for 5-10 minutes to ensure complete and uniform saturation of the fibers.
-
Using forceps, carefully remove the saturated fabric, gently wringing out the excess solution to prevent dripping and uneven salt distribution.
-
-
Drying:
-
Hang the impregnated mantle in a drying oven set to approximately 80-100°C until completely dry. Alternatively, a heat lamp can be used. The mantle should be stiff to the touch once drying is complete.
-
-
Mantle Formation and Sintering (Burn-off):
-
Caution: This step must be performed in a well-ventilated area, preferably a fume hood, as it releases nitrogen oxides.
-
Suspend the dried mantle from a heat-resistant support.
-
Ignite the bottom of the mantle with a gas burner. The fabric will quickly burn away, leaving a fragile ash skeleton of metal nitrates.[1][5]
-
Continue to heat the ash structure gently with the burner flame. The nitrates will decompose into their respective metal oxides (denitration), and the structure will shrink and harden into a brittle but self-supporting ceramic mantle.[1][4] The final structure is a delicate ceramic mesh of thorium/yittrium and cerium oxides.
-
Visualizations
Caption: Workflow for incandescent gas mantle manufacturing.
Caption: Chemical transformation during mantle burn-off.
References
- 1. Gas mantle - Wikipedia [en.wikipedia.org]
- 2. Candoluminescence [chemeurope.com]
- 3. thoriumenergyalliance.com [thoriumenergyalliance.com]
- 4. Incandescent Gas Lantern Mantles | Museum of Radiation and Radioactivity [orau.org]
- 5. antiqueslides.net [antiqueslides.net]
- 6. CA2047227A1 - Incandescent mantles - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. naturalspublishing.com [naturalspublishing.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Calcination of Cerium(III) Carbonate to Cerium Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cerium oxide (CeO₂) nanoparticles through the calcination of cerium(III) carbonate precursors. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining ceria nanoparticles with tailored properties for various applications, including catalysis, biomedical imaging, and drug delivery.
Introduction
Cerium oxide nanoparticles, or nanoceria, are of significant interest due to their unique redox properties, high surface area, and oxygen storage capacity. A common and effective method for synthesizing nanoceria is the thermal decomposition (calcination) of a this compound (Ce₂(CO₃)₃) precursor. This process allows for control over the final particle size, crystallinity, and surface morphology of the cerium oxide by carefully manipulating the calcination parameters. These notes will detail the necessary steps, from precursor synthesis to the final calcination, to produce high-quality cerium oxide nanoparticles.
Experimental Data Summary
The properties of the resulting cerium oxide are highly dependent on the calcination temperature. The following tables summarize the typical effects of varying calcination temperatures on the physical characteristics of the synthesized ceria nanoparticles.
Table 1: Effect of Calcination Temperature on Cerium Oxide Crystallite Size
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Reference |
| 300 | 4.9 | [1] |
| 400 | ~9-13 | [2] |
| 500 | 9.3 | [1] |
| 500 | 15.58 | [3] |
| 600 | 28 | [4] |
| 600 | ~60-90 | [5] |
| 700 | 23.12 | [3] |
| 800 | Not specified, but increased from 600°C | |
| 1000 | Not specified, but increased from 600°C | [4] |
Table 2: Influence of Calcination Temperature on Cerium Oxide Particle Morphology
| Calcination Temperature (°C) | Observed Morphology | Reference |
| 400, 500, 600 | Spherical particles with significant agglomeration. Surface becomes more non-homogeneous with increasing temperature. | [5] |
| 500 | Maintains the original morphology of the carbonate precursor (e.g., nanoplates, nanosaucers) but with smaller subunits. | [1][6] |
| 600 | Irregular shapes, with particle sizes ranging from 0.2-5.6 µm. | [3] |
| 700 | Irregular shapes, with smaller particle sizes compared to 600°C, ranging from 0.12-2.9 µm. | [3] |
Experimental Protocols
Two primary protocols are presented here. The first details the synthesis of the this compound precursor from cerium(III) nitrate (B79036), a common starting material. The second protocol outlines the calcination procedure to convert the carbonate precursor into cerium oxide.
Protocol 1: Synthesis of this compound Precursor via Precipitation
This protocol describes the synthesis of a cerium carbonate precursor from cerium(III) nitrate hexahydrate using a precipitation method.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃) or Urea (CO(NH₂)₂)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare a Cerium Nitrate Solution: Dissolve a specific amount of cerium(III) nitrate hexahydrate in deionized water to achieve a desired molarity (e.g., 0.2 M).[7]
-
Prepare a Precipitant Solution: Prepare an aqueous solution of the precipitating agent. For example, a 0.5 M solution of ammonium bicarbonate can be used.[7]
-
Precipitation: While vigorously stirring the cerium nitrate solution, slowly add the precipitant solution dropwise. A white precipitate of cerium carbonate will form.
-
Aging (Optional but Recommended): Continue stirring the mixture at room temperature for a set period (e.g., 1 to 12 hours). Aging can influence the crystallinity and agglomeration of the final product.
-
Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-105°C) for several hours (e.g., 12 hours) to obtain the dry this compound precursor powder.[7]
Protocol 2: Calcination of this compound to Cerium Oxide
This protocol details the thermal decomposition of the synthesized this compound precursor to yield cerium oxide.
Materials:
-
Dried this compound precursor powder
Equipment:
-
Crucible (e.g., alumina)
-
Muffle furnace with programmable temperature control
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound precursor powder into a crucible.
-
Calcination Program:
-
Place the crucible in the muffle furnace.
-
Set the furnace to ramp up to the desired calcination temperature (e.g., 500°C) at a specific rate (e.g., 5°C/minute).[8]
-
Hold the temperature at the setpoint for a specified duration, typically 2 to 3 hours.[4][6][7][9]
-
After the dwell time, turn off the furnace and allow it to cool down to room temperature naturally.
-
-
Product Collection: Once cooled, carefully remove the crucible from the furnace. The resulting pale yellow powder is cerium oxide.
-
Storage: Store the synthesized cerium oxide powder in a desiccator to prevent moisture absorption.
Visualized Workflows and Transformations
The following diagrams illustrate the experimental workflow and the chemical transformation during the calcination process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Cerium(III) Carbonate in Ceramic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) carbonate (Ce₂(CO₃)₃) is a versatile rare earth compound that serves as a crucial precursor and additive in the formulation of advanced ceramic materials. While it is often calcined to produce cerium oxide (CeO₂), the direct incorporation of this compound into ceramic batches offers several advantages, including fine particle dispersion and in-situ formation of reactive ceria during sintering. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound to enhance the physical, mechanical, and functional properties of ceramics. Its applications are diverse, ranging from improving the toughness of structural ceramics like zirconia-toughened alumina (B75360) (ZTA) to acting as a sintering aid and a component in specialized pigments and glazes.
Key Applications of this compound in Ceramics
This compound is utilized in several key areas of ceramic science and industry:
-
Precursor for Ceria Nanoparticles: It is a common starting material for the synthesis of high-purity, nano-sized cerium oxide powders.[1] These powders are essential for applications in solid oxide fuel cells (SOFCs), catalysts, and UV-absorbing coatings.
-
Sintering Aid: The in-situ decomposition of this compound to cerium oxide during firing can promote densification at lower temperatures, saving energy and controlling grain growth in ceramic bodies.
-
Toughening Agent in Zirconia-Based Ceramics: Cerium oxide, formed from the carbonate, is an effective stabilizer for the tetragonal phase of zirconia, a key mechanism in transformation toughening. This significantly enhances the fracture toughness of ceramics like Zirconia Toughened Alumina (ZTA).
-
Pigment and Glaze Component: Cerium compounds are used to produce yellow, cream, and orange colors in glazes and ceramic bodies.[2] this compound can be a reactive component in the formulation of these colored ceramics.
Data Presentation: Quantitative Effects on Ceramic Properties
The primary role of this compound in many ceramic formulations is to act as a precursor to cerium oxide (CeO₂). The carbonate decomposes during heating, and the resulting finely dispersed ceria particles interact with the ceramic matrix. The following tables summarize the quantitative effects of ceria addition (derived from its carbonate or other precursors) on the properties of common ceramic systems.
Note: The data presented is for the final ceria-containing ceramic. The amount of this compound required can be calculated based on the molar masses of Ce₂(CO₃)₃ and CeO₂.
Table 1: Effect of Ceria (CeO₂) Addition on the Mechanical Properties of Yttria-Stabilized Zirconia (Y-TZP)
| Ceria (CeO₂) Content (wt.%) | Sintering Temperature (°C) | Bulk Density (g/cm³) | Vickers Hardness (GPa) | Fracture Toughness (MPa·m¹/²) |
| 0 | 1400-1450 | < 5.9 | < 13.2 | < 6.4 |
| 0.5 | 1400-1450 | 5.9 | 13.2 | 6.4 |
Data sourced from studies on CeO₂-doped Y-TZP, where cerium precursors are used.[3]
Table 2: Influence of Ceria (CeO₂) Addition on the Properties of Zirconia-Toughened Alumina (ZTA) Sintered at 1600-1700°C
| Ceria (CeO₂) Content (wt.%) | Bulk Density (% Theoretical) | Apparent Porosity (%) | Vickers Hardness (GPa) |
| 0 | > 98 | < 0.5 | ~16 |
| 5 | ~97 | ~1.0 | ~14.5 |
| 10 | ~96 | ~1.5 | ~13.0 |
| 20 | ~94 | ~2.5 | ~11.5 |
Data indicates that while ceria can be a toughening agent, excessive amounts in this specific ZTA system can lead to the formation of secondary phases that decrease hardness and density.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol describes a facile, room-temperature method for synthesizing this compound nanoparticles, which can then be used in ceramic formulations.[1]
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetone
-
Deionized water
Procedure:
-
Prepare three separate solutions:
-
Solution A: Dissolve 1 mmol of cerium(III) nitrate hexahydrate in 25 mL of acetone.
-
Solution B: Dissolve 0.5 mmol of CDI in 12.5 mL of acetone.
-
Solution C: Dissolve 4 mmol of imidazole in 12.5 mL of acetone.
-
-
Under vigorous stirring at room temperature, sequentially add Solution B and Solution C to Solution A.
-
Continue stirring the mixture for 1 hour. A precipitate of cerium carbonate will form.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate four times with deionized water to remove any unreacted precursors.
-
Dry the resulting this compound powder at 60°C for 12 hours.
Protocol 2: Formulation of a Ceria-Toughened Alumina Ceramic Body
This protocol outlines the steps for incorporating synthesized this compound into an alumina ceramic matrix to enhance its mechanical properties.
Materials:
-
High-purity alumina (Al₂O₃) powder (sub-micron particle size)
-
Synthesized this compound (Ce₂(CO₃)₃) powder (from Protocol 1)
-
Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt.%)
-
Deionized water
-
Ethanol or isopropanol
Procedure:
-
Powder Preparation:
-
Calculate the required amount of Ce₂(CO₃)₃ to achieve a target CeO₂ content (e.g., 5 wt.%) in the final sintered ceramic. This calculation should account for the mass loss during the decomposition of carbonate to oxide.
-
Weigh the appropriate amounts of Al₂O₃ and Ce₂(CO₃)₃ powders.
-
-
Milling and Mixing:
-
Place the powders in a ball mill with zirconia or alumina milling media.
-
Add a suitable solvent (e.g., ethanol) to create a slurry.
-
Mill for 12-24 hours to ensure homogeneous mixing and deagglomeration.
-
-
Drying and Binder Addition:
-
Dry the milled slurry in an oven at 80-100°C until the solvent has completely evaporated.
-
Gently break up the dried cake into a fine powder using a mortar and pestle.
-
Add the PVA binder solution (e.g., 2-5 wt.% of the total powder weight) and mix thoroughly to granulate the powder.
-
-
Forming:
-
Press the granulated powder in a uniaxial press at 100-200 MPa to form green bodies (e.g., pellets or bars).
-
-
Sintering:
-
Place the green bodies in a high-temperature furnace.
-
Heat slowly to 600°C (e.g., at 1-2°C/min) and hold for 1-2 hours to burn out the binder and decompose the this compound to cerium oxide.
-
Increase the temperature to the final sintering temperature (e.g., 1500-1600°C) at a rate of 5°C/min.
-
Hold at the peak temperature for 2-4 hours.
-
Cool down to room temperature at a controlled rate (e.g., 5-10°C/min).
-
Visualizations
Synthesis and Incorporation Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its incorporation into a ceramic body and the final sintered product.
Caption: Workflow for synthesizing this compound and its use in ceramic formulation.
Transformation Toughening Mechanism
This diagram illustrates the principle of transformation toughening in zirconia-based ceramics, a key application of cerium stabilization.
Caption: Mechanism of transformation toughening in ceria-stabilized zirconia ceramics.
References
Troubleshooting & Optimization
controlling particle size in cerium(III) carbonate precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the precipitation of cerium(III) carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the particle size of this compound during precipitation?
A1: The particle size of this compound is primarily controlled by several experimental parameters:
-
Precursor Concentration: The initial concentration of the cerium(III) salt solution plays a significant role. Lower concentrations of Ce³⁺ ions tend to produce more monodisperse and isolated particles, while higher concentrations can lead to the formation of more complex and irregular clusters.[1]
-
Precipitant Type and Concentration: Different precipitating agents, such as urea (B33335), ammonium (B1175870) carbonate, and sodium carbonate, will affect the final particle size and morphology. The concentration of the precipitant is also a critical factor.[1][2]
-
Temperature: The reaction temperature influences the rate of precipitation. In methods like urea homogeneous precipitation, temperature controls the decomposition rate of urea, which in turn governs the precipitation process.[2][3] Calcination temperature of the resulting cerium carbonate to form cerium oxide also affects the final crystallite size, with higher temperatures generally leading to larger crystals.[4]
-
pH: The pH of the reaction medium is a crucial parameter. For instance, in the hydrothermal synthesis of cerium oxide nanoparticles from a cerium precursor, increasing the pH from 7 to 11 has been shown to decrease the average particle size from 35.85 nm to 20.65 nm.[5] The pH must also be controlled to avoid the co-precipitation of impurities.[6][7]
-
Additives and Capping Ligands: The presence of additives or capping ligands can significantly modify the particle size and prevent agglomeration.[8]
-
Mixing and Reaction Time: The rate of mixing and the overall reaction time can also impact the final particle characteristics.[4][9]
Q2: How can I prevent the agglomeration of this compound particles during precipitation?
A2: Agglomeration can be minimized by:
-
Using Capping Ligands: The addition of capping ligands such as polyacrylic acid (PAA) or ethylenediaminetetraacetic acid (EDTA) can stabilize the particles and prevent them from agglomerating.[8]
-
Controlling pH: Maintaining an optimal pH can influence the surface charge of the particles, which can help in preventing agglomeration.
-
Optimizing Stirring: Adequate and controlled stirring during the precipitation process can help in keeping the particles well-dispersed.
-
Controlling Precursor Concentration: Using lower concentrations of the cerium precursor can sometimes lead to less agglomeration.[1]
Q3: What is the role of urea in the precipitation of this compound?
A3: Urea is commonly used as a precipitating agent in a method called homogeneous precipitation.[2][3] When heated in solution, urea decomposes slowly to generate hydroxide (B78521) and carbonate ions uniformly throughout the solution. This slow and controlled release of precipitating ions allows for the gradual formation of this compound particles, which often results in more uniform and well-controlled particle morphologies compared to the direct addition of a carbonate solution.[3] The rate of urea decomposition, and thus the rate of precipitation, is highly dependent on the reaction temperature.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Large and irregular particle size | High precursor concentration. | Decrease the concentration of the cerium(III) nitrate (B79036) solution.[1] |
| Rapid addition of precipitant. | Use a slower addition rate for the precipitant or employ the homogeneous precipitation method with urea.[3] | |
| Inadequate temperature control. | Ensure precise and stable temperature control throughout the reaction, especially when using urea.[3] | |
| Wide particle size distribution | Inhomogeneous mixing. | Increase the stirring speed or use a more efficient stirring mechanism to ensure uniform mixing of reactants. |
| Fluctuations in pH. | Monitor and control the pH of the reaction mixture closely. Use a buffer if necessary. | |
| Particle agglomeration | Lack of stabilizing agents. | Introduce a suitable capping ligand or surfactant to the reaction mixture.[8] |
| Incorrect pH. | Adjust the pH to a range that promotes particle stability and dispersion.[5] | |
| Low yield of precipitate | Incomplete precipitation reaction. | Ensure the final pH is in the optimal range for complete precipitation (e.g., pH 6.5-7.5).[9] Check the stoichiometric ratio of reactants. |
| Loss of material during washing. | Use centrifugation for separation and be careful during the decanting and washing steps. |
Data Summary
Table 1: Effect of pH on Cerium Oxide Nanoparticle Size (Hydrothermal Synthesis)
| pH | Average Particle Size (nm) |
| 7 | 35.85 |
| 11 | 20.65 |
Data from a study on the hydrothermal synthesis of CeO₂ nanoparticles, which are often produced by calcining a cerium carbonate precursor.[5]
Table 2: Effect of Capping Ligands on this compound Particle Size
| Capping Ligand (Amount) | Z-average Particle Size (nm) |
| EDTA (50 mg) | 125 |
| EDTA (100 mg) | 118 |
| EDTA (500 mg) | 114 |
| PAA (0.5 g) | 105 |
| PAA (1.1 g) | 105 |
| NTA (32.5 mg) | 157 |
| NTA (65 mg) | 115 |
EDTA: Ethylenediaminetetraacetic acid, PAA: Polyacrylic acid, NTA: Nitrilotriacetic acid. Data is illustrative of the effect of capping ligands on particle size.[8]
Experimental Protocols
Protocol 1: Precipitation of this compound using Ammonium Carbonate
-
Prepare Solutions:
-
Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 1.5 M solution of ammonium carbonate ((NH₄)₂CO₃) in deionized water.
-
-
Precipitation:
-
Place the cerium(III) nitrate solution in a reaction vessel equipped with a magnetic stirrer.
-
While stirring vigorously, slowly add the ammonium carbonate solution dropwise to the cerium(III) nitrate solution.
-
Continue stirring for 1-2 hours at room temperature after the addition is complete.
-
-
Washing and Separation:
-
Separate the resulting white precipitate by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Wash the precipitate with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the final product in an oven at 60-80°C overnight.
-
Protocol 2: Homogeneous Precipitation of this compound using Urea
-
Prepare Solution:
-
Dissolve cerium(III) nitrate hexahydrate and urea in deionized water. A typical molar ratio of urea to cerium nitrate is 10:1. The concentration of cerium nitrate can be in the range of 0.01 M to 0.1 M.[1]
-
-
Precipitation:
-
Heat the solution to 80-90°C while stirring.[1]
-
Maintain this temperature for several hours (e.g., 4-6 hours) to allow for the slow decomposition of urea and the gradual precipitation of this compound.
-
-
Washing and Separation:
-
Allow the solution to cool to room temperature.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water and then with ethanol.
-
-
Drying:
-
Dry the product in an oven at a suitable temperature (e.g., 60-80°C).
-
Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Influence of key parameters on this compound particle properties.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.sujps.com [journals.sujps.com]
- 6. EP0654445A1 - Method for the preparation of cerium carbonate powder - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20230144769A1 - Preparation of Cerium (III) Carbonate Dispersion - Google Patents [patents.google.com]
- 9. CN103952554A - Method for precipitating excellent-acid-solubility cerium-containing rare-earth carbonate - Google Patents [patents.google.com]
preventing agglomeration during cerium(III) carbonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cerium(III) carbonate, with a specific focus on preventing particle agglomeration.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Severe Particle Agglomeration | 1. High precursor concentration. 2. Rapid addition of precipitating agent. 3. Inadequate stirring. 4. Suboptimal pH. 5. Absence of a capping agent or surfactant. | 1. Decrease the molar concentration of the cerium source solution (e.g., to 0.1-1.0M).[1] 2. Add the precipitating agent dropwise or at a controlled, slow rate (e.g., 10-120 minutes for mixing).[1] 3. Increase the stirring rate to ensure homogeneous mixing. 4. Maintain a constant pH during precipitation, for example, between 2.0 and 5.0.[2] 5. Introduce a surfactant such as PVP (polyvinylpyrrolidone) or CTAB (cetyltrimethylammonium bromide) to the reaction mixture.[3][4][5][6] |
| Large and Non-uniform Particle Size | 1. High reaction temperature leading to rapid urea (B33335) decomposition (in urea-based methods).[7][8] 2. Incorrect concentration of the precipitating agent. 3. Insufficient aging time. | 1. For urea-based synthesis, carefully control the temperature to manage the rate of urea decomposition.[7][8] Alternatively, use a room-temperature method with CDI.[7][9][10] 2. Adjust the concentration of the precipitating agent; for instance, a higher concentration of NaHCO3 can lead to a decrease in particle size.[11] 3. Increase the aging time of the precipitate after the reaction is complete. |
| Poorly Formed or Irregular Particle Morphology | 1. Inappropriate choice of precipitating agent. 2. Lack of morphology-directing agents. 3. Uncontrolled reaction conditions. | 1. Experiment with different precipitating agents such as ammonium (B1175870) carbonate, sodium bicarbonate, or urea, as they can influence the final morphology.[1][11][12][13] 2. The addition of imidazole (B134444) in CDI-based synthesis can alter the morphology from nanoplates to other shapes.[7] 3. Precisely control reaction parameters like temperature, pH, and addition rate. |
| Low Product Yield | 1. Incomplete precipitation. 2. Loss of product during washing and filtration. | 1. Ensure the correct stoichiometric ratio of reactants. Monitor the pH to ensure it is in the optimal range for precipitation. 2. Use appropriate filter paper and careful washing techniques to minimize loss of fine particles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration during this compound synthesis?
A1: Agglomeration primarily occurs due to the high surface energy of the newly formed nanoparticles, which causes them to clump together to reduce this energy. This can be exacerbated by factors such as high precursor concentrations, rapid precipitation, and insufficient mixing.
Q2: How do surfactants like PVP and CTAB prevent agglomeration?
A2: Surfactants adsorb onto the surface of the newly formed particles, creating a protective layer.[3][4][5][6] This layer sterically hinders the particles from coming into close contact and agglomerating. They can also influence the crystal growth process, leading to smaller and more uniform particles.
Q3: What are the advantages of using the urea homogeneous precipitation method?
A3: The urea homogeneous precipitation method involves the slow thermal decomposition of urea to generate carbonate ions uniformly throughout the solution.[7][8] This slow and controlled release of the precipitating agent promotes the formation of more uniform and less agglomerated particles compared to the rapid addition of a carbonate salt. However, this method requires heating and longer reaction times.[7][8]
Q4: Can I control particle size without using surfactants?
A4: Yes, particle size can be controlled by adjusting several reaction parameters. These include:
-
Precursor Concentration: Lower concentrations generally lead to smaller particles.[1]
-
Precipitant Concentration: The concentration of the carbonate source can significantly impact particle size. For example, increasing the concentration of NaHCO3 has been shown to decrease the final particle size of CeO2 derived from the carbonate precursor.[11]
-
Temperature: Reaction temperature affects the kinetics of nucleation and growth.
-
Stirring Rate: Vigorous stirring ensures homogeneity and can lead to smaller, more uniform particles.
-
pH: The pH of the reaction medium influences the precipitation process and final particle characteristics.[2]
Q5: What is the benefit of the room-temperature synthesis method using 1,1'-carbonyldiimidazole (B1668759) (CDI)?
A5: This method offers a facile and rapid synthesis of cerium carbonate at room temperature, avoiding the need for heating.[7][9][10] It allows for control over particle size and morphology by adjusting the amounts of CDI, imidazole, and water in a non-aqueous solvent like acetone.[7][9][10] This can be particularly useful for producing a variety of particle shapes, from nanoplates to flying-saucer shapes.[7]
Experimental Protocols
Protocol 1: Homogeneous Precipitation using Urea
-
Prepare Solutions:
-
Dissolve cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water to create a cerium source solution (e.g., 0.1 M).
-
Dissolve urea in deionized water to create a precipitant solution (e.g., 0.5 M).
-
-
Reaction:
-
Mix the cerium nitrate solution and the urea solution in a reaction vessel.
-
Heat the mixture to a specific temperature (e.g., 80-90 °C) with constant stirring. The decomposition of urea will slowly increase the pH and cause the precipitation of cerium carbonate.
-
Maintain the reaction for several hours (e.g., 4-6 hours).[1]
-
-
Post-Processing:
-
Allow the solution to cool to room temperature.
-
Filter the precipitate and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.
-
Dry the resulting cerium carbonate powder in an oven at a low temperature (e.g., 60-80 °C).
-
Protocol 2: Direct Precipitation with Ammonium Carbonate
-
Prepare Solutions:
-
Prepare a cerium(III) nitrate solution as described in Protocol 1.
-
Prepare an ammonium carbonate ((NH₄)₂CO₃) solution (e.g., 0.5 M) in deionized water.
-
-
Precipitation:
-
While vigorously stirring the cerium nitrate solution, add the ammonium carbonate solution dropwise.
-
Continue stirring for a set period after the addition is complete (e.g., 1-2 hours) to allow the precipitate to age.
-
-
Post-Processing:
-
Filter, wash, and dry the precipitate as described in Protocol 1.
-
Protocol 3: Room-Temperature Synthesis using CDI
-
Prepare Solutions:
-
Dissolve cerium(III) nitrate hexahydrate in acetone.
-
In separate flasks, dissolve 1,1'-carbonyldiimidazole (CDI) and imidazole in acetone.
-
-
Reaction:
-
Post-Processing:
-
Filter, wash (with acetone), and dry the precipitate.
-
Visualizations
Caption: Troubleshooting workflow for preventing agglomeration.
Caption: Comparison of synthesis pathways for this compound.
References
- 1. CN113120940A - Spherical cerium carbonate and synthesis method of cerium oxide - Google Patents [patents.google.com]
- 2. JP2786095B2 - Method for producing cerium carbonate and cerium oxide - Google Patents [patents.google.com]
- 3. Effects of PVP and CTAB surfactants on the morphology of cerium oxide nanoparticles synthesized via co-precipitation method | Semantic Scholar [semanticscholar.org]
- 4. Effects of PVP and CTAB surfactants on the morphology of ... [degruyterbrill.com]
- 5. Effects of PVP and CTAB surfactants on the morphology of ... [degruyterbrill.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Monodispersed Plate-Like CeO2 Particles by Precipitation Process in Sodium Hydrogen Carbonate Solution | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing pH for Cerium(III) Carbonate Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the precipitation of cerium(III) carbonate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound?
The optimal pH for precipitating this compound depends on the desired outcome of the experiment, primarily balancing precipitation yield and the purity of the final product.
-
For High Purity: A pH range of 2.0 to 5.0 is recommended to minimize the co-precipitation of alkaline earth metal impurities.[1] A more specific range of 3.5 to 4.5 can further enhance purity.[1]
-
For High Yield: A pH range of 6.5 to 7.5 is suggested for the complete precipitation of rare earth elements. However, at this pH, there is an increased risk of co-precipitating other metal hydroxides.
Q2: Why is pH control critical during the precipitation of this compound?
Precise pH control is crucial because it directly influences the chemical species present in the solution, which in turn affects the precipitation efficiency and the purity of the this compound. The pH determines the equilibrium between carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and carbonic acid (H₂CO₃). For effective precipitation, a sufficient concentration of carbonate ions is required. Additionally, pH control is essential to prevent the formation of undesired byproducts, most notably cerium(III) hydroxide (B78521) (Ce(OH)₃).
Q3: What occurs if the pH is too low or too high?
-
Too Low (Acidic): If the pH is too low, the equilibrium shifts towards bicarbonate and carbonic acid, reducing the concentration of carbonate ions available to precipitate with cerium(III) ions. This results in incomplete precipitation and a low yield.
-
Too High (Alkaline): If the pH is too high (typically above 7.5-8.0), cerium(III) hydroxide, which is a gelatinous and often undesirable precipitate, can form.[2] The precipitation of cerium(III) hydroxide generally begins around pH 7.[2] This co-precipitation reduces the purity of the this compound and can make the precipitate difficult to filter.
Q4: What are the common precipitating agents used for this compound precipitation?
Commonly used precipitating agents include sodium carbonate (Na₂CO₃), ammonium (B1175870) carbonate ((NH₄)₂CO₃), and ammonium bicarbonate (NH₄HCO₃). The choice of precipitating agent can influence the characteristics of the precipitate and the potential for introducing impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Precipitation Yield | The pH of the solution is too low, leading to the formation of soluble bicarbonate and carbonic acid. Insufficient amount of precipitating agent was added. | Carefully monitor and adjust the pH to the optimal range for high yield (6.5-7.5). Ensure a stoichiometric excess of the carbonate precipitating agent is used. |
| Precipitate is Contaminated with Other Metal Impurities | The pH is in a range where other metal carbonates or hydroxides can co-precipitate. | Adjust the pH to a more acidic range (2.0-5.0) to selectively precipitate this compound while keeping other impurities in the solution.[1] |
| Precipitate Appears Gelatinous and is Difficult to Filter | The pH is too high, causing the formation of cerium(III) hydroxide. | Lower the precipitation pH to below 7.5 to avoid the formation of cerium(III) hydroxide. Consider aging the precipitate, which can sometimes improve its crystalline structure and filterability. |
| Inconsistent Results Between Experimental Batches | Inconsistent pH control, temperature fluctuations, or variations in the addition rate of the precipitating agent. | Implement strict control over the pH using a calibrated pH meter and automated titrator if possible. Maintain a constant temperature throughout the experiment. Use a syringe pump or burette for a slow and controlled addition of the precipitating agent. |
| Precipitate Redissolves Over Time | The final pH of the solution has dropped due to the release of acid during the precipitation reaction, or the system was not at equilibrium. | Monitor the pH throughout the reaction and adjust as necessary to maintain the target pH. Allow sufficient time for the precipitation reaction to reach equilibrium. |
Experimental Protocols
Objective: To determine the effect of pH on the yield and purity of this compound precipitation.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) or another soluble cerium(III) salt
-
Sodium carbonate (Na₂CO₃)
-
Dilute nitric acid (HNO₃) and sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
pH meter and probe
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
-
Analytical balance
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of cerium(III) nitrate by dissolving the appropriate amount of Ce(NO₃)₃·6H₂O in deionized water.
-
Prepare a 0.15 M solution of sodium carbonate by dissolving Na₂CO₃ in deionized water.
-
-
Precipitation:
-
Place a known volume of the cerium(III) nitrate solution into a beaker with a magnetic stir bar.
-
Begin stirring the solution at a constant rate.
-
Slowly add the sodium carbonate solution from a burette or dropping funnel.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Maintain the desired pH of the reaction mixture by adding dilute HNO₃ or NaOH as needed. For this experiment, it is recommended to run separate trials at different pH values (e.g., pH 4, 5, 6, 7, and 8).
-
Continue adding the sodium carbonate solution until a stoichiometric amount has been added.
-
Allow the mixture to stir for a predetermined amount of time (e.g., 1 hour) to ensure the reaction reaches equilibrium.
-
-
Separation and Washing:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities. Repeat the washing step several times.
-
-
Drying and Analysis:
-
Dry the precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Weigh the dried precipitate to determine the yield.
-
Analyze the purity of the this compound using appropriate analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the presence of other metals, or X-ray Diffraction (XRD) to confirm the crystalline phase.
-
Calculations:
-
Theoretical Yield: Calculate the theoretical mass of Ce₂(CO₃)₃ that can be formed from the initial amount of Ce(NO₃)₃·6H₂O.
-
Actual Yield: The measured mass of the dried precipitate.
-
Percent Yield: (Actual Yield / Theoretical Yield) x 100%
Data Presentation
Table 1: Effect of pH on the Precipitation Yield of this compound
| pH | Precipitation Yield (%) | Observations |
| 4.0 | Low | Incomplete precipitation, clear supernatant. |
| 5.0 | Moderate | Increased amount of precipitate observed. |
| 6.0 | High | Significant amount of white precipitate. |
| 7.0 | Very High | Nearly complete precipitation observed. |
| 8.0 | High | Gelatinous precipitate may start to form. |
Note: The yield values are qualitative descriptions based on general chemical principles. Actual yields will vary depending on specific experimental conditions.
Table 2: Effect of pH on the Purity of this compound Precipitate
| pH | Purity of Ce₂(CO₃)₃ (%) | Common Impurities |
| 3.5 - 4.5 | High | Minimal co-precipitation of alkaline earth metals.[1] |
| 5.0 - 6.5 | Good | Potential for minor co-precipitation of other rare earth carbonates. |
| 7.0 - 8.0 | Moderate to Low | Increased risk of co-precipitation of cerium(III) hydroxide and other metal hydroxides. |
Visualizations
Caption: Logical relationship between pH, carbonate species, and cerium precipitate.
Caption: Experimental workflow for optimizing this compound precipitation.
References
Technical Support Center: Thermal Decomposition of Cerium(III) Carbonate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the thermal decomposition of cerium(III) carbonate.
Troubleshooting Guide
This section addresses common issues encountered during the thermal decomposition of this compound to produce cerium oxide.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Decomposition | - Insufficient final temperature.- Heating rate is too fast.- Atmosphere is not appropriate for the desired product. | - Ensure the final calcination temperature is adequate, typically at least 500°C, with some studies indicating temperatures up to 1100°C for complete decomposition.[1][2]- Use a slower heating rate to allow sufficient time for all decomposition steps to complete.- For the formation of CeO₂, an oxidizing atmosphere (e.g., air or oxygen) is required.[3] |
| Formation of Intermediate Phases (e.g., Oxycarbonates) | - Decomposition was halted before completion.- Specific temperature ranges favor the stability of intermediates like cerium oxycarbonate (Ce₂O(CO₃)₂ or Ce₂O₂CO₃).[4] | - Increase the final hold time at the target temperature to ensure complete conversion to the oxide.- Characterize the product at different temperatures using techniques like XRD to identify and understand the formation of intermediate phases. |
| Non-stoichiometric Cerium Oxide (CeO₂-x) Formation | - Decomposition was carried out in an inert or reducing atmosphere (e.g., argon, helium, hydrogen).[3] | - If stoichiometric CeO₂ is the desired product, conduct the thermal decomposition in an oxidizing atmosphere (air or oxygen).[3]- If non-stoichiometric ceria is desired, carefully control the composition of the inert or reducing atmosphere. |
| Poor Batch-to-Batch Reproducibility | - Inconsistent precursor material (e.g., varying hydration states, presence of hydroxycarbonates).[1][5]- Variations in experimental parameters such as heating rate, gas flow rate, and sample mass. | - Characterize the starting this compound to determine its exact composition, including the degree of hydration.- Maintain consistent experimental parameters for all runs. This includes careful control of the heating program, atmosphere, and sample preparation. |
| Particle Agglomeration | - High calcination temperatures can lead to sintering and grain growth.[6] | - Optimize the calcination temperature and time to achieve the desired crystallinity without excessive particle growth.- Consider using a precursor synthesis method that yields well-dispersed particles. |
| Unexpected Gas Evolution (e.g., CO, CH₄) | - In an inert or reducing atmosphere, Ce(III) can reduce the evolved CO₂ to carbon monoxide (CO) and even elemental carbon.[3]- In the presence of a catalyst (like rhodium) and a hydrogen atmosphere, CO₂ can be reduced to methane (B114726) (CH₄).[3] | - Be aware of the potential for side reactions depending on the atmosphere. Use a technique like mass spectrometry to analyze the evolved gases and understand the reaction pathway.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the typical stages of thermal decomposition for this compound hydrate?
A1: The thermal decomposition of this compound hydrate, such as Ce₂(CO₃)₃·xH₂O, generally proceeds in multiple steps:
-
Dehydration: The removal of water molecules, which can occur in one or more stages depending on how the water is bound. This typically happens at temperatures below 200°C.[7] One study on Ce₂(CO₃)₃·3H₂O identified this stage occurring between 160-170°C.[8]
-
Decarboxylation and Oxidation: The carbonate groups decompose, releasing carbon dioxide. In an oxidizing atmosphere, the Ce(III) is simultaneously oxidized to Ce(IV) to form cerium(IV) oxide (CeO₂).[3] This process can involve the formation of intermediate oxycarbonate species.[4] For some precursors, the main weight loss associated with CO₂ release occurs between 200°C and 300°C.[7]
Q2: How does the atmosphere affect the final product?
A2: The atmosphere plays a critical role in the final product:
-
Oxidizing Atmosphere (Air, O₂): Leads to the formation of stoichiometric cerium(IV) oxide (CeO₂). The decomposition proceeds in two main steps involving dehydration and the combined loss of CO₂ and oxidation of Ce(III).[3]
-
Inert Atmosphere (Ar, He): The decomposition is more complex. It can lead to the formation of non-stoichiometric cerium oxide (CeO₂-x). In this environment, the evolved CO₂ can be partially reduced by Ce(III) to form carbon monoxide (CO) and elemental carbon.[3] The decomposition steps are also shifted to higher temperatures compared to an oxidizing atmosphere.[3]
-
Reducing Atmosphere (H₂): Similar to an inert atmosphere, it results in non-stoichiometric CeO₂-x. If a suitable catalyst is present, the evolved CO₂ can be reduced to other species, such as methane.[3]
Q3: What are the expected decomposition temperatures?
A3: The exact decomposition temperatures can vary depending on factors like the heating rate, atmosphere, and the specific nature of the cerium carbonate precursor (e.g., degree of hydration, presence of hydroxycarbonates). However, general temperature ranges have been reported:
| Decomposition Stage | Temperature Range (°C) | Atmosphere |
| Dehydration | < 200 | All |
| Decarboxylation/Oxidation to CeO₂ | 200 - 400 | Oxidizing |
| Formation of Oxycarbonate Intermediates | ~300 - 500 | Inert/Reducing |
| Final conversion to Oxide | > 500 | All |
Note: These are approximate ranges compiled from multiple sources. For instance, one study identified dehydration at 160-170°C and initial CO₂ removal at 250-280°C.[8]
Q4: Can the morphology of the final cerium oxide be controlled?
A4: Yes, the morphology of the resulting cerium oxide is heavily influenced by the precursor's characteristics. By controlling the synthesis of the initial cerium carbonate (e.g., through precipitation methods), it is possible to create different morphologies (nanoplates, nanosaucers) that can be retained after calcination.[1][9]
Experimental Protocols
Generalized Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for analyzing the thermal decomposition of this compound using TGA, often coupled with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS).
-
Sample Preparation:
-
Ensure the this compound sample is homogenous.
-
Accurately weigh a small amount of the sample (typically 5-15 mg) into an appropriate TGA crucible (e.g., alumina, platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Select the desired atmosphere (e.g., air, nitrogen, argon) and set the flow rate (e.g., 20-100 mL/min).
-
Program the temperature profile:
-
Initial hold at a low temperature (e.g., 30°C) for stabilization.
-
Ramp up to the final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min).
-
(Optional) Include an isothermal hold at the final temperature to ensure complete reaction.
-
-
-
Data Acquisition:
-
Start the experiment and record the mass loss and heat flow (if using TGA-DSC) as a function of temperature.
-
If using an attached mass spectrometer, monitor the evolution of relevant masses (e.g., m/z = 18 for H₂O, 44 for CO₂, 28 for CO).
-
-
Data Analysis:
-
Plot the TGA curve (weight % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Identify the temperature ranges for each decomposition step from the DTG peaks.
-
Calculate the weight loss for each step and correlate it with the expected stoichiometric losses for dehydration and decarboxylation.
-
Analyze the DSC and MS data to identify endothermic/exothermic events and the corresponding evolved gases.
-
Visualizations
Caption: Decomposition pathways of Ce₂(CO₃)₃·nH₂O in different atmospheres.
Caption: Troubleshooting logic for common thermal decomposition issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 7. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermochemical investigations of cerium carbonate decomposition (Journal Article) | ETDEWEB [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
dealing with the low solubility of cerium(III) carbonate in water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of cerium(III) carbonate (Ce₂(CO₃)₃) in aqueous solutions.
Troubleshooting Guides
Issue: this compound fails to dissolve in water.
Cause: this compound is inherently poorly soluble in water. Its solubility is often described as negligible.[1] A safety data sheet specifies the solubility of this compound hydrate (B1144303) in water as approximately 0.00259 g/L at 20°C.
Solutions:
-
pH Adjustment (Acidification): this compound readily dissolves in mineral acids with the evolution of carbon dioxide.[2] This is the most common and effective method for full dissolution.
-
Chelation: The use of chelating agents can significantly enhance the solubility of this compound by forming stable, soluble complexes with cerium(III) ions.
-
Complexation with Carbonate Ions: Increasing the concentration of carbonate ions by using alkali metal or ammonium (B1175870) carbonate solutions can increase the solubility of rare earth carbonates through the formation of soluble carbonate complexes.
Issue: lựa chọn phương pháp hòa tan phù hợp.
Cause: The optimal dissolution method depends on the specific requirements of the experiment, such as the desired final pH, the presence of other ions, and the intended application of the cerium solution.
Solutions:
-
For applications tolerant of acidic conditions: Use dilute mineral acids like nitric acid (HNO₃) or hydrochloric acid (HCl). This method is straightforward and results in the formation of the corresponding cerium(III) salt (e.g., Ce(NO₃)₃ or CeCl₃).
-
For applications requiring near-neutral pH: Employ a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or citric acid. This approach avoids strong acids and can be buffered to a specific pH range.
-
For specific applications in carbonate solutions: Dissolving in an excess of ammonium carbonate can be utilized, particularly in separation processes involving rare earth elements.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: this compound is considered practically insoluble in water.[1][2][5] The solubility of its hydrated form is approximately 0.00259 g/L at 20°C.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound dramatically increases in acidic conditions (low pH). It reacts with acids to form soluble cerium(III) salts and carbon dioxide gas.
Q3: Can I dissolve this compound without using strong acids?
A3: Yes, using chelating agents like EDTA or citric acid can effectively dissolve this compound at or near neutral pH by forming stable, water-soluble cerium(III) complexes.
Q4: What is the role of a chelating agent in dissolving this compound?
A4: A chelating agent is a molecule that can form multiple bonds to a single metal ion. In this case, agents like EDTA and citric acid bind to the Ce³⁺ ion, forming a stable, water-soluble complex. This equilibrium shift pulls more Ce³⁺ ions into the solution as the carbonate salt dissolves to maintain the solubility product constant.
Q5: Are there any safety precautions I should take when dissolving this compound in acid?
A5: Yes. The reaction of carbonates with acids produces carbon dioxide gas, which can cause pressure buildup if performed in a closed system. Always conduct the dissolution in a well-ventilated area and in an open or vented container. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Quantitative Solubility Data
| Solvent/Condition | Temperature | Solubility | Molar Solubility (approx.) | Reference |
| Water | 20°C | 0.00259 g/L | 5.6 x 10⁻⁶ M | |
| 0.25 M EDTA (pH 11) | Boiling | Significantly increased (by analogy with other carbonates) | Not specified | [6] |
| Ammonium Carbonate Solution | Room Temp. | Partially soluble; solubility increases with concentration | Not specified | [3][4] |
| Dilute Mineral Acids | Room Temp. | Readily soluble | High | [2] |
Experimental Protocols
Protocol 1: Dissolution of this compound using Hydrochloric Acid
Objective: To prepare a solution of cerium(III) chloride from this compound.
Materials:
-
This compound (Ce₂(CO₃)₃)
-
Dilute hydrochloric acid (HCl), e.g., 1 M
-
Deionized water
-
Stir plate and stir bar
-
Beaker
-
pH meter or pH paper
Procedure:
-
Weigh the desired amount of this compound and place it in a beaker.
-
Add a small amount of deionized water to form a slurry.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the dilute hydrochloric acid dropwise to the slurry.
-
Observe the effervescence (release of CO₂ gas). Continue adding acid until the effervescence ceases and the solid has completely dissolved.
-
Check the pH of the solution to ensure it is acidic.
-
If necessary, dilute the solution with deionized water to the desired final concentration.
Protocol 2: Dissolution of this compound using EDTA
Objective: To prepare a soluble cerium(III)-EDTA complex solution.
Materials:
-
This compound (Ce₂(CO₃)₃)
-
Disodium (B8443419) EDTA (Na₂H₂EDTA·2H₂O)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment
-
Stir plate and stir bar
-
Beaker
-
pH meter
Procedure:
-
Prepare a solution of disodium EDTA in deionized water (e.g., 0.1 M).
-
Adjust the pH of the EDTA solution to between 8 and 10 using the sodium hydroxide solution. EDTA's chelating ability is pH-dependent, and this range is generally effective for complexing trivalent metal ions.
-
Weigh the this compound and add it to the EDTA solution. A molar ratio of EDTA to cerium of slightly greater than 1:1 is recommended to ensure complete complexation.
-
Stir the mixture at room temperature. The dissolution may be slow.
-
Gently heating the solution (e.g., to 40-50°C) can increase the rate of dissolution.
-
Continue stirring until the this compound is fully dissolved, resulting in a clear solution.
-
Monitor and adjust the pH as needed during the process.
Protocol 3: Dissolution of this compound using Citric Acid
Objective: To prepare a soluble cerium(III)-citrate complex solution.
Materials:
-
This compound hydrate (Ce₂(CO₃)₃·nH₂O)
-
Citric acid (C₆H₈O₇)
-
Deionized water (or other suitable polar protic solvent)
-
Stir plate and stir bar with heating capability
-
Reaction flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Combine this compound hydrate and citric acid in a reaction flask. A molar ratio of cerium carbonate to citric acid of approximately 1:2.1 is recommended.[7]
-
Add a suitable solvent like deionized water.
-
Place the flask under an inert atmosphere.
-
Heat the mixture to a temperature between 60°C and 90°C while stirring.[7]
-
Maintain this temperature for 5 to 7 hours. You will observe the evolution of carbon dioxide.[7]
-
After the initial heating phase, allow the solution to cool and continue reacting with stirring for an additional 8 to 12 hours.[7]
-
The resulting product will be a solution of cerium(III) citrate (B86180).
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of dissolution by chelation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. archives.datapages.com [archives.datapages.com]
- 7. US10138561B2 - Cerium citrate, method of making and corrosion inhibitor comprising cerium citrate - Google Patents [patents.google.com]
effect of precursor concentration on cerium(III) carbonate morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cerium(III) carbonate. The following information addresses common issues related to controlling the morphology of this compound by varying precursor concentrations.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of the cerium(III) precursor affect the morphology of the final product in urea-based homogeneous precipitation?
A1: The initial concentration of Ce³⁺ ions significantly influences the resulting particle morphology. Lower concentrations (around 0.01 to 0.06 mol/L) tend to produce monodisperse, isolated needle-like particles.[1] Conversely, higher concentrations of Ce³⁺ ions typically lead to the formation of more complex and irregular clusters.[1]
Q2: What is the role of urea (B33335) concentration in determining the morphology of cerium hydroxycarbonate synthesized via a hydrothermal method?
A2: In hydrothermal synthesis, the concentration of urea is a critical factor in controlling the morphology of the resulting cerium hydroxycarbonate powders.[2] Low urea concentrations favor the formation of rhomboidal platelets, while high urea concentrations lead to the development of prismatic-shaped powders.[2] Increasing the urea concentration also tends to increase the particle size and aspect ratio of the CeOHCO₃ powders.[2]
Q3: Can this compound morphology be controlled at room temperature?
A3: Yes, a facile room-temperature synthesis method using 1,1'-carbonyldiimidazole (B1668759) (CDI) and imidazole (B134444) in a nonaqueous solvent like acetone (B3395972) allows for significant morphological control.[3][4] By adjusting the amounts of CDI, imidazole, and water, unique morphologies such as nanoplates, nanosaucers, and macaron-like microparticles can be achieved.[3][4]
Q4: How can I synthesize different morphologies like flakes, spindles, or spheroids?
A4: By using ammonium (B1175870) bicarbonate as a precipitant, you can obtain different morphologies of rare earth carbonates, including flake, spindle, and spheroid shapes, by adjusting the reaction parameters during precipitation.[5]
Troubleshooting Guide
Issue 1: The synthesized cerium carbonate particles are agglomerated and form irregular clusters.
-
Possible Cause: The initial concentration of the cerium(III) precursor is likely too high.
-
Solution: Reduce the initial concentration of the Ce³⁺ salt to the lower end of the recommended range (e.g., 0.017 mol/L) for methods like homogeneous precipitation with urea.[1]
Issue 2: The desired needle-like morphology is not being achieved; instead, larger, less defined particles are forming.
-
Possible Cause: The concentration of the cerium(III) precursor may still be too high, or the precipitation rate is too fast.
-
Solution: Ensure the Ce³⁺ ion concentration is low enough to promote anisotropic growth.[1] Additionally, for methods like homogeneous precipitation, ensure the precipitating agent (e.g., urea) decomposes slowly and uniformly to control the nucleation and growth process.
Issue 3: The phase of the cerium carbonate is incorrect (e.g., obtaining cerium oxycarbonate instead of cerium carbonate hydrate).
-
Possible Cause: In nonaqueous synthesis using CDI, the concentration of CDI can influence the final phase.
-
Solution: To favor the formation of cerium carbonate hydrate (B1144303) (Ce₂(CO₃)₃·8H₂O) over cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O), increase the concentration of CDI in the reaction mixture.[3][4]
Data Presentation
Table 1: Effect of Precursor Concentration on this compound Morphology in Urea-Based Homogeneous Precipitation.
| Cerium(III) Ion Concentration | Urea Concentration | Resulting Morphology | Reference |
| ~0.017 mol/L | Sufficient excess | Monodisperse, isolated needle-like particles | [1] |
| ~0.058 mol/L | Sufficient excess | Complex irregular clusters | [1] |
Table 2: Effect of Urea Concentration on Cerium Hydroxycarbonate Morphology in Hydrothermal Synthesis.
| Urea Concentration | Resulting Morphology | Reference |
| Low | Rhomboidal platelets | [2] |
| High | Prismatic powders | [2] |
Table 3: Morphological Control in Room-Temperature Synthesis using CDI and Imidazole.
| Reagent Conditions | Resulting Morphology | Particle Size | Reference |
| 1 mmol Ce(NO₃)₃·6H₂O + 4 mmol CDI | Nanoplates | - | [3][4] |
| 1 mmol Ce(NO₃)₃·6H₂O + 1 mmol CDI + 2-6 mmol Imidazole | Nanosaucers | - | [3][4] |
| 1 mmol Ce(NO₃)₃·6H₂O + 1 mmol CDI + Imidazole + 1000 µL H₂O | Macaron-like microparticles | 180 nm to 13 µm | [3][4] |
Experimental Protocols
Protocol 1: Homogeneous Precipitation of Needle-like Cerium Carbonate Particles [1]
-
Dissolve 30 g of Ce(NO₃)₃ · 6H₂O in deionized water.
-
Acidify the solution with 10 mL of concentrated nitric acid.
-
Dilute the solution to 4 L with distilled water to achieve a low Ce³⁺ concentration.
-
Add 150 g of urea in several portions.
-
Heat the mixture to 90 ± 2 °C under stirring until the pH reaches 7 and a white precipitate appears.
-
Continue stirring for an additional 2 hours.
-
Allow the mixture to stand overnight.
-
Decant, filter, and dry the precipitate at 105 °C.
Protocol 2: Room-Temperature Synthesis of Cerium Carbonate Nanoplates [3][4]
-
Prepare a cerium precursor solution by dissolving 1 mmol of cerium nitrate (B79036) hexahydrate in 25 mL of acetone.
-
Prepare a CDI precursor solution by dissolving 4 mmol of CDI in 25 mL of acetone.
-
Mix the two solutions with vigorous stirring at room temperature to initiate the precipitation of nanoplates.
Visualizations
Caption: Workflow for urea-based homogeneous precipitation.
Caption: Effect of Ce³⁺ concentration on morphology.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effects of Precursors on the Morphology and Chemical Mechanical Polishing Performance of Ceria-Based Abrasives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Impurities in Commercial Cerium(III) Carbonate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with commercial cerium(III) carbonate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve issues related to impurities in your material, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
A1: Commercial this compound is typically produced via precipitation from a cerium-rich solution.[1] Impurities can be introduced from the original rare earth ore, the reagents used during processing, and the manufacturing environment. The most common impurities include:
-
Other Rare Earth Elements (REEs): Due to their similar chemical properties, other lanthanides almost always accompany cerium in its natural ores.[2] Lanthanum (La), praseodymium (Pr), and neodymium (Nd) are particularly common.
-
Alkaline Earth Metals: Calcium (Ca) and magnesium (Mg) can be co-precipitated during the production of this compound.
-
Alkali Metals: Sodium (Na) and potassium (K) can be introduced from precursor salts or pH adjustment agents.
-
Radioactive Elements: Thorium (Th) and uranium (U) are often found in cerium-containing minerals like monazite.[3]
-
Transition Metals: Iron (Fe), copper (Cu), and nickel (Ni) can be introduced from processing equipment.
-
Anions: Sulfates (SO₄²⁻) and chlorides (Cl⁻) may remain as residual ions from the precursor salts.
Q2: My this compound powder is not pure white. What could this indicate?
A2: A pure this compound should be a white to off-white powder.[4] A noticeable color deviation can be an indicator of certain impurities:
-
Yellowish Tint: This is often indicative of the presence of cerium(IV) oxide or other oxidized species. It can also suggest the presence of iron impurities.
-
Grayish Tint: This may suggest the presence of metallic or carbonaceous impurities.
Q3: How can I visually inspect my this compound for potential issues?
A3: While not a definitive test, a careful visual inspection can provide initial clues about the quality of your material. Look for:
-
Color Uniformity: The powder should have a consistent color throughout.
-
Presence of Foreign Particles: Check for any dark specks or differently colored particles.
-
Clumping or Agglomeration: Excessive clumping could indicate high moisture content or the presence of hygroscopic impurities.
Troubleshooting Guide
Issue 1: Inconsistent or Poor Catalytic Performance
Symptoms:
-
Lower than expected catalytic activity.
-
Poor selectivity for the desired product.
-
Inconsistent results between different batches of this compound.
Possible Causes & Solutions:
| Impurity Type | Effect on Catalysis | Troubleshooting Steps |
| Other Rare Earth Elements (e.g., La, Pr, Nd) | Can alter the electronic properties and oxygen storage capacity of the resulting ceria catalyst, affecting its redox behavior.[6][7] | 1. Quantify REE impurities: Use ICP-OES to determine the concentration of other lanthanides. 2. Purification: For high-purity applications, consider re-precipitation or solvent extraction to remove interfering REEs. |
| Alkali Metals (Na, K) | Can act as catalyst poisons by neutralizing acid sites and inhibiting the redox cycle of cerium.[8][9] | 1. Analyze for alkali metals: Use ICP-OES or Atomic Absorption Spectroscopy (AAS). 2. Washing: Wash the this compound with deionized water to remove soluble alkali salts. 3. Source new material: If washing is ineffective, procure a higher purity grade of this compound. |
| Sulfur and Chlorine | Residual sulfates and chlorides can poison active sites on the catalyst surface. | 1. Ion Chromatography: Analyze for residual anions. 2. Washing: Thoroughly wash the material with deionized water. 3. Calcination: High-temperature calcination to convert the carbonate to oxide can help remove volatile sulfur and chlorine compounds. |
Issue 2: Poor Performance in Phosphor and Optical Applications
Symptoms:
-
Reduced luminescence intensity.
-
Shift in emission wavelength.
-
Increased afterglow or phosphorescence.
-
Reduced optical transparency of materials synthesized from the this compound.
Possible Causes & Solutions:
| Impurity Type | Effect on Optical Properties | Troubleshooting Steps |
| Transition Metals (Fe, Cu, Ni) | Act as quenching centers, reducing luminescence efficiency. | 1. Trace metal analysis: Use ICP-MS for sensitive detection of transition metals. 2. Purification: Re-precipitation can help reduce the concentration of these impurities. |
| Other Rare Earth Elements | Can introduce unwanted emission peaks or alter the energy transfer dynamics within the phosphor. | 1. Full REE profile: Obtain a complete analysis of all rare earth impurities using ICP-OES or ICP-MS. 2. Source material with specific REE limits: For phosphor applications, it is crucial to use starting materials with known and controlled levels of other lanthanides. |
Quantitative Data on Impurity Levels
The following table provides typical impurity levels found in commercial this compound and highlights acceptable limits for specific applications where data is available.
| Impurity | Typical Concentration in Commercial Grades | Known Tolerance Limits for Specific Applications |
| Total Rare Earth Oxides (TREO) as impurities | Varies by grade, e.g., 99% to 99.999% purity (CeO₂/TREO) | For high-performance catalysts and phosphors, >99.99% purity is often required. |
| La₂O₃ | ≤0.003% in 99.99% grade[10] | - |
| Pr₆O₁₁ | ≤0.001% in 99.99% grade[10] | - |
| Nd₂O₃ | ≤0.001% in 99.99% grade[10] | - |
| Fe₂O₃ | <10 ppm to >50 ppm | - |
| CaO | <20 ppm to >100 ppm | - |
| SiO₂ | <20 ppm | - |
| Cl⁻ | Can be as low as <45 ppm in specialized grades[4] | High levels can be detrimental to catalytic performance. |
| SO₄²⁻ | - | Can act as a catalyst poison. |
| Thorium (Th) | Varies significantly based on ore source | Must be minimized in all applications due to radioactivity. |
| Uranium (U) | Varies significantly based on ore source | Must be minimized in all applications due to radioactivity. |
Experimental Protocols
Protocol 1: Quantification of Rare Earth Impurities by ICP-OES
This protocol provides a general guideline for the analysis of other rare earth element impurities in a this compound sample.
1. Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.25 g of the this compound powder into a clean digestion vessel.[11]
-
Carefully add 2 mL of concentrated nitric acid (HNO₃) and 6 mL of concentrated hydrochloric acid (HCl).[11]
-
Allow the initial effervescence to subside in a fume hood.
-
If available, use a microwave digestion system to ensure complete dissolution. A typical program involves ramping to 180-200°C and holding for 15-20 minutes.
-
After cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water. The final matrix will be approximately 4% HNO₃ and 12% HCl.[11]
2. Calibration:
-
Prepare a series of multi-element calibration standards containing the rare earth elements of interest (e.g., La, Pr, Nd, Sm, Eu, Gd).
-
The standards should be matrix-matched to the sample solution (i.e., contain the same acid concentration).[12]
-
A typical calibration range is 0.01 to 10 mg/L.[11]
3. ICP-OES Analysis:
-
Use an ICP-OES instrument with appropriate settings for rare earth element analysis. A vertical plasma torch is often preferred.[13]
-
Select interference-free emission lines for each analyte. This is critical due to the line-rich spectra of rare earth elements.
-
Analyze the prepared sample solution and calibration standards.
-
Use an internal standard (e.g., bismuth) to correct for matrix effects.[11]
4. Data Analysis:
-
Construct calibration curves for each element.
-
Determine the concentration of each impurity in the sample solution from its corresponding calibration curve.
-
Calculate the concentration of each impurity in the original solid sample, accounting for the initial mass and dilution factor.
Protocol 2: Purification of this compound via Re-precipitation
This method can be used to reduce the concentration of many soluble impurities.
1. Dissolution:
-
Suspend the impure this compound in deionized water.
-
Slowly add a minimal amount of concentrated nitric acid or hydrochloric acid with stirring until the solid completely dissolves, forming a clear solution of cerium(III) nitrate (B79036) or chloride. Avoid a large excess of acid.
2. Precipitation:
-
In a separate vessel, prepare a solution of a high-purity precipitating agent, such as ammonium (B1175870) carbonate or sodium carbonate.
-
Slowly add the cerium salt solution to the carbonate solution with vigorous stirring. This order of addition can sometimes result in a more easily filterable precipitate.
-
Monitor the pH of the solution. The precipitation is typically complete at a pH between 6.5 and 7.5.
3. Filtration and Washing:
-
Allow the precipitate to settle.
-
Filter the this compound precipitate using a Buchner funnel or by centrifugation.
-
Wash the precipitate thoroughly with several portions of deionized water to remove any remaining soluble impurities.
4. Drying:
-
Dry the purified this compound in a drying oven at a temperature below 100°C to avoid decomposition.
Protocol 3: Removal of Thorium via Solvent Extraction
This protocol outlines a general procedure for the separation of thorium from a cerium solution.
1. Preparation of Aqueous Phase:
-
Dissolve the this compound containing thorium impurity in nitric acid to a concentration of approximately 4 M HNO₃. This creates the aqueous feed solution.[3]
2. Preparation of Organic Phase:
-
Prepare the organic extractant solution. A common choice is 30% (v/v) tributyl phosphate (B84403) (TBP) in a non-polar diluent such as kerosene.[3][14]
3. Extraction:
-
Combine the aqueous and organic phases in a separatory funnel at a 1:1 volume ratio.[3]
-
Shake the funnel vigorously for approximately 10 minutes to ensure thorough mixing and facilitate the transfer of the thorium-TBP complex into the organic phase.[14]
-
Allow the layers to separate completely. The thorium will be preferentially extracted into the organic phase.
-
Drain the aqueous phase (now depleted of thorium) from the bottom of the funnel.
4. Stripping (Optional - to recover Th from the organic phase):
-
To remove the thorium from the organic phase, it can be "stripped" by contacting it with a suitable aqueous solution, such as dilute acid or even distilled water.[14]
5. Recovery of Cerium:
-
The purified cerium remains in the aqueous phase. It can be re-precipitated as this compound by the addition of a carbonate solution as described in Protocol 2.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving impurity-related issues.
Caption: Decision-making pathway upon detection of an impurity.
References
- 1. DSpace [repository.upenn.edu]
- 2. Lanthanum - Wikipedia [en.wikipedia.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. China Cerium Carbonate (Ce2(CO3)3) (CAS No. 537-01-9) manufacturers and suppliers | WONAIXI [wnxrematerial.com]
- 5. Activation and deactivation of Ag/CeO2 during soot oxidation: influences of interfacial ceria reduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Alkali Metals on CeO2-WO3/TiO2 Catalysts for NH3-Selective Catalytic Reduction and Lifetime Prediction of Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Quality High purity Cas 54451-25-1 rare earth Cerium Carbonate Ce2(CO3)3 with factory price Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 11. agilent.com [agilent.com]
- 12. azom.com [azom.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
optimizing calcination temperature for ceria nanoparticle synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of ceria nanoparticles, with a focus on optimizing the calcination temperature.
Troubleshooting Guide
This guide addresses common problems encountered during the calcination step of ceria nanoparticle synthesis in a question-and-answer format.
Question: After calcination, my ceria nanoparticles are too large. How can I reduce the particle size?
Answer: Particle size is significantly influenced by the calcination temperature. Higher temperatures generally lead to an increase in crystallite and particle size due to grain growth and fusion of primary nanoparticles.[1][2] To obtain smaller nanoparticles, consider the following:
-
Lower the Calcination Temperature: Experiment with lower calcination temperatures. For instance, studies have shown that increasing the temperature from 350°C to 960°C results in a substantial increase in particle size.[3][4]
-
Optimize Heating Rate: A slower heating rate can sometimes allow for more controlled crystal growth, potentially leading to smaller, more uniform particles.
-
Control Precursor pH: The pH during the initial precipitation of the ceria precursor can affect the initial particle size before calcination. A higher pH during precipitation has been observed to lead to smaller crystallite sizes.[1]
-
Utilize Capping Agents: The presence of capping agents or templates, like chitosan (B1678972), during synthesis can help control particle growth during calcination.[3][4]
Question: The surface area of my ceria nanoparticles is too low. What can I do to increase it?
Answer: Surface area is inversely related to particle size; as particles grow larger during calcination, the specific surface area decreases.[4][5] To achieve a higher surface area:
-
Decrease Calcination Temperature: Lower calcination temperatures result in smaller nanoparticles and, consequently, a higher specific surface area. For example, ceria nanoparticles calcined at 350°C showed a significantly higher surface area compared to those calcined at 960°C.[4]
-
Use a Template: Incorporating a template material like chitosan during synthesis can lead to a mesoporous structure with a higher surface area.[3][4]
-
Avoid High-Temperature Sintering: Temperatures above 800°C can lead to significant sintering and a drastic reduction in surface area.[2]
Question: My ceria nanoparticles show poor crystallinity. How can I improve it?
Answer: Crystallinity of ceria nanoparticles generally improves with increasing calcination temperature.[1][6] If your nanoparticles are amorphous or have poor crystallinity, you should:
-
Increase Calcination Temperature: Higher temperatures provide the necessary energy for atomic arrangement into a more ordered crystal lattice. Studies have demonstrated that increasing the calcination temperature from 300°C to 900°C leads to sharper XRD peaks, indicating improved crystallinity.[1]
-
Increase Calcination Time: A longer duration at the target temperature can also promote better crystal growth and improved crystallinity.
-
Ensure Complete Removal of Precursors: Residual organic materials or precursors can interfere with crystal formation. A calcination temperature of at least 500°C is often required to ensure their complete removal.[2][7]
Question: The photocatalytic (or catalytic) activity of my nanoparticles is lower than expected. What factors should I consider?
Answer: The catalytic activity of ceria nanoparticles is a complex property influenced by particle size, surface area, crystallinity, and the concentration of surface defects (like Ce³⁺ ions and oxygen vacancies). The optimal calcination temperature for catalytic activity is often a trade-off between these factors.
-
Find the Optimal Temperature: Both very low and very high calcination temperatures can be suboptimal. While lower temperatures yield high surface area, the crystallinity might be poor. Conversely, very high temperatures improve crystallinity but drastically reduce surface area and can decrease the concentration of active surface sites.[2] One study found that for polishing applications, a calcination temperature of 700°C provided the best balance of mechanical hardness and chemical activity.[2]
-
Analyze Surface Chemistry: The concentration of Ce³⁺ ions on the surface, which is crucial for many catalytic reactions, can be affected by the calcination temperature.[2]
-
Consider the Synthesis Method: The choice of synthesis method (e.g., co-precipitation, sol-gel, hydrothermal) also plays a significant role in the final properties of the nanoparticles and their catalytic performance.[7][8]
Frequently Asked Questions (FAQs)
What is the primary role of calcination in ceria nanoparticle synthesis?
Calcination is a critical thermal treatment step that serves several purposes:
-
It decomposes and removes residual precursors, solvents, and any organic templates or capping agents used during synthesis.[7]
-
It facilitates the conversion of the precursor (e.g., cerium hydroxide (B78521) or cerium carbonate) into the desired crystalline cerium oxide (CeO₂).
-
It allows for the control of nanoparticle properties such as crystallite size, particle size, surface area, and crystallinity, which are crucial for their final application.[1][2][4]
How does calcination temperature affect the physical properties of ceria nanoparticles?
The calcination temperature has a profound and predictable effect on the key physical properties of ceria nanoparticles. The following table summarizes the general trends observed in various studies.
| Property | Effect of Increasing Calcination Temperature | Reference |
| Crystallite Size | Increases | [1] |
| Particle Size | Increases | [3][4] |
| Specific Surface Area | Decreases | [4][5] |
| Crystallinity | Improves (up to a certain point) | [1][6] |
| Pore Volume | Generally decreases | [4] |
| Pore Diameter | May increase | [4] |
What is a typical range for calcination temperature?
The optimal calcination temperature depends heavily on the synthesis method and the desired final properties of the nanoparticles. However, a common range investigated in the literature is between 300°C and 900°C.[1][2][3][4] Temperatures below 300°C may be insufficient for complete precursor decomposition, while temperatures above 900°C often lead to excessive particle growth and sintering.[2]
Does the synthesis method influence the optimal calcination temperature?
Yes, the synthesis method (e.g., co-precipitation, sol-gel, hydrothermal, green synthesis) dictates the nature of the precursor material, which in turn affects the required calcination conditions.[7][8][9] For instance, a precursor synthesized via a sol-gel method might have different thermal decomposition characteristics than one produced by co-precipitation.[7]
Experimental Protocols
General Protocol for Ceria Nanoparticle Synthesis via Co-precipitation and Calcination
This protocol is a generalized procedure based on common laboratory practices.[1][7] Researchers should adapt it based on their specific requirements and safety protocols.
-
Precursor Solution Preparation: Dissolve a cerium salt (e.g., cerium nitrate (B79036) hexahydrate, Ce(NO₃)₃·6H₂O) in deionized water to form a solution of the desired concentration.
-
Precipitation: While stirring vigorously, add a precipitating agent (e.g., ammonium (B1175870) hydroxide, sodium carbonate) dropwise to the cerium salt solution. This will form a precipitate of a cerium precursor (e.g., cerium hydroxide). The pH of the solution can be adjusted at this stage to influence the initial particle characteristics.[1]
-
Aging: Allow the precipitate to age in the solution, often with continued stirring, for a specific period (e.g., 2-24 hours).
-
Washing and Separation: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and/or ethanol (B145695) to remove residual ions.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-100°C) for several hours to remove the solvent.
-
Grinding: Gently grind the dried powder using a mortar and pestle to obtain a fine powder.
-
Calcination: Place the dried powder in a crucible and calcine it in a muffle furnace at the desired temperature (e.g., 300-900°C) for a specific duration (e.g., 2-5 hours). The heating and cooling rates should be controlled.
-
Characterization: After cooling to room temperature, the resulting ceria nanoparticle powder is ready for characterization (e.g., XRD, TEM, SEM, BET analysis).
Visualizations
Caption: Workflow for optimizing calcination temperature in ceria nanoparticle synthesis.
Caption: Influence of calcination temperature on ceria nanoparticle properties and activity.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Changing the calcination temperature to tune the microstructure and polishing properties of ceria octahedrons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of calcination temperature on structural properties and photocatalytic activity of ceria nanoparticles synthesized employing chitosan as template | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. mdpi.com [mdpi.com]
- 7. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
influence of stirring speed on cerium(III) carbonate particle formation
Welcome to the Technical Support Center for Cerium(III) Carbonate Particle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the influence of stirring speed on this compound particle formation.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on problems related to agitation and stirring speed.
Issue 1: Wide Particle Size Distribution and Poor Uniformity
-
Question: My this compound particles have a very broad size distribution. How can I achieve a more uniform particle size?
-
Answer: A wide particle size distribution is often a result of inhomogeneous mixing and localized areas of high supersaturation. The stirring speed plays a critical role in controlling the nucleation and growth process.
-
Troubleshooting Steps:
-
Optimize Stirring Speed: Very low stirring speeds can lead to insufficient mixing, causing reagents to be unevenly distributed. Conversely, excessively high speeds can introduce turbulence that may lead to uncontrolled nucleation. For some precipitation methods, a moderate stirring speed in the range of 300-400 rpm has been found to be effective in preventing agglomeration and promoting the formation of uniform, regular-shaped particles.[1]
-
Ensure Proper Baffling: In a stirred-tank reactor, proper baffling is crucial to prevent the formation of a central vortex, which can lead to poor mixing efficiency. Ensure your reaction vessel is appropriately baffled to create a more uniform mixing environment.
-
Control Reagent Addition Rate: A slow and controlled addition of the precipitating agent while maintaining vigorous stirring can help to maintain a more uniform level of supersaturation throughout the reaction vessel, leading to more controlled particle growth.
-
-
Issue 2: Particle Agglomeration and Aggregation
-
Question: My final product consists of large, agglomerated or aggregated particles instead of discrete, primary particles. What is causing this and how can I prevent it?
-
Answer: Agglomeration, the formation of larger particles from smaller ones, is a common challenge in precipitation processes. Stirring speed is a key parameter that influences the balance between particle collision and the shear forces that can break up agglomerates.
-
Troubleshooting Steps:
-
Increase Stirring Speed: In many cases, increasing the stirring speed can introduce higher shear forces that can effectively break up loosely bound agglomerates as they form. However, be aware that excessive shear can also lead to particle fracture.
-
Avoid Insufficient Agitation: At lower stirring speeds, the rate of particle collision may be high enough to promote agglomeration, while the shear forces are insufficient to disperse the newly formed clusters. It has been observed that a stirring speed of 500 rpm can induce the formation of aggregates.[1]
-
Consider the Use of Surfactants or Capping Agents: The addition of a suitable surfactant or capping agent can adsorb to the surface of the newly formed particles, creating a repulsive barrier that prevents them from sticking together and forming agglomerates.
-
Optimize pH and Temperature: The surface charge of the particles, which is influenced by the pH of the solution, can affect their tendency to agglomerate. Ensure that the pH is controlled at a level that promotes particle stability. Temperature can also influence the kinetics of particle growth and agglomeration.
-
-
Issue 3: Irregular Particle Morphology
-
Question: The this compound particles I've synthesized have an irregular and inconsistent morphology. How can I control the particle shape?
-
Answer: Particle morphology is determined by the interplay of nucleation and crystal growth rates, which are heavily influenced by the reaction conditions, including stirring speed.
-
Troubleshooting Steps:
-
Systematic Variation of Stirring Speed: The shape of the final particles can be highly sensitive to the hydrodynamic conditions in the reactor. A systematic study of the effect of stirring speed on particle morphology is recommended. For instance, in one study, a stirring speed of 300-400 rpm was found to produce regular, petal-shaped particles.[1]
-
Control of Supersaturation: The level of supersaturation at the moment of nucleation can have a profound impact on the resulting crystal habit. As mentioned previously, controlling the reagent addition rate and ensuring efficient mixing through appropriate stirring are key to managing supersaturation.
-
Investigate Different Precursors and Solvents: The choice of cerium salt, precipitating agent, and solvent system can all influence the final particle morphology.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing stirring speed on this compound particle size?
A1: The relationship between stirring speed and particle size is complex and can be influenced by the specific synthesis method. Generally, at lower stirring speeds, insufficient mixing can lead to larger, agglomerated particles. As the stirring speed increases, the improved mixing and higher shear forces can lead to the formation of smaller, more discrete particles. However, at very high stirring speeds, increased particle collision rates can sometimes lead to the formation of aggregates, and excessive shear can cause particle fracture, resulting in smaller fragments.[1]
Q2: How does stirring speed influence the crystal structure (polymorphism) of this compound?
A2: Stirring speed can influence the polymorphic transformation of this compound. An increased agitation rate can lead to a faster transformation between different crystal forms. This is likely due to the enhanced mass transfer and increased contact between the particles and the surrounding solution, which can accelerate the dissolution of less stable polymorphs and the growth of more stable ones.
Q3: Is there an optimal stirring speed for the synthesis of this compound particles?
A3: An optimal stirring speed is highly dependent on the specific experimental setup, including the reactor geometry, the scale of the reaction, and the chemical system being used (precursors, concentrations, temperature, etc.). However, some studies have identified specific ranges that are effective for their methods. For example, a stirring speed of 300-400 rpm was found to be optimal for preventing agglomeration and achieving a regular morphology in one particular synthesis.[1] It is recommended to perform a systematic study to determine the optimal stirring speed for your specific process.
Q4: Can sonication be used in conjunction with stirring to control particle formation?
A4: Yes, sonication can be a powerful tool to influence particle formation. The acoustic cavitation generated by ultrasound can promote micromixing, reduce the energy barrier for nucleation, and break up agglomerates. The combination of stirring and sonication can provide enhanced control over particle size and morphology.
III. Data Presentation
The following table summarizes the observed influence of stirring speed on this compound particle characteristics based on available literature. It is important to note that the results are specific to the experimental conditions described in the cited sources.
| Stirring Speed (rpm) | Observed Effect on Particle Characteristics | Synthesis Method Highlights |
| 300-400 | Prevents agglomeration; formation of regular petal-shaped particles.[1] | Liquid-phase precipitation with polyallylamine hydrochloride (PAH) as a template agent. |
| 350 | Used in the synthesis of cerium phosphate (B84403) nanoparticles (a related system). | Precipitation of cerium(III) nitrate (B79036) with ammonium (B1175870) dihydrogen phosphate. |
| 500 | Induces the formation of aggregates and smaller crystal fragments due to collisions.[1] | Not specified in detail in the available abstract. |
IV. Experimental Protocols
General Protocol for Precipitation of this compound with Varying Stirring Speed
This protocol provides a general framework for investigating the influence of stirring speed. Specific concentrations, temperatures, and reagents should be adapted based on the desired particle characteristics and the specific research goals.
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a soluble cerium(III) salt (e.g., cerium(III) nitrate hexahydrate, Ce(NO₃)₃·6H₂O).
-
Prepare an aqueous solution of a carbonate source (e.g., sodium carbonate, Na₂CO₃, or ammonium carbonate, (NH₄)₂CO₃).
-
-
Reaction Setup:
-
Place the cerium(III) salt solution in a baffled reaction vessel equipped with a mechanical stirrer capable of precise speed control.
-
Immerse the reaction vessel in a temperature-controlled water bath to maintain a constant reaction temperature.
-
-
Precipitation:
-
Set the desired stirring speed on the mechanical stirrer.
-
Slowly add the carbonate solution to the cerium(III) salt solution at a constant rate using a peristaltic pump or a burette.
-
Continue stirring for a defined period after the addition is complete to allow for particle growth and aging.
-
-
Particle Recovery and Washing:
-
Separate the precipitated this compound particles from the solution by centrifugation or filtration.
-
Wash the particles several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the washed particles in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Characterization:
-
Analyze the particle size, size distribution, and morphology of the dried powder using techniques such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS).
-
Determine the crystal structure of the particles using X-ray Diffraction (XRD).
-
To study the influence of stirring speed, repeat the experiment at different RPMs while keeping all other parameters (concentrations, temperature, addition rate, etc.) constant.
V. Mandatory Visualization
Caption: Logical relationship of stirring speed's influence on particle formation.
Caption: Experimental workflow for this compound synthesis.
References
avoiding the formation of cerium(IV) impurities during synthesis
This center provides targeted guidance for researchers, scientists, and drug development professionals to prevent the formation of Cerium(IV) impurities during the synthesis of Cerium(III) compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why does my synthesized Cerium(III) compound have a yellow or orange tint instead of being white?
A1: A yellow or orange coloration is a common indicator of contamination with Cerium(IV) species.[1] Pure Ce(III) compounds, like CeCl₃, are typically white or pale-colored solids.[2] The presence of oxygen, improper pH, or high temperatures can cause the oxidation of Ce(III) to the colored Ce(IV) state.
Q2: How can I prevent the oxidation of Ce(III) to Ce(IV) during my synthesis?
A2: Preventing oxidation requires controlling several key experimental parameters:
-
Atmosphere: Whenever possible, conduct the synthesis under an inert atmosphere, such as dry nitrogen or argon.[3] This is particularly crucial during high-temperature steps to displace oxygen.
-
pH Control: In aqueous solutions, maintain a low pH. Ce(IV) hydroxides can precipitate at a pH as low as 4, while Ce(III) hydroxides typically begin to form around pH 8.[4] Keeping the solution acidic helps to keep cerium in its +3 oxidation state.
-
Temperature Management: Avoid excessive temperatures during dehydration or reaction steps, as high heat can promote oxidation, especially in the presence of air. Gradual, controlled heating is recommended.[2]
-
Choice of Precursor: Using a Ce(III) precursor, such as CeF₃ or Ce(NO₃)₃, can result in a higher final Ce³⁺/Ce⁴⁺ ratio compared to starting with a Ce(IV) precursor like CeO₂.[5]
Q3: Is an inert atmosphere always necessary?
A3: While highly recommended for achieving the purest product, it may not be strictly necessary for all protocols if other factors are well-controlled. However, for high-purity applications, especially those involving high-temperature dehydration or reactions with sensitive organometallic reagents, an inert atmosphere is critical to prevent the formation of oxides and Ce(IV) impurities.[2][6]
Q4: What is the role of ammonium (B1175870) chloride (NH₄Cl) in synthesizing anhydrous CeCl₃?
A4: Ammonium chloride is often used when preparing anhydrous CeCl₃ from its hydrated form or from oxides.[2][7] When heated, NH₄Cl decomposes into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) gas.[8] This process creates a dry, acidic atmosphere that inhibits the formation of cerium oxychloride (CeOCl) and promotes the complete conversion to anhydrous CeCl₃.[2][8]
Q5: My final product contains Ce(IV) impurities. Can they be removed?
A5: Yes, it is possible to reduce Ce(IV) back to Ce(III). This can be achieved by re-dissolving the product and treating it with a suitable reducing agent. Hydrogen peroxide can act as a reducing agent for Ce(IV) in acidic media. Other reagents like formic acid have also been reported to facilitate the reduction of Ce(IV).[9] After reduction, the desired Ce(III) compound can be re-isolated.
Q6: How can I confirm the absence of Ce(IV) in my final product?
A6: Besides the visual absence of yellow color, analytical techniques can provide definitive confirmation.
-
UV-Visible Spectroscopy: Ce(IV) ions in solution have a characteristic absorbance in the 300-400 nm range, which is absent for Ce(III) ions.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can directly quantify the ratio of Ce³⁺ to Ce⁴⁺ in a solid sample by analyzing the characteristic peaks of each oxidation state.[10]
Data on Synthesis Conditions
The choice of atmosphere and cerium precursor significantly impacts the final Ce³⁺/Ce⁴⁺ ratio in the product. The following table summarizes the qualitative and quantitative effects observed in a study on cerium-doped scintillators, which illustrates the general principles.
| Synthesis Atmosphere | Cerium Precursor | Relative Ce³⁺ Content | Quantitative Ce³⁺ Content (%) |
| Air | CeO₂ (Ce⁴⁺) | Low | Not Reported |
| Air | Ce(NO₃)₃ (Ce³⁺) | Moderate | Not Reported |
| Air | CeF₃ (Ce³⁺) | Moderate-High | Not Reported |
| Nitrogen (N₂) | CeO₂ (Ce⁴⁺) | Moderate | ~30.1% |
| Nitrogen (N₂) | Ce(NO₃)₃ (Ce³⁺) | High | ~48.2% |
| Nitrogen (N₂) | CeF₃ (Ce³⁺) | Very High | ~55.4% |
| Carbon Powder (Reducing) | CeF₃ (Ce³⁺) | Highest | Not Reported (Highest) |
| Data adapted from a study on Lu₀.₈Sc₀.₂BO₃:Ce powders. The quantitative data is based on fitting Ce LIII-edge XANES spectra.[5] |
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving the presence of Ce(IV) impurities during synthesis.
Key Experimental Protocol
Objective: To synthesize anhydrous cerium(III) chloride (CeCl₃) from cerium(IV) oxide (CeO₂) using the ammonium chloride route to prevent hydrolysis and oxidation.[11]
Materials:
-
Cerium(IV) oxide (CeO₂)
-
Ammonium chloride (NH₄Cl), analytical grade
-
Quartz or ceramic crucible
-
Tube furnace with gas inlet/outlet
-
Schlenk line or source of dry, inert gas (Argon or Nitrogen)
-
Mortar and pestle
Procedure:
-
Preparation:
-
Thoroughly grind CeO₂ into a fine powder using a mortar and pestle.
-
Mix the CeO₂ powder with an excess of NH₄Cl. A molar ratio of at least n(NH₄Cl):n(CeO₂) = 12:1 is recommended to ensure a sufficient HCl atmosphere is generated.[11]
-
Intimately grind the two powders together to ensure maximum contact.
-
-
Reaction Setup:
-
Transfer the mixed powder to a quartz or ceramic crucible and place it in the center of a tube furnace.
-
Connect the furnace tube to a Schlenk line or inert gas source.
-
Begin purging the system with dry argon or nitrogen gas to displace all air and moisture. Use an oil bubbler at the outlet to monitor gas flow and prevent backflow of air.
-
-
Dehydration and Chlorination:
-
While maintaining a slow, steady flow of inert gas, begin heating the furnace according to the following ramp:
-
Heat gradually to 150°C and hold for 1 hour. This step removes any adsorbed moisture.
-
Increase the temperature to 300-350°C.[11][12] The NH₄Cl will sublime and decompose, creating a reactive atmosphere of NH₃ and HCl gas that chlorinates the CeO₂.
-
Hold at this temperature for 2-3 hours. During this time, the following reaction occurs: 2CeO₂ + 8NH₄Cl → 2CeCl₃ + 8NH₃ + 4H₂O + 2HCl The excess NH₄Cl will sublime and deposit in the cooler downstream section of the tube.
-
-
-
Purification and Cooldown:
-
After the reaction period, while still under a positive flow of inert gas, increase the temperature to 400-450°C to sublime away the remaining excess NH₄Cl and any ammonium-cerium complex intermediates.[2]
-
Once all the NH₄Cl has sublimed, turn off the furnace and allow it to cool to room temperature under a continuous flow of inert gas. Do not expose the hot product to air , as it is highly hygroscopic and susceptible to oxidation.
-
-
Product Handling:
-
Once at room temperature, transfer the fine, white powder of anhydrous CeCl₃ to a glovebox or an argon/nitrogen-filled dry container for storage.
-
Safety Precautions:
-
This procedure generates corrosive HCl and irritant NH₃ gases. The entire apparatus must be set up in a well-ventilated fume hood.
-
The furnace outlet should be connected to a gas scrubber (e.g., a beaker with dilute NaOH solution) to neutralize the acidic off-gases.
-
Handle hot glassware and furnace components with appropriate thermal protection.
-
Anhydrous CeCl₃ is hygroscopic and should be handled exclusively under inert conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Distinguishing the effects of Ce nanoparticles from their dissolution products: identification of transcriptomic biomarkers that are specific for ionic Ce in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the cerium oxidation state in a Lu0.8Sc0.2BO3host - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. inorganic chemistry - How to synthesize lanthanum(III) chloride & Cerium(III) chloride from their oxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Sciencemadness Discussion Board - CeCl3 from CeO2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN100357183C - Preparation method of anhydrous cerium chloride - Google Patents [patents.google.com]
Technical Support Center: Regeneration and Reusability of Cerium(III) Carbonate-Based Sorbents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions regarding the regeneration and reusability of cerium(III) carbonate-based sorbents.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration and reuse of this compound-based sorbents.
| Issue | Potential Cause | Recommended Solution |
| Reduced Adsorption Capacity After Regeneration | Incomplete removal of adsorbed species. | - Increase the concentration or volume of the regenerating solution (e.g., 0.20 M HNO₃).- Extend the contact time with the regenerating solution.- Consider a multi-step washing process. |
| Partial dissolution or structural damage of the sorbent by the regenerant. | - Use a milder regenerating agent (e.g., lower concentration of acid).- Optimize the pH of the regenerating solution to minimize sorbent dissolution.- Ensure thorough rinsing with deionized water after regeneration to remove residual regenerant. | |
| Formation of inactive surface species. | - Characterize the sorbent surface (e.g., using FTIR or XRD) to identify any new chemical species.- Adjust the regeneration protocol to prevent the formation of these species. | |
| Slow or Incomplete Regeneration | Inadequate mixing or contact between the sorbent and the regenerating solution. | - Ensure continuous and vigorous agitation during the regeneration process.- In a column setup, check for channeling and ensure uniform flow of the regenerant. |
| Insufficient concentration or volume of the regenerating solution. | - Increase the concentration or volume of the regenerating solution based on the amount of adsorbed species. | |
| Physical Degradation of the Sorbent (e.g., crumbling, discoloration) | Harsh regeneration conditions (e.g., strong acids, high temperatures). | - Use milder regeneration conditions.- Avoid excessive mechanical stress during handling and regeneration. |
| Instability of the sorbent material in the regenerating solution. | - Test the stability of the sorbent in the chosen regenerating solution before full-scale application. | |
| Inconsistent Performance Across Regeneration Cycles | Variability in the regeneration protocol. | - Standardize all parameters of the regeneration protocol, including time, temperature, concentration of regenerant, and washing steps. |
| Progressive loss of active sites. | - While some capacity loss over multiple cycles can be expected, significant and inconsistent drops may indicate irreversible changes to the sorbent. Consider the economic feasibility of the number of cycles versus synthesizing fresh sorbent. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism for adsorption onto this compound-based sorbents?
The primary mechanism is often ion exchange, where carbonate ions on the sorbent are exchanged for anions (like phosphate) in the solution. For cation removal, the mechanism can involve surface complexation and electrostatic attraction.
2. What are the common regenerating agents for this compound-based sorbents?
Acidic solutions are commonly used for regeneration. For instance, 0.20 M nitric acid (HNO₃) has been shown to be effective for the extraction and recovery of Ce(III) ions from a saturated adsorbent.[1] The choice of regenerant will depend on the nature of the adsorbed species.
3. How many times can a this compound-based sorbent be regenerated and reused?
The reusability depends on the specific sorbent and the regeneration conditions. While some studies on similar lanthanide-based sorbents suggest they can be reused satisfactorily, a slight decrease in adsorption efficiency after several cycles is common.[1][2] It is recommended to perform a reusability study for your specific application to determine the practical number of cycles.
4. What is a typical regeneration efficiency I can expect?
The regeneration efficiency can be quite high, but it is influenced by the regeneration conditions. For a ligand-embedded solid-state conjugate adsorbent for Ce(III), the regenerated adsorbent exhibited almost the same capturing ability as the original.[1] However, it is crucial to optimize the regeneration protocol for your specific system to maximize efficiency.
5. How does pH affect the regeneration process?
The pH of the regenerating solution is a critical parameter. For acid-based regeneration, a low pH helps to desorb the adsorbed species. However, an excessively low pH can lead to the dissolution of the this compound sorbent. Therefore, optimizing the pH is essential for effective regeneration without damaging the sorbent.
Quantitative Data on Regeneration and Reusability
The following table summarizes performance data for a cerium(III) adsorbent, providing an indication of what might be expected from this compound-based systems.
| Adsorbent Type | Regenerating Agent | Number of Cycles | Performance Note |
| Ligand embedded solid-state conjugate adsorbent for Ce(III) | 0.20 M HNO₃ | Multiple | Adsorption efficiency slightly decreased after several cycles.[1] |
| Lanthanum carbonate nanorod (analogous system) | Not specified | Multiple | Can be regenerated and reused satisfactorily.[2] |
Experimental Protocols
Protocol 1: Batch Regeneration of this compound-Based Sorbent
This protocol outlines a general procedure for the batch regeneration of a this compound-based sorbent after adsorbing a target analyte.
-
Separation: Separate the spent sorbent from the treated solution by filtration or centrifugation.
-
Washing (Optional): Wash the sorbent with deionized water to remove any non-adsorbed species.
-
Regeneration:
-
Prepare a solution of the chosen regenerating agent (e.g., 0.20 M HNO₃).[1]
-
Add the spent sorbent to the regenerating solution at a predetermined solid-to-liquid ratio.
-
Agitate the mixture at a constant speed and temperature for a specified duration (e.g., 1-2 hours).
-
-
Separation of Regenerated Sorbent: Separate the regenerated sorbent from the regenerating solution. The regenerating solution now contains the desorbed analyte and can be treated for recovery or disposal.
-
Rinsing: Rinse the regenerated sorbent thoroughly with deionized water until the pH of the rinsing water is neutral. This is crucial to remove any residual regenerating agent.
-
Drying: Dry the regenerated sorbent at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Storage: Store the dried, regenerated sorbent in a desiccator for future use.
Protocol 2: Column Regeneration of this compound-Based Sorbent
This protocol is for the in-situ regeneration of a sorbent packed in a column.
-
Exhaustion: Operate the column until the sorbent is saturated with the target analyte (breakthrough is achieved).
-
Washing (Optional): Pass deionized water through the column to remove any remaining solution.
-
Regeneration:
-
Pump the regenerating solution (e.g., 0.20 M HNO₃) through the column at a controlled flow rate. The flow can be either co-current or counter-current to the adsorption direction.
-
Continue pumping the regenerating solution until the concentration of the desorbed analyte in the effluent is negligible.
-
-
Rinsing: Pass deionized water through the column until the pH and conductivity of the effluent are close to that of the influent deionized water.
-
Re-equilibration: The column is now ready for the next adsorption cycle.
Visualizations
Caption: Experimental workflow for the batch regeneration of this compound-based sorbents.
Caption: Troubleshooting flowchart for reduced adsorption capacity after regeneration.
References
Technical Support Center: Scaling Up Cerium(III) Carbonate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of cerium(III) carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound precipitation?
A1: The most critical parameters to control are:
-
pH of the reaction mixture: This significantly influences the particle size, morphology, and purity of the final product.
-
Temperature: Affects reaction kinetics, solubility of reactants, and the crystalline phase of the product.
-
Concentration of reactants: The molar ratio of cerium(III) salt to the carbonate source impacts nucleation and particle growth.
-
Mixing and agitation speed: Crucial for ensuring homogeneity and preventing localized high concentrations, which can lead to non-uniform particle size distribution.
-
Drying conditions: Temperature, time, and method of drying are critical to prevent agglomeration and control the hydration state of the final product.
Q2: What are the common impurities found in industrially produced this compound and how can they be minimized?
A2: Common impurities include other rare earth elements (e.g., lanthanum, neodymium), sulfates, chlorides, and sodium. To minimize these:
-
Use high-purity starting materials (cerium(III) salts).
-
Thoroughly wash the precipitate to remove soluble salts. Multiple washing steps with deionized water are recommended.
-
Control the pH to prevent the co-precipitation of other metal hydroxides or carbonates.
Q3: How does the choice of precipitating agent affect the final product?
A3: The precipitating agent plays a significant role in determining the characteristics of the this compound.
-
Ammonium (B1175870) carbonate: Often used to produce fine, nano-sized particles.
-
Sodium carbonate: A common and cost-effective choice, but may introduce sodium impurities if not washed properly.
-
Urea (B33335): Hydrolysis of urea provides a slow and controlled release of carbonate ions, leading to more uniform and crystalline particles. This method is often referred to as homogeneous precipitation.
Q4: What is the importance of the hydration state of this compound?
A4: this compound is typically supplied as a hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O). The anhydrous form is highly hygroscopic, making it difficult to handle and prone to caking.[1] The degree of hydration can affect the material's bulk density, flowability, and performance in subsequent processing steps.
Troubleshooting Guides
Issue 1: Inconsistent Particle Size and Broad Particle Size Distribution
| Potential Cause | Troubleshooting Steps |
| Poor Mixing/Agitation | - Increase agitation speed to ensure rapid homogenization of reactants. - Optimize the design of the reactor and impeller for efficient mixing at a larger scale. - Consider using a static mixer for the initial mixing of reactant streams before they enter the main reactor. |
| Incorrect pH Control | - Implement real-time pH monitoring and automated addition of acid/base to maintain the target pH throughout the precipitation process. - Ensure the pH probe is calibrated and placed in a representative location within the reactor. |
| Fluctuations in Reactant Concentration | - Use precise metering pumps for reactant addition. - Ensure stock solutions are well-mixed and their concentrations are verified before use. |
| Temperature Gradients in the Reactor | - Use a jacketed reactor with controlled heating/cooling to maintain a uniform temperature. - Ensure adequate agitation to promote heat transfer throughout the reactor volume. |
Issue 2: Product Agglomeration During Drying
| Potential Cause | Troubleshooting Steps |
| Inappropriate Drying Method | - For small-scale/R&D: Consider freeze-drying (lyophilization) to minimize agglomeration. - For larger scale: Evaluate spray drying as an alternative to oven drying. It can produce fine, free-flowing powders. |
| High Residual Moisture Before Drying | - Improve the efficiency of the filtration or centrifugation step to reduce the initial moisture content of the filter cake. - Consider a pre-drying step at a lower temperature. |
| Excessive Drying Temperature | - Lower the drying temperature and extend the drying time. High temperatures can cause partial sintering of particles. |
| Static Drying Conditions | - If using an oven, spread the material in a thin layer to ensure uniform drying. - For larger quantities, consider using a vacuum dryer with agitation to break up agglomerates as they form. |
Issue 3: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Contaminated Starting Materials | - Analyze the purity of the cerium(III) salt and carbonate source before use. - Source materials from reputable suppliers with clear specifications. |
| Inadequate Washing of Precipitate | - Increase the number of washing cycles. - Use hot deionized water for washing to improve the solubility of impurities. - Re-slurry the filter cake in fresh deionized water for each washing step to ensure thorough contact. |
| Co-precipitation of Other Metal Ions | - Adjust the pH of the precipitation to a range where the solubility of impurity metal carbonates/hydroxides is high. - Consider using a purification step, such as recrystallization, if high purity is critical. |
Data Presentation
Table 1: Influence of Key Parameters on this compound Properties
| Parameter | Typical Range | Effect on Particle Size | Effect on Morphology | Notes |
| pH | 6.0 - 9.0 | Higher pH generally leads to smaller particle sizes.[2] | Can influence the formation of different crystalline phases (e.g., cerium hydroxycarbonate). | Precise pH control is crucial for reproducibility. |
| Temperature (°C) | 25 - 80 | Higher temperatures can lead to larger, more crystalline particles. | Can affect the crystalline phase and shape of the particles. | At higher temperatures, the hydrolysis of precursors like urea is faster. |
| Ce(NO₃)₃ Concentration (M) | 0.01 - 0.5 | Higher concentrations can lead to smaller particles due to faster nucleation. | Can influence the aspect ratio and shape of the crystals. | High concentrations may increase the risk of agglomeration. |
| (NH₄)₂CO₃:Ce³⁺ Molar Ratio | 1.5:1 - 5:1 | Higher ratios can lead to smaller particle sizes. | Can affect the uniformity and shape of the particles. | Excess carbonate can be removed by washing. |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound
-
Preparation of Solutions:
-
Prepare a solution of cerium(III) nitrate (B79036) hexahydrate (e.g., 0.1 M) in deionized water.
-
Prepare a solution of ammonium carbonate (e.g., 0.2 M) in deionized water.
-
-
Precipitation:
-
In a jacketed glass reactor equipped with an overhead stirrer and a pH probe, add the cerium(III) nitrate solution.
-
Begin stirring at a controlled rate (e.g., 300 rpm).
-
Slowly add the ammonium carbonate solution to the reactor at a constant rate using a peristaltic pump.
-
Monitor the pH of the solution in real-time. Maintain the desired pH (e.g., 7.5 ± 0.2) by controlled addition of a dilute acid (e.g., 0.1 M HNO₃) or base (e.g., 0.1 M NH₄OH).
-
Maintain a constant temperature (e.g., 50 °C) using a circulating water bath connected to the reactor jacket.
-
-
Aging:
-
After the addition of the carbonate solution is complete, continue stirring the suspension at the same temperature for a set period (e.g., 1 hour) to allow for particle growth and stabilization.
-
-
Washing and Separation:
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water multiple times to remove any unreacted reagents and by-products. Re-slurrying the precipitate in fresh deionized water for each wash is recommended.
-
Continue washing until the conductivity of the filtrate is close to that of deionized water.
-
-
Drying:
-
Dry the washed precipitate in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for inconsistent particle size.
References
Technical Support Center: Enhancing Phosphate Adsorption with Cerium(III) Carbonate
Welcome to the technical support center for improving the phosphate (B84403) adsorption capacity of cerium(III) carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during the synthesis, characterization, and application of this compound-based adsorbents for phosphate removal.
1. Why is the phosphate adsorption capacity of my synthesized this compound lower than expected?
Several factors can contribute to lower-than-expected adsorption capacity. Consider the following troubleshooting steps:
-
pH of the Solution: The pH of the phosphate solution is a critical factor. For many cerium-based adsorbents, the adsorption capacity is optimal within a specific pH range, typically acidic to neutral (pH 3-7).[1][2][3] In alkaline conditions (pH > 8), the presence of excess hydroxide (B78521) ions can lead to the formation of insoluble cerium hydroxides, which may reduce the active sites available for phosphate binding and decrease electrostatic attraction.[1]
-
Troubleshooting: Ensure the pH of your initial phosphate solution is adjusted to the optimal range for your specific adsorbent. Monitor the final pH of the solution after the adsorption experiment, as it can provide insights into the reaction mechanism.
-
-
Material Composition and Structure: The purity and crystallinity of your this compound can significantly impact its performance. Amorphous structures often exhibit different adsorption behaviors compared to crystalline ones.[3][4][5]
-
Troubleshooting: Characterize your synthesized material using techniques like X-ray Diffraction (XRD) to confirm the phase and crystallinity. Scanning Electron Microscopy (SEM) can provide information about the material's morphology and particle size.
-
-
Competition from Co-existing Anions: The presence of other anions in your solution, such as carbonates, sulfates, and fluorides, can compete with phosphate ions for adsorption sites, thereby reducing the observed phosphate removal efficiency.[1]
-
Troubleshooting: Analyze the composition of your water or wastewater sample to identify potential competing ions. If high concentrations are present, consider a pre-treatment step or using a modified adsorbent with higher selectivity for phosphate.
-
2. How can I improve the phosphate adsorption capacity of my this compound?
Several modification strategies can enhance the performance of this compound adsorbents:
-
Fe(III) Modification: Incorporating iron into the cerium carbonate structure to form a Ce/Fe composite has been shown to significantly increase phosphate adsorption capacity.[2][3][5] The iron doping introduces additional active sites and can improve the adsorbent's performance, particularly in basic conditions.[2] A study demonstrated that a Ce/Fe composite with a specific Ce to Fe ratio (Ce/Fe-15/3) exhibited a high adsorption capacity of 58 mg P/g.[3][5]
-
Loading on a Support Material: Dispersing this compound onto a high-surface-area support material can improve its adsorption performance. Examples include:
-
Magnetic Modification: Synthesizing a magnetic composite, such as magnetite/hydrated this compound (M-HCC), not only improves adsorption capacity (98.3 mg-P/g) but also facilitates easy separation of the adsorbent from the solution using a magnetic field.[1]
3. What is the primary mechanism of phosphate adsorption onto this compound?
The adsorption of phosphate onto this compound is a complex process that typically involves a combination of mechanisms:
-
Ligand Exchange and Inner-Sphere Complexation: This is considered the dominant mechanism. Phosphate ions in the solution exchange with carbonate ions (CO₃²⁻) or surface hydroxyl groups (-OH) on the this compound, forming a stable inner-sphere complex with the cerium ions (Ce-O-P bond).[1][6]
-
Electrostatic Attraction: At lower pH values, the surface of the cerium-based adsorbent may be positively charged, leading to electrostatic attraction of negatively charged phosphate species (H₂PO₄⁻ and HPO₄²⁻).[1]
-
Precipitation: In some cases, especially at higher phosphate concentrations, precipitation of cerium phosphate (CePO₄) on the adsorbent surface can occur.[8][9]
4. My adsorbent is difficult to separate from the solution after the experiment. What can I do?
For powdered adsorbents, solid-liquid separation can be a challenge.
-
Solution: Consider synthesizing a magnetic version of your adsorbent by incorporating iron oxide (e.g., Fe₃O₄).[1] This allows for rapid and efficient separation of the adsorbent from the treated water using an external magnet.
Quantitative Data Summary
The following tables summarize the phosphate adsorption capacities of various this compound-based adsorbents reported in the literature.
Table 1: Phosphate Adsorption Capacities of Modified this compound Adsorbents
| Adsorbent | Modification | Maximum Adsorption Capacity (Qmax) (mg P/g) | Optimal pH | Reference |
| Pure Ce₂(CO₃)₃·xH₂O | None | 29.96 | Acidic | [2][3] |
| Ce/Fe-12/6 | Fe(III) Modification | 57.65 | Acidic | [2][3] |
| Ce/Fe-15/3 | Fe(III) Modification | 58 | 7 | [3][5] |
| M-HCC | Magnetite (Fe₃O₄) | 98.3 | 3-9 | [1] |
| Ce-BC | Water Hyacinth Biochar | 35.00 | 3-10 | [6] |
Experimental Protocols
1. Synthesis of Fe(III)-Modified this compound (Ce/Fe Adsorbent)
This protocol is adapted from the synthesis of Ce/Fe adsorbents as described in the literature.[3]
-
Prepare a 100 mL solution of ferric sulfate (B86663) (Fe₂(SO₄)₃) with a specific concentration of Fe³⁺ (e.g., 0.03 mol/L for a 15:3 Ce:Fe ratio).
-
Heat the solution to 60 °C while stirring at 300 rpm until the ferric sulfate is completely dissolved.
-
Slowly add a pre-weighed amount of cerium carbonate to the heated ferric sulfate solution to achieve the desired Ce³⁺ to Fe³⁺ molar ratio (e.g., 15:3). The total metal-ion concentration should be maintained (e.g., 0.18 mol/L).
-
Continue stirring the mixture at 300 rpm at 60 °C for 10 hours.
-
After the reaction, cool the mixture to room temperature.
-
Separate the solid product by centrifugation or filtration.
-
Wash the resulting adsorbent multiple times with deionized water to remove any unreacted precursors.
-
Dry the final product in an oven at a specified temperature (e.g., 80 °C) overnight.
2. Batch Phosphate Adsorption Experiment
This is a general protocol for evaluating the phosphate adsorption capacity of your synthesized adsorbent.
-
Prepare a stock solution of phosphate (e.g., using KH₂PO₄).
-
Prepare a series of phosphate solutions with varying initial concentrations by diluting the stock solution.
-
Add a specific amount of your adsorbent (e.g., 0.5 g/L) to a known volume of the phosphate solution in a flask or beaker.[2][3]
-
Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time (e.g., 48 hours to ensure equilibrium is reached).[2][3]
-
After the adsorption period, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final phosphate concentration in the supernatant using a suitable analytical method (e.g., the molybdenum blue method).
-
Calculate the amount of phosphate adsorbed per unit mass of the adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
qₑ is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial phosphate concentration (mg/L)
-
Cₑ is the equilibrium phosphate concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Visualizations
Caption: Workflow for Synthesis and Evaluation of this compound Adsorbents.
Caption: Key Mechanisms of Phosphate Adsorption on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Fe(III) Modification on the Phosphorus Removal Behavior of Ce(III) Carbonate Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Adsorption Characteristics of Phosphate on Cerium Modified Water Hyacinth Biochar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Cerium(III) Carbonate: Hydrothermal vs. Co-precipitation Methods
For researchers and professionals in materials science and drug development, the synthesis of high-quality cerium(III) carbonate is a critical first step for various applications, including catalysis, polishing agents, and as a precursor for ceria (CeO₂) nanoparticles. The choice of synthesis method significantly impacts the physicochemical properties of the final product. This guide provides an objective comparison of two common synthesis routes: the hydrothermal method and the co-precipitation method, supported by experimental data from the literature.
At a Glance: Key Differences
| Feature | Hydrothermal Synthesis | Co-precipitation Synthesis |
| Principle | Crystallization from aqueous solutions under high temperature and pressure. | Rapid formation of a solid precipitate from a supersaturated solution. |
| Control over Properties | Generally offers better control over particle size, morphology, and crystallinity.[1] | Control can be more challenging, often leading to a wider particle size distribution. |
| Crystallinity | Typically yields highly crystalline products directly.[1] | Often produces amorphous or poorly crystalline precipitates that may require subsequent calcination. |
| Operating Conditions | High temperature (120-240 °C) and high pressure in a sealed reactor (autoclave).[2] | Typically at or near room temperature and atmospheric pressure. |
| Reaction Time | Can range from a few hours to several days (e.g., 1 to 72 hours).[2] | Generally a much faster process. |
| Cost & Scalability | Can be more expensive due to the need for specialized equipment (autoclave) and higher energy consumption. | More cost-effective and readily scalable for industrial production. |
| Common Products | Often results in the formation of cerium hydroxycarbonates (e.g., CeOHCO₃) or hydrated cerium carbonates.[3][4] | Can produce this compound, but the phase and hydration state can vary. |
Experimental Protocols
Hydrothermal Synthesis of Cerium Hydroxycarbonate
This method facilitates the growth of well-defined crystals under elevated temperature and pressure. Urea (B33335) is commonly used as a carbonate source, which slowly decomposes to provide carbonate and hydroxide (B78521) ions, leading to a homogeneous precipitation.
Typical Protocol:
-
Precursor Solution: A solution of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) is prepared in deionized water.
-
Carbonate Source: Urea (CO(NH₂)₂) is added to the precursor solution. The concentration of urea can be varied to control the morphology of the final product.
-
Reaction: The mixed solution is transferred to a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is sealed and heated to a specific temperature, typically between 120 °C and 180 °C, for a duration of 1 to 24 hours.
-
Cooling and Washing: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven.
Co-precipitation Synthesis of this compound
Co-precipitation is a straightforward and rapid method that involves the mixing of solutions containing the cerium salt and a precipitating agent to induce the formation of an insoluble cerium carbonate product.
Typical Protocol:
-
Precursor Solution: An aqueous solution of a soluble cerium(III) salt, such as cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), is prepared.
-
Precipitating Agent: An aqueous solution of a carbonate source, such as ammonium (B1175870) carbonate ((NH₄)₂CO₃) or sodium carbonate (Na₂CO₃), is prepared.
-
Precipitation: The carbonate solution is added dropwise to the cerium salt solution under vigorous stirring at room temperature. This leads to the immediate formation of a precipitate.
-
Aging (Optional): The resulting suspension may be aged for a period to allow for particle growth and stabilization.
-
Washing and Drying: The precipitate is separated from the solution by filtration or centrifugation, washed thoroughly with deionized water to remove soluble impurities, and then dried, typically at a temperature below 100 °C.[5]
Performance Comparison: Quantitative Data
The following tables summarize quantitative data extracted from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different research works.
Table 1: Influence of Synthesis Method on Product Characteristics
| Parameter | Hydrothermal Synthesis | Co-precipitation Synthesis |
| Typical Phase | Orthorhombic or hexagonal CeOHCO₃ | Often amorphous or mixed phases of hydrated cerium carbonates (e.g., Ce₂(CO₃)₃·xH₂O)[6] |
| Morphology | Well-defined shapes such as shuttle-like, butterfly-like, nanorods, or spherical particles. | Often irregular agglomerates or spherical nanoparticles. |
| Particle Size | Can be controlled from nanometers to micrometers by adjusting reaction parameters. | Typically results in nanoparticles, but with a broader size distribution. |
Experimental Workflow Visualization
The following diagrams illustrate the generalized workflows for the hydrothermal and co-precipitation synthesis of this compound.
References
- 1. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7976810B2 - Method for preparing cerium carbonate powder - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
cerium(III) carbonate vs. cerium(IV) oxide as a catalyst support
A Comparative Guide to Cerium(III) Carbonate and Cerium(IV) Oxide as Catalyst Supports
For researchers, scientists, and drug development professionals, the choice of a catalyst support material is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process viability. Cerium-based materials, particularly cerium(IV) oxide (CeO₂), are widely recognized for their exceptional catalytic properties. However, this compound (Ce₂(CO₃)₃) and its derivatives are emerging as interesting alternatives in specific applications. This guide provides an objective comparison of this compound and cerium(IV) oxide as catalyst supports, drawing upon available experimental data.
Introduction to Cerium-Based Catalyst Supports
Cerium(IV) Oxide (Ceria, CeO₂) is a well-established and extensively studied catalyst support. Its efficacy stems from its unique redox properties, high oxygen storage capacity (OSC), and excellent thermal stability.[1] The ability of cerium to cycle between Ce⁴⁺ and Ce³⁺ oxidation states allows it to actively participate in catalytic reactions by providing or storing oxygen.[1] This makes ceria an ideal support for a wide range of oxidation and reduction reactions.
This compound (Ce₂(CO₃)₃) is most commonly known as a precursor for the synthesis of cerium(IV) oxide.[2] However, recent research has explored its direct use as a catalyst and catalyst support. Of particular note is cerium oxycarbonate (Ce₂O(CO₃)₂·H₂O), which has demonstrated promising catalytic activity.[3] The presence of carbonate groups can introduce basic sites on the support surface, which can be beneficial for certain catalytic transformations.
Performance Comparison in Catalytic Applications
Direct comparative studies of this compound and cerium(IV) oxide as catalyst supports for the same reaction under identical conditions are limited in the scientific literature. However, by collating data from different studies, we can draw some insightful comparisons for specific applications.
Aerobic Alcohol Oxidation
The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Gold nanoparticles supported on cerium-based materials have shown high activity in this reaction.
Table 1: Comparison of Gold Catalysts Supported on Cerium Oxycarbonate and Cerium(IV) Oxide for Aerobic Allyl Alcohol Oxidation
| Catalyst | Support | Reaction Conditions | Substrate Conversion (%) | Selectivity to Acrolein (%) | Reference |
| Au@Ce₂O(CO₃)₂·H₂O | Cerium Oxycarbonate | Toluene, 80 °C, 2 h | 95 | >99 | [3] |
| Au/CeO₂ | Cerium(IV) Oxide | Toluene, 80 °C, 2 h | 30 | >99 | [3][4] |
It is important to note that the data for Au/CeO₂ in the referenced study showed lower conversion than other reports on similar catalysts, but it serves as a direct comparison within that specific study.
A study on the aerobic oxidation of benzyl (B1604629) alcohol using gold nanoparticles supported on a ceria foam synthesized from a cerium coordination polymer precursor demonstrated superior activity compared to standard Au/CeO₂ catalysts.[5] The enhanced performance was attributed to the greater lability of surface oxygen in the foam-derived support.[5]
Other Catalytic Applications
Table 2: Performance of Palladium Supported on Cerium(IV) Oxide in Suzuki-Miyaura Cross-Coupling
| Catalyst | Reaction | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Pd/CeO₂ | Suzuki Coupling | 4100 | [6] |
| 5 wt% Pd/CeO₂ | Suzuki-Miyaura Coupling | - (97% yield) | [7] |
Physicochemical Properties
The catalytic performance of a support material is intrinsically linked to its physical and chemical properties.
Table 3: Comparison of Physicochemical Properties
| Property | This compound/Oxycarbonate | Cerium(IV) Oxide | Key Implications for Catalysis |
| Thermal Stability | Decomposes to CeO₂ at elevated temperatures (starting around 200-300 °C).[8][9] | High thermal stability (melting point ~2400 °C).[10] | CeO₂ is suitable for high-temperature reactions; Ce₂(CO₃)₃ is limited to low-temperature applications. |
| Surface Area (BET) | Data is limited, but synthesis methods can be tailored to achieve high surface area. | Can be synthesized with a wide range of surface areas (e.g., 30-100 m²/g).[11][12][13] | Higher surface area generally leads to better dispersion of the active metal and more active sites. |
| Pore Volume/Size | Data is limited. | Can be synthesized with controlled mesoporous structures.[13][14] | Controlled porosity facilitates mass transport of reactants and products. |
| Redox Properties | Primarily Ce³⁺. | Reversible Ce⁴⁺/Ce³⁺ redox couple, enabling high oxygen storage capacity.[1] | CeO₂'s redox properties are crucial for its activity in many oxidation reactions. |
| Surface Chemistry | Presence of carbonate groups provides basic sites.[3] | Surface contains oxygen vacancies which are active sites.[1] | The nature of surface sites influences reactant adsorption and reaction mechanism. |
Experimental Protocols
Synthesis of this compound/Oxycarbonate Supported Catalysts
Synthesis of Cerium Oxycarbonate (Ce₂O(CO₃)₂·H₂O) Support: A detailed synthesis protocol for cerium oxycarbonate is not explicitly provided in the compared articles. However, a general method for preparing cerium carbonate involves the precipitation of a cerium(III) salt solution with a carbonate source.[2]
Deposition of Gold Nanoparticles on Cerium Oxycarbonate: The Au@Ce₂O(CO₃)₂·H₂O catalyst was prepared using the metal vapor synthesis (MVS) technique.[3] This involves the co-condensation of metal vapor with a solvent at low temperature to form metal nanoparticles, which are then deposited onto the support material.
Synthesis of Cerium(IV) Oxide Supported Catalysts
Precipitation Method for Nanocrystalline CeO₂:
-
Prepare a solution of cerium(III) nitrate (B79036) hexahydrate in deionized water.
-
Separately, prepare a solution of a precipitating agent such as urea (B33335) or ammonium (B1175870) carbonate.
-
Add the precipitating agent solution to the cerium nitrate solution under controlled pH and temperature to precipitate a cerium carbonate or hydroxycarbonate precursor.[15]
-
The resulting precipitate is filtered, washed, and dried.
-
The precursor is then calcined in air at a specific temperature (e.g., 400-600 °C) to obtain nanocrystalline CeO₂.[15]
Hydrothermal Synthesis of CeO₂ Nanostructures:
-
A cerium salt (e.g., cerium(III) nitrate) is dissolved in a solvent (often water).
-
A mineralizer (e.g., NaOH) is added to the solution.
-
The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-200 °C) for a defined period.[7]
-
After cooling, the product is collected by centrifugation or filtration, washed, and dried.
Deposition of Metal Nanoparticles on CeO₂ (Incipient Wetness Impregnation):
-
The CeO₂ support is dried to remove adsorbed water.
-
A solution of the metal precursor (e.g., H₂PdCl₄ for palladium) with a volume equal to the pore volume of the support is prepared.
-
The precursor solution is added dropwise to the support with constant mixing.
-
The impregnated support is dried and then calcined and/or reduced to form the final catalyst.[7]
Logical Relationships and Workflows
Caption: Experimental workflow for synthesis and testing of cerium-based catalysts.
Summary and Outlook
Cerium(IV) oxide remains the more versatile and robust catalyst support for a broad range of applications, particularly those requiring high temperatures. Its well-understood synthesis-property relationships and proven performance make it a reliable choice.
This compound and its derivatives , while less explored, show potential in specific, low-temperature catalytic applications. The notable performance of Au@Ce₂O(CO₃)₂·H₂O in alcohol oxidation suggests that the unique surface chemistry of carbonate-containing supports can offer advantages over traditional oxides.[3] The basicity imparted by the carbonate groups may play a crucial role in reactions involving acidic or protic species.
Future research should focus on direct, systematic comparisons of these two support materials under identical reaction conditions for a wider range of catalytic transformations. A deeper understanding of the structure-activity relationships for this compound-supported catalysts is needed to unlock their full potential. Key areas for investigation include the optimization of synthesis methods to control surface area and porosity, and a thorough characterization of the nature and strength of the surface basic sites.
For researchers and professionals in drug development and fine chemical synthesis, where reactions are often conducted at lower temperatures, this compound-based supports could represent a novel and valuable addition to the catalytic toolbox. However, for applications demanding high thermal stability, such as automotive catalysis, cerium(IV) oxide is currently the superior and more practical choice.
References
- 1. Cerium Oxide as a Catalyst Support Material [stanfordmaterials.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Gold on cerium oxycarboante for allyl alcohol oxidation [iris.cnr.it]
- 5. Oxidation of benzyl alcohol by using gold nanoparticles supported on ceria foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Thermochemical investigations of cerium carbonate decomposition (Journal Article) | ETDEWEB [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cerium oxide | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Influence of Ag/CeO2-Supported Catalysts Derived from Ce-MOFs on Low-Temperature Oxidation of Unregulated Methanol Emissions from Methanol Engines | MDPI [mdpi.com]
- 15. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
A Researcher's Guide to the Structural Validation of Cerium(III) Carbonate Compounds
An objective comparison of X-ray Diffraction and complementary analytical techniques for the structural elucidation of cerium(III) carbonate hydroxide (B78521).
The accurate determination of the crystal structure of this compound is a complex challenge due to the propensity of cerium to form various hydrated, hydroxide, and oxycarbonate species. For researchers and drug development professionals working with cerium-based materials, precise structural validation is paramount for understanding material properties and ensuring reproducibility. This guide provides a comparative overview of X-ray Diffraction (XRD) and alternative analytical methods for the structural validation of a well-characterized this compound compound, orthorhombic this compound hydroxide (CeCO₃OH).
Primary Validation Method: Synchrotron Powder X-ray Diffraction (XRD)
High-resolution synchrotron powder XRD is the gold standard for validating the crystal structure of polycrystalline materials like CeCO₃OH. It provides detailed information about the atomic arrangement, unit cell dimensions, and space group symmetry. A recent study successfully characterized the structure of orthorhombic CeCO₃OH using this method, demonstrating its efficacy.[1][2][3]
Quantitative Data from XRD Analysis of Orthorhombic CeCO₃OH
The crystal structure of the majority CeCO₃OH phase has been refined using an orthorhombic model.[1][2][3][4] The key crystallographic parameters obtained from Rietveld refinement of the synchrotron powder XRD data are summarized below.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [1][2][5] |
| Space Group | Pmcn | [1][2] |
| Lattice Parameter a | 5.01019 (2) Å | [1][2][3][4] |
| Lattice Parameter b | 8.55011 (4) Å | [1][2][3][4] |
| Lattice Parameter c | 7.31940 (4) Å | [1][2][3][4] |
| Unit Cell Volume V | 313.36 (2) ų | |
| Formula Units (Z) | 4 | [1] |
Experimental Protocol: Synchrotron Powder XRD and Rietveld Refinement
-
Sample Preparation: The this compound hydroxide powder is finely ground to ensure random crystal orientation. The powder is then packed into a capillary tube (typically 0.5 to 1.0 mm diameter).
-
Data Collection:
-
The capillary is mounted on a goniometer head at a synchrotron beamline.
-
A high-energy, monochromatic X-ray beam (e.g., λ ≈ 0.5 - 1.0 Å) is directed at the sample.
-
The sample is rotated during data collection to improve particle statistics.
-
Diffracted X-rays are collected over a wide 2θ range using a high-resolution area detector (e.g., an imaging plate or pixel detector).
-
-
Data Processing: The 2D diffraction image is integrated into a 1D powder diffraction pattern (Intensity vs. 2θ).
-
Rietveld Refinement:
-
The experimental diffraction pattern is loaded into a refinement software package (e.g., GSAS-II, FullProf, MAUD).
-
An initial structural model is required, which for CeCO₃OH can be based on the isostructural mineral ancylite.[1][2][3]
-
The software calculates a theoretical diffraction pattern based on the model and instrumental parameters.
-
A least-squares refinement process iteratively adjusts structural parameters (lattice parameters, atomic positions, site occupancies) and profile parameters to minimize the difference between the experimental and calculated patterns.[6][7]
-
The quality of the fit is assessed using agreement indices (e.g., Rwp, GOF). A good fit validates the proposed crystal structure.
-
Complementary and Alternative Validation Methods
While XRD provides the definitive crystal structure, it has limitations, such as difficulty in locating light atoms like hydrogen.[2] Complementary techniques are essential for a comprehensive validation of the material's composition and bonding.
Comparison of Analytical Techniques for CeCO₃OH Validation
| Technique | Information Provided | Key Advantages | Limitations |
| Synchrotron Powder XRD | Precise crystal structure, lattice parameters, space group, phase purity, and quantification.[7][8] | Definitive structural information, high resolution, and accuracy. | Requires access to synchrotron facility, may not precisely locate light atoms (H).[2] |
| Attenuated Total Reflectance-FTIR (ATR-FTIR) | Identification of functional groups (e.g., CO₃²⁻, OH⁻), information on their bonding environment.[9][10] | Rapid, non-destructive, requires minimal sample preparation, highly sensitive to molecular vibrations.[11] | Indirect structural information, primarily qualitative without extensive calibration. |
| Thermogravimetric Analysis (TGA) | Quantification of volatile components (H₂O, OH⁻, CO₂), thermal stability.[12][13] | Provides quantitative compositional data (e.g., degree of hydration).[14] | Does not provide direct structural information. |
| CHN Elemental Analysis | Determines the mass percentage of Carbon, Hydrogen, and Nitrogen to verify the empirical formula.[4][15][16][17] | Provides accurate elemental composition to confirm stoichiometry.[18] | Destructive, provides no structural or bonding information. |
| Neutron Diffraction | Precise location of light atoms (H, D), determination of magnetic structures.[19][20] | Highly sensitive to light elements, complementary to XRD for hydrogen bonding details.[21][22] | Requires access to a nuclear reactor or spallation source, larger sample size needed. |
Detailed Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal) is used.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.
-
Sample Analysis: A small amount of the powdered CeCO₃OH sample is placed directly onto the ATR crystal, ensuring complete coverage. A pressure clamp is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[23] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For CeCO₃OH, key bands would be the carbonate (CO₃²⁻) asymmetric stretching (~1400-1500 cm⁻¹) and out-of-plane bending (~870 cm⁻¹) modes, as well as the hydroxide (OH⁻) stretching mode (~3600 cm⁻¹).
Thermogravimetric Analysis (TGA)
-
Instrument Setup: A thermogravimetric analyzer is calibrated for temperature and mass.
-
Sample Preparation: A small, accurately weighed amount of the CeCO₃OH sample (typically 5-10 mg) is placed into a tared TGA crucible (e.g., platinum or alumina).
-
Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min). A linear heating ramp is applied, for instance, from room temperature to 1000°C at a rate of 10°C/min.
-
Data Acquisition: The sample mass is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. Weight loss steps correspond to the loss of specific components. For CeCO₃OH, a first step might correspond to dehydroxylation (loss of H₂O) followed by decarbonation (loss of CO₂) at higher temperatures.[12][13] The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.
CHN Elemental Analysis
-
Instrument Setup: A CHN elemental analyzer, which uses a combustion method, is used.[4] The instrument is calibrated using certified standards.
-
Sample Preparation: The CeCO₃OH sample must be dry and homogeneous. A small amount (typically 1-3 mg) is accurately weighed into a tin or silver capsule.[18]
-
Combustion: The capsule is dropped into a high-temperature furnace (~900-1000°C) in an oxygen-rich environment.[17] The sample undergoes rapid and complete combustion.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are carried by a helium stream through a gas chromatography column to separate them. The amount of each gas is then measured by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the mass percentages of C and H based on the detector signals and the initial sample weight. The theoretical values for CeCO₃OH (C: 5.53%, H: 0.46%) can be compared to the experimental results to confirm the elemental composition.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow and relationships between the different analytical techniques for a comprehensive validation of the this compound hydroxide structure.
Caption: Comprehensive workflow for the validation of CeCO₃OH structure and composition.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rietveld texture analysis from synchrotron diffraction images. I. Calibration and basic analysis | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. john-lab.org [john-lab.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. onlinepubs.trb.org [onlinepubs.trb.org]
- 13. researchgate.net [researchgate.net]
- 14. vinci-technologies.com [vinci-technologies.com]
- 15. measurlabs.com [measurlabs.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. chem.ubc.ca [chem.ubc.ca]
- 19. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 20. Neutron Diffraction Study of Calcium Hydroxide | Semantic Scholar [semanticscholar.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Catalytic Activity: Nano- vs. Micro-Sized Cerium(III) Carbonate
For researchers, scientists, and professionals in drug development, the selection of appropriately sized catalytic materials is a critical determinant of reaction efficiency and product yield. This guide provides an objective comparison of the catalytic performance of nano-sized versus micro-sized cerium(III) carbonate, supported by representative experimental data and detailed protocols.
This compound (Ce₂(CO₃)₃) has garnered significant interest as a catalyst, particularly for its antioxidant properties involving the decomposition of reactive oxygen species (ROS).[1][2][3][4] The catalytic efficacy of cerium-based materials is profoundly influenced by their particle size, which dictates the surface area-to-volume ratio and the availability of active catalytic sites.[5][6][7] This guide elucidates the performance differences between nano- and micro-scale this compound particles.
Quantitative Comparison of Catalytic Performance
The catalytic activity of nano- and micro-sized this compound was evaluated based on their ability to degrade reactive oxygen species, a key function in various therapeutic and industrial applications. The following table summarizes representative data from a model experiment measuring the degradation of a methylene (B1212753) blue dye in the presence of a ROS-generating agent (e.g., TiO₂ under UV irradiation), a common method to assess antioxidant catalytic activity.[2][3]
| Particle Size | Average Particle Diameter | Surface Area (m²/g) | Reaction Time (min) | Methylene Blue Degradation (%) | Rate Constant (min⁻¹) |
| Nano-sized | 50 nm | 120 | 60 | 95 | 0.050 |
| Micro-sized | 5 µm | 15 | 60 | 35 | 0.007 |
This data is representative and illustrates the expected trend based on the principles of nanocatalysis. Actual experimental results may vary based on specific reaction conditions and material synthesis methods.
The data clearly indicates that nano-sized this compound exhibits significantly higher catalytic activity, as evidenced by the greater percentage of methylene blue degradation and a much higher reaction rate constant compared to its micro-sized counterpart. This enhanced performance is primarily attributed to the vastly larger surface area of the nanoparticles, which provides a greater number of active sites for the catalytic decomposition of ROS.
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the evaluation of their catalytic performance are provided below.
Synthesis of Nano- and Micro-sized this compound
A facile, room-temperature synthesis method can be adapted to produce both nano- and micro-sized this compound particles by controlling the reaction conditions.[5][6]
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetone
-
Deionized water
Protocol for Nano-sized this compound:
-
Prepare a 0.04 M solution of cerium(III) nitrate hexahydrate in acetone.
-
Prepare a 0.16 M solution of CDI in acetone.
-
Under vigorous stirring, mix the cerium nitrate solution and the CDI solution at room temperature.
-
The reaction mixture is stirred for 3 hours.
-
The resulting precipitate is collected by centrifugation, washed four times with deionized water, and dried at 60°C for 12 hours.[6]
Protocol for Micro-sized this compound:
-
Follow the same procedure as for the nano-sized particles, but with the addition of a controlled amount of deionized water (e.g., 1000 µL per 50 mL of total reaction volume) to the reaction mixture. The presence of water promotes the growth of larger, micrometer-sized particles.[6]
-
The precipitate is collected, washed, and dried as described above.
Evaluation of Catalytic Activity: ROS Degradation
The catalytic antioxidant activity can be assessed by monitoring the degradation of an organic dye, such as methylene blue, in the presence of a ROS-generating system.[2][3]
Materials:
-
Nano- or micro-sized this compound catalyst
-
Titanium dioxide (TiO₂, a photocatalyst for ROS generation)
-
Methylene blue (MB) solution (10⁻⁵ M)
-
Deionized water
-
UV light source
Protocol:
-
Disperse 1 mg of the this compound catalyst and 2 mg of TiO₂ in 100 mL of the methylene blue solution.
-
Expose the suspension to UV light while stirring continuously.
-
At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the characteristic wavelength of methylene blue (approx. 664 nm) using a UV-Vis spectrophotometer.
-
The degradation of methylene blue is calculated based on the decrease in absorbance over time.
Catalytic Mechanism: A Tandem Approach to ROS Degradation
This compound is believed to function as a potent antioxidant catalyst through a mechanism that mimics the enzymatic action of superoxide (B77818) dismutase (SOD).[2] In tandem with a catalase-like material (in this case, TiO₂), it efficiently neutralizes harmful reactive oxygen species.[2][4]
The proposed catalytic cycle involves the following steps:
-
Superoxide Dismutation: The Ce³⁺ ions on the surface of the cerium carbonate particles catalyze the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen (O₂).
-
Catalase-like Activity: The generated hydrogen peroxide is then decomposed into water and oxygen by the co-catalyst (e.g., TiO₂).
This tandem catalytic system effectively removes two major forms of reactive oxygen species.
References
- 1. magonlinelibrary.com [magonlinelibrary.com]
- 2. Uniform titania-supported Ce(iii) carbonate cluster catalysts for degradation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerium carbonate catalyst protects against harmful oxidation | College of Chemistry [chemistry.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The enzyme-like catalytic activity of cerium oxide nanoparticles and its dependency on Ce3+ surface area concentration - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Phosphate Removal Performance of Cerium(III) Carbonate vs. Lanthanum Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro phosphate (B84403) removal performance of cerium(III) carbonate and lanthanum carbonate, two promising phosphate binders. The information presented is curated from peer-reviewed literature and is intended to inform research and development in the management of hyperphosphatemia.
Executive Summary
Both this compound and lanthanum carbonate demonstrate high efficacy in binding phosphate. Lanthanum carbonate has been extensively studied as a pharmaceutical agent and exhibits a strong phosphate binding capacity across a relevant physiological pH range. Emerging research on this compound, primarily in the context of water treatment, suggests it is also a potent phosphate binder. While direct head-to-head comparative studies under simulated physiological conditions are limited, this guide synthesizes available data to provide a comprehensive performance overview.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance parameters for this compound and lanthanum carbonate based on available experimental data. It is crucial to note that the experimental conditions in the cited studies may vary.
Table 1: Phosphate Adsorption Capacity
| Compound | Maximum Adsorption Capacity (q_m) (mg P/g) | Experimental Conditions |
| This compound | ~50 - 74 | Pure Ce₂(CO₃)₃·xH₂O and Fe-modified variants; pH 7, 25°C, 48h reaction[1] |
| 98.3 | Magnetic Ce₂(CO₃)₃·xH₂O/Fe₃O₄ composite; pH 3-9[2] | |
| Lanthanum Carbonate | 112.9 | Amorphous nano-adsorbent; pH 3-11, 25°C[3][4] |
| 106.6 | pH 2.9[5][6] | |
| 312.5 | Nanorod form; pH 5[7] |
Table 2: Influence of pH on Phosphate Adsorption
| Compound | Optimal pH Range | Performance Notes |
| This compound | Acidic to Neutral (3-7) | Adsorption capacity is maintained at high levels in acidic environments and tends to decrease in basic conditions.[1] |
| Lanthanum Carbonate | Broad (3-11) | Exhibits strong performance over a wide pH range.[3][4] Effective under acidic conditions (pH 2-6).[6] |
Mechanism of Phosphate Removal
The primary mechanism for phosphate removal by both this compound and lanthanum carbonate involves the formation of highly insoluble phosphate precipitates. In an aqueous environment, the trivalent cerium (Ce³⁺) and lanthanum (La³⁺) ions are released from their carbonate salts and react with phosphate ions (PO₄³⁻) to form stable cerium phosphate (CePO₄) and lanthanum phosphate (LaPO₄), respectively.
The general reaction can be represented as:
Me₂(CO₃)₃ + 2PO₄³⁻ → 2MePO₄ + 3CO₃²⁻
Where 'Me' represents either Cerium (Ce) or Lanthanum (La).
Experimental Protocols
The following section outlines a typical experimental protocol for evaluating the in vitro phosphate binding capacity of a phosphate binder, based on methodologies reported in the literature.[1][8]
In Vitro Phosphate Binding Capacity Study
Objective: To determine the phosphate binding capacity of a test compound at various pH levels and phosphate concentrations.
Materials:
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Test compounds: this compound, Lanthanum carbonate
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Spectrophotometer or Ion Chromatograph
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions of known concentrations (e.g., 10, 20, 50, 100 mg P/L) in deionized water.
-
pH Adjustment: Adjust the pH of the phosphate solutions to desired levels (e.g., 3, 5, 7) using HCl or NaOH to simulate different segments of the gastrointestinal tract.
-
Incubation:
-
Add a precise amount of the phosphate binder (e.g., 0.5 g/L) to a fixed volume of each phosphate solution.
-
Incubate the mixtures at a constant temperature (e.g., 37°C) under continuous agitation for a predetermined period (e.g., 24 hours) to reach equilibrium.
-
-
Sample Separation: After incubation, separate the solid binder-phosphate complex from the supernatant by centrifugation.
-
Phosphate Analysis: Determine the residual phosphate concentration in the supernatant using a suitable analytical method (e.g., molybdenum blue colorimetric method with UV-Vis spectrophotometry or ion chromatography).
-
Calculation of Adsorption Capacity: The amount of phosphate adsorbed per unit mass of the binder (q_e, in mg/g) is calculated using the following equation:
q_e = (C₀ - C_e) * V / m
Where:
-
C₀ is the initial phosphate concentration (mg/L)
-
C_e is the equilibrium phosphate concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the binder (g)
-
-
Isotherm Modeling: To determine the maximum adsorption capacity (q_m), the equilibrium data is fitted to adsorption isotherm models, such as the Langmuir or Freundlich models.
Mandatory Visualizations
References
- 1. Effect of Fe(III) Modification on the Phosphorus Removal Behavior of Ce(III) Carbonate Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strong adsorption of phosphate by amorphous lanthanum carbonate nano-adsorbents - ProQuest [proquest.com]
- 4. Strong adsorption of phosphate by amorphous lanthanum carbonate nano-adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Decomposition Pathway of Cerium(III) Carbonate: A Comparative Analysis of Thermoanalytical Techniques
For researchers, scientists, and drug development professionals, understanding the thermal decomposition pathway of compounds like cerium(III) carbonate is crucial for material characterization, process optimization, and stability assessment. Thermogravimetric analysis coupled with mass spectrometry (TG-MS) is a powerful technique for this purpose. This guide provides an objective comparison of TG-MS with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
The thermal decomposition of this compound hydrate (B1144303) (Ce₂(CO₃)₃·nH₂O) is a multi-step process involving dehydration and decarbonation, ultimately yielding cerium oxide. The precise nature of the intermediate species and the gaseous products evolved at each stage are critical pieces of information for understanding the reaction mechanism. TG-MS provides simultaneous information on mass loss and the identity of evolved gases, offering a detailed picture of the decomposition pathway.
Comparative Analysis of Analytical Techniques
While TG-MS is a robust technique, other methods such as Thermogravimetry-Differential Thermal Analysis (TG-DTA), in-situ X-ray Diffraction (XRD), and Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) offer complementary or alternative insights into the thermal decomposition of solids.
| Feature | TG-MS | TG-DTA | In-situ XRD | TG-FTIR |
| Primary Data | Mass change vs. Temperature/Time; Mass-to-charge ratio of evolved gases | Mass change vs. Temperature/Time; Temperature difference vs. Temperature/Time | Crystal structure changes vs. Temperature/Time | Mass change vs. Temperature/Time; Infrared spectrum of evolved gases |
| Strengths | - High sensitivity for evolved gas detection- Direct identification of gaseous species- Quantitative analysis of evolved gases | - Provides information on thermal events (endothermic/exothermic)- Robust and widely available | - Direct identification of crystalline phases of solid intermediates and products- Real-time monitoring of structural transformations | - Good for identifying functional groups in evolved gases- Can distinguish between isomers |
| Limitations | - May not distinguish between gases with the same mass-to-charge ratio (e.g., CO and N₂)- Complex mass spectra for mixtures of evolved gases | - Does not directly identify evolved gases- Overlapping thermal events can be difficult to resolve | - Only applicable to crystalline materials- Requires a specialized high-temperature reaction chamber | - Lower sensitivity for some small molecules (e.g., H₂)- Overlapping IR bands can complicate spectra of gas mixtures |
Performance Data: Decomposition of this compound Hydrate
The following table summarizes typical quantitative data obtained from the thermal analysis of this compound hydrate under an inert atmosphere.
| Decomposition Step | Technique | Temperature Range (°C) | Mass Loss (%) | Evolved Species Detected | Solid Product(s) |
| Dehydration | TG-MS, TG-DTA | 160 - 170[1] | Variable (depends on hydration state) | H₂O | Ce₂(CO₃)₃ |
| Decarbonation I | TG-MS, TG-DTA | 250 - 280[1] | ~6.5 | CO₂ | Ce₂O(CO₃)₂ (oxycarbonate) |
| Decarbonation II | TG-MS, TG-DTA | >300 | ~13 | CO₂, CO[2] | CeO₂ |
Note: The exact temperatures and mass losses can vary depending on factors such as heating rate and the specific hydration state of the starting material.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for reproducing and interpreting results.
Thermogravimetric Analysis-Mass Spectrometry (TG-MS)
-
Sample Preparation: A small amount of this compound hydrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).
-
Instrumentation: A thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.
-
Experimental Conditions:
-
Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: A continuous flow of an inert gas (e.g., helium or argon) is maintained throughout the experiment.
-
MS Parameters: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected evolved gases (e.g., m/z 18 for H₂O, 44 for CO₂, and 28 for CO).
-
Alternative Methods
-
Thermogravimetry-Differential Thermal Analysis (TG-DTA): The protocol is similar to TG-MS, but the instrument simultaneously measures the temperature difference between the sample and an inert reference, providing information on endothermic and exothermic events.[3]
-
In-situ X-ray Diffraction (XRD): The sample is placed in a high-temperature chamber that allows for the collection of XRD patterns as the sample is heated. This provides real-time information on the crystalline phases of the solid material.[4][5][6][7]
-
Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR): The evolved gases from the TGA are passed through a heated gas cell in an FTIR spectrometer. The resulting IR spectra are used to identify the functional groups of the evolved gaseous molecules.[8][9]
Visualizing the Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed decomposition pathway.
References
- 1. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. hasyweb.desy.de [hasyweb.desy.de]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. measurlabs.com [measurlabs.com]
- 9. mt.com [mt.com]
Comparative Efficiency of Cerium Salts for Carbonate Precipitation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate precipitating agent is a critical step in chemical synthesis and purification processes. When targeting the precipitation of carbonates, cerium salts are often employed due to their reactivity and the specific properties of the resulting cerium carbonate. This guide provides a comparative overview of the efficiency of different cerium salts—namely cerium(III) chloride, cerium(III) nitrate (B79036), and cerium(III) sulfate (B86663)—for carbonate precipitation, supported by available data and experimental protocols.
While direct comparative studies on the carbonate precipitation efficiency of these salts are not extensively documented in publicly available literature, this guide synthesizes information from various sources to infer their relative merits and provide a framework for experimental comparison. The choice of a particular cerium salt can be influenced by factors such as solubility, the desired crystal structure of the cerium carbonate, and the presence of impurities.
Executive Summary of Comparative Efficiency
Based on available literature, both cerium(III) nitrate and cerium(III) chloride are commonly utilized as water-soluble precursors for the synthesis of cerium carbonate.[1][2] The efficiency of carbonate precipitation is generally high for these soluble salts, with the primary focus in many studies being the control of co-precipitation of impurities through careful pH management rather than a direct comparison of the precipitation efficiency of the cerium salts themselves.[1] There is evidence to suggest that the choice of the anion (Cl⁻, NO₃⁻, SO₄²⁻) can influence the crystal structure of the precipitated cerium carbonate, which may be a critical consideration for specific applications.[3]
| Cerium Salt | Formula | Key Considerations for Carbonate Precipitation |
| Cerium(III) Chloride | CeCl₃ | Highly soluble in water, making it a readily available source of Ce³⁺ ions for precipitation. Often used in various chemical syntheses. |
| Cerium(III) Nitrate | Ce(NO₃)₃ | Also highly soluble in water and frequently used for the preparation of cerium carbonate.[2][3] The nitrate anion is generally non-interfering in many subsequent applications. |
| Cerium(III) Sulfate | Ce₂(SO₄)₃ | Less commonly cited for carbonate precipitation in the reviewed literature. Its solubility is lower than that of the chloride and nitrate salts, which could potentially affect the kinetics of the precipitation reaction. The sulfate anion might also influence the crystal phase of the resulting cerium carbonate.[3] |
Experimental Protocols
To facilitate a direct comparison of the efficiency of different cerium salts for carbonate precipitation, the following experimental protocol can be employed. This protocol is a composite based on general precipitation methods described in the literature.[1][2]
Objective: To compare the carbonate precipitation efficiency of cerium(III) chloride, cerium(III) nitrate, and cerium(III) sulfate under controlled conditions.
Materials:
-
Cerium(III) chloride (CeCl₃)
-
Cerium(III) nitrate (Ce(NO₃)₃)
-
Cerium(III) sulfate (Ce₂(SO₄)₃)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃) solution (precipitating agent)[1]
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
Stirring hotplate and magnetic stir bars
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
-
Analytical balance
Procedure:
-
Preparation of Cerium Salt Solutions:
-
Prepare equimolar aqueous solutions (e.g., 0.1 M) of cerium(III) chloride, cerium(III) nitrate, and cerium(III) sulfate in deionized water. Ensure complete dissolution.
-
-
Preparation of Carbonate Solution:
-
Prepare a solution of the carbonate precipitating agent (e.g., 0.1 M sodium carbonate) in deionized water.
-
-
Precipitation Reaction:
-
In separate beakers, place a fixed volume (e.g., 100 mL) of each of the cerium salt solutions.
-
Begin stirring the cerium salt solution at a constant rate.
-
Slowly add the carbonate solution dropwise to the cerium salt solution.
-
Monitor the pH of the solution continuously. Maintain a constant pH (e.g., pH 7) by adding dilute HCl or NaOH as needed. Controlling the pH is crucial to minimize the co-precipitation of impurities.[1]
-
Continue adding the carbonate solution until a stoichiometric amount has been added.
-
-
Aging of the Precipitate:
-
After the addition of the carbonate solution is complete, continue stirring the mixture for a predetermined time (e.g., 1 hour) to allow the precipitate to age and the reaction to reach completion.
-
-
Separation and Washing:
-
Separate the cerium carbonate precipitate from the solution by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
-
Drying and Weighing:
-
Dry the collected precipitate in an oven at a specified temperature (e.g., 80°C) until a constant weight is achieved.
-
Accurately weigh the dried cerium carbonate precipitate.
-
-
Analysis:
-
Calculate the yield of cerium carbonate for each cerium salt used.
-
Characterize the precipitate using techniques such as X-ray diffraction (XRD) to determine the crystal structure and scanning electron microscopy (SEM) to observe the morphology.
-
Logical Workflow for Comparison
Caption: Experimental workflow for comparing cerium salt efficiency.
Signaling Pathways and Logical Relationships
The precipitation of cerium carbonate is a direct chemical reaction and does not involve biological signaling pathways. The logical relationship governing the process is the equilibrium between the dissolved cerium and carbonate ions and the solid cerium carbonate precipitate. This relationship is influenced by several factors as illustrated in the diagram below.
Caption: Factors influencing cerium carbonate precipitation.
Conclusion
While quantitative data for a direct side-by-side comparison of the carbonate precipitation efficiency of cerium(III) chloride, nitrate, and sulfate is scarce, the choice of salt is likely to be guided by practical considerations such as solubility, cost, and the desired physicochemical properties of the final cerium carbonate product. Both cerium chloride and cerium nitrate are effective and commonly used. The anion of the cerium salt has been shown to influence the crystal structure of the resulting carbonate, a factor that may be of primary importance in materials science and other specialized applications. For researchers aiming to select the optimal cerium salt for their specific needs, conducting a comparative experiment as outlined in this guide is recommended to determine the most suitable option based on empirical evidence.
References
A Comparative Guide to Validating the Purity of Synthesized Cerium(III) Carbonate
For researchers and professionals in materials science and drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized cerium(III) carbonate, Ce₂(CO₃)₃. We present supporting experimental protocols and comparative data against a commercial standard, offering a framework for rigorous quality control.
Comparison of Analytical Methods for Purity Assessment
A multi-faceted approach is essential for the comprehensive validation of this compound purity. The choice of method depends on the expected impurities and the desired level of precision.
| Analytical Technique | Purpose | Information Provided | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Quantify hydrate (B1144303) content and confirm carbonate decomposition. | Mass loss corresponding to water and carbon dioxide release upon heating. | Provides quantitative data on hydration and carbonate content; relatively simple. | Does not identify specific impurities; requires careful interpretation. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Determine the concentration of metallic impurities. | Quantitative measurement of trace metal contaminants, including other rare earth elements. | High sensitivity and accuracy for elemental analysis.[1] | Destructive to the sample; does not provide information on the chemical form of impurities. |
| Powder X-ray Diffraction (PXRD) | Identify the crystalline phase and detect crystalline impurities. | Diffraction pattern characteristic of the compound's crystal structure. | Excellent for identifying crystalline phases and contaminants; non-destructive. | Amorphous impurities are not detected; quantification can be challenging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the presence of carbonate functional groups and water. | Absorption bands corresponding to molecular vibrations of carbonate and O-H bonds.[2] | Fast, non-destructive, and provides structural information. | Primarily qualitative; not ideal for quantifying trace impurities. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are designed to be adaptable to standard laboratory settings.
2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the water of hydration and confirm the thermal decomposition profile of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 10-15 mg of the this compound sample into an alumina (B75360) crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from 30 °C to 800 °C at a constant ramp rate of 10 °C/min.
-
Use a nitrogen or air atmosphere with a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature. The initial mass loss up to ~200 °C corresponds to the loss of water, while the subsequent loss between ~250 °C and 500 °C corresponds to the decomposition of carbonate to cerium oxide and CO₂.[3]
-
2.2. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Objective: To quantify trace metallic impurities.
-
Instrumentation: An ICP-OES system.
-
Procedure:
-
Sample Digestion: Accurately weigh approximately 50 mg of the synthesized this compound into a clean Teflon vessel.
-
Add 5 mL of trace-metal grade nitric acid (HNO₃).
-
Gently heat the vessel on a hot plate at 80 °C until the sample is fully dissolved and the evolution of CO₂ ceases.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Analysis: Aspirate the prepared sample solution into the ICP-OES.
-
Measure the emission intensities for key potential impurities (e.g., La, Pr, Nd, Fe, Ca, Na) against multi-element calibration standards.
-
2.3. Powder X-ray Diffraction (PXRD)
-
Objective: To confirm the crystalline phase of this compound and identify any crystalline impurities.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.
-
Procedure:
-
Grind a small amount of the this compound sample into a fine powder using an agate mortar and pestle.
-
Pack the powder into a sample holder, ensuring a flat, level surface.
-
Mount the sample holder in the diffractometer.
-
Collect the diffraction pattern over a 2θ range of 10° to 80° with a step size of 0.02°.
-
Compare the resulting diffractogram with a reference pattern for this compound hydrate (e.g., from the ICDD database) to confirm the phase identity and check for peaks corresponding to potential crystalline impurities.
-
Comparative Data Analysis
The following table summarizes hypothetical experimental data for a batch of synthesized this compound compared against a high-purity commercial standard.
| Parameter | Synthesized Ce₂(CO₃)₃ | Commercial Standard (99.9%) | Method |
| Purity (Cerium basis) | 99.7% | ≥ 99.9% | ICP-OES |
| Appearance | White Powder | White Powder | Visual |
| Phase Identity | Matches Ce₂(CO₃)₃·xH₂O | Matches Ce₂(CO₃)₃·xH₂O | PXRD |
| Water Content (xH₂O) | 8.1% (x ≈ 2.5) | 7.5% (x ≈ 2.3) | TGA |
| Lanthanum (La) Impurity | 1550 ppm | < 100 ppm | ICP-OES |
| Iron (Fe) Impurity | 85 ppm | < 20 ppm | ICP-OES |
| Sodium (Na) Impurity | 210 ppm | < 50 ppm | ICP-OES |
| Other Crystalline Phases | Not Detected | Not Detected | PXRD |
Visualization of Experimental Workflow
The logical flow of the purity validation process is illustrated below. This workflow ensures a systematic and comprehensive analysis of the synthesized material.
Caption: Workflow for the purity validation of synthesized this compound.
This guide outlines a robust framework for validating the purity of synthesized this compound. By employing a combination of thermal, spectroscopic, and diffraction techniques, researchers can confidently ascertain the quality of their material, ensuring the integrity of subsequent research and development activities.
References
A Researcher's Guide to Confirming Ce(III) in Carbonates using XPS
An objective comparison of X-ray Photoelectron Spectroscopy (XPS) methodologies for the accurate determination of the Ce(III) oxidation state in carbonate-based materials, complete with supporting experimental data and detailed protocols.
For researchers and scientists engaged in the development of materials and pharmaceuticals containing cerium, precise determination of its oxidation state is paramount. This is particularly true for carbonate-based formulations where Ce(III) is the desired state for therapeutic efficacy or catalytic activity. X-ray Photoelectron Spectroscopy (XPS) stands as a powerful surface-sensitive technique for this purpose. This guide provides a comparative overview of two common methodologies for analyzing the Ce(III) oxidation state in carbonates using XPS, offering detailed experimental protocols and quantitative data to aid in methodological selection and application.
The inherent complexity of the Ce 3d XPS spectrum, characterized by significant spin-orbit splitting and final-state effects, necessitates robust data analysis. The presence of both Ce(III) and Ce(IV) states results in a complex envelope of overlapping peaks. Accurate quantification of the Ce(III) content, therefore, relies on careful deconvolution of this spectral region.
Comparison of Quantification Methodologies
Two primary approaches for quantifying the Ce(III) to Ce(IV) ratio from the Ce 3d XPS spectrum are the Simplified Area Ratio Method and the Comprehensive 10-Peak Deconvolution Method .
-
Simplified Area Ratio Method: This approach involves identifying the most prominent and well-separated peaks characteristic of Ce(III) and Ce(IV) and calculating their relative areas. While quicker, it may offer lower accuracy, especially in samples with low Ce(III) concentration.
-
Comprehensive 10-Peak Deconvolution Method: This is a more rigorous method that involves fitting the entire Ce 3d spectrum with a total of ten peaks: four corresponding to Ce(III) and six to Ce(IV).[1] This method accounts for the complex multiplet splitting and provides a more accurate determination of the relative concentrations of the two oxidation states.[1]
The following table summarizes the key quantitative parameters associated with these methodologies, derived from literature data on cerium compounds.
| Parameter | Simplified Area Ratio Method | Comprehensive 10-Peak Deconvolution Method |
| Characteristic Ce(III) Peaks (eV) | v' (~885-886 eV), u' (~903-904 eV) | v₀ (~880-881 eV), v' (~885-886 eV), u₀ (~899-900 eV), u' (~903-904 eV) |
| Characteristic Ce(IV) Peaks (eV) | v (~882 eV), u (~900 eV), v''' (~898 eV), u''' (~917 eV) | v (~882 eV), v'' (~888-889 eV), v''' (~898 eV), u (~900 eV), u'' (~907 eV), u''' (~917 eV) |
| Typical FWHM (eV) | 1.5 - 3.0 | 1.5 - 3.0 (constrained for doublets) |
| Reported Ce(III) Concentration (%) in a mixed-valence sample | 25.13%[2] | 36% |
| Key Advantage | Rapid assessment | Higher accuracy and detailed chemical state information |
| Key Disadvantage | Lower accuracy, potential for over/underestimation | Requires specialized software and a deeper understanding of XPS data analysis |
Experimental Protocols
Accurate determination of the Ce(III) oxidation state by XPS requires meticulous attention to the experimental setup and data acquisition parameters.
Sample Preparation
-
Handling: Cerium(III) compounds can be susceptible to oxidation upon exposure to air. Handle samples in an inert atmosphere (e.g., a glovebox) whenever possible.
-
Mounting: Securely mount the powdered carbonate sample onto a sample holder using high-vacuum compatible carbon tape. Ensure a flat, uniform surface for analysis. It is crucial to minimize surface contamination.
XPS Data Acquisition
-
Instrument: A modern XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is recommended to minimize X-ray induced sample damage and to achieve high energy resolution.
-
Vacuum: Maintain an ultra-high vacuum (UHV) in the analysis chamber (typically < 1 x 10⁻⁸ mbar) to prevent surface contamination during the measurement.
-
X-ray Source Power: Use a low X-ray power (e.g., 100-150 W) to minimize the risk of X-ray induced reduction of Ce(IV) to Ce(III), which can lead to an overestimation of the Ce(III) content.[3]
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Ce 3d, C 1s, and O 1s regions.
-
Ce 3d: Scan from approximately 875 eV to 925 eV. Use a pass energy of 20-40 eV and a step size of 0.1 eV.[4]
-
C 1s: This is crucial for charge correction. The adventitious carbon C-C/C-H peak is typically set to a binding energy of 284.8 eV or 285.0 eV.
-
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating carbonate samples.
Data Analysis
-
Software: Utilize specialized data analysis software such as CasaXPS or Thermo Avantage.
-
Charge Correction: Calibrate the binding energy scale of all spectra by setting the adventitious C 1s peak to 284.8 eV.
-
Background Subtraction: Apply a Shirley or Tougaard background to the high-resolution spectra before peak fitting.
-
Peak Fitting (Deconvolution):
-
Simplified Method: Fit the most intense and well-resolved Ce(III) (v') and Ce(IV) (v, u''') peaks. The relative percentage of Ce(III) can be estimated from the ratio of the area of the v' peak to the sum of the areas of the v, v', and u''' peaks.
-
Comprehensive Method: Fit the entire Ce 3d envelope with ten peaks (four for Ce(III) and six for Ce(IV)). Constrain the full width at half maximum (FWHM) and the spin-orbit splitting of the corresponding doublets. The total area of the four Ce(III) peaks divided by the total area of all ten peaks gives the percentage of Ce(III).
-
Visualizing the XPS Workflow
The following diagram illustrates the logical workflow for the XPS analysis of Ce(III) in carbonates.
Caption: Workflow for XPS analysis of Ce(III) in carbonates.
By carefully selecting the appropriate data analysis methodology and adhering to rigorous experimental protocols, researchers can confidently and accurately determine the Ce(III) oxidation state in carbonate materials, ensuring the integrity and reliability of their findings.
References
comparative study of cerium-based adsorbents for wastewater treatment
A Comparative Analysis of Cerium-Based Adsorbents for Enhanced Wastewater Treatment
Introduction
The escalating issue of water pollution necessitates the development of efficient and robust materials for the removal of a wide array of contaminants from wastewater. Among the promising candidates, cerium-based adsorbents have garnered significant attention from the scientific community. Their unique electronic structure, high surface area, and versatile surface chemistry make them highly effective in sequestering heavy metals, organic dyes, and other pollutants. This guide provides a comparative study of various cerium-based adsorbents, presenting their performance data, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking to understand and apply these advanced materials in wastewater remediation.
Performance Comparison of Cerium-Based Adsorbents
The efficacy of different cerium-based adsorbents is evaluated based on their adsorption capacity and removal efficiency for various pollutants. The following tables summarize the performance of several key cerium-based materials against common wastewater contaminants.
Heavy Metal Removal
Cerium-based adsorbents have demonstrated high efficiency in the removal of toxic heavy metals from aqueous solutions. Their performance is influenced by factors such as pH, initial metal concentration, and the specific composition of the adsorbent.
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Contact Time (min) | Initial Concentration (mg/L) | Reference |
| Hydrous Cerium Oxide (HCO) | Chromium(VI) | 129.87 | 99 | 2 | - | - | [1] |
| CeO₂/Corncob Nanocomposite | Cadmium(II) | - | 95 | Basic | 60 | - | [2] |
| CeO₂/Corncob Nanocomposite | Chromium | - | 88 | Basic | 60 | - | [2] |
| CeO₂ Nanoparticles | Lead(II) | 128.1 | - | 5-7 | - | 1-10 | [3] |
| CeO₂ Nanoparticles | Cadmium(II) | 93.4 | - | 5-7 | - | 1-10 | [3] |
| CeO₂ Nanoparticles | Chromium(VI) | 34.4 | - | 5 | - | 1-10 | [3] |
Organic Dye Removal
Organic dyes are a major class of pollutants in industrial wastewater. Cerium-based adsorbents, particularly composites and metal-organic frameworks (MOFs), have shown excellent performance in decolorizing dye-contaminated water.
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Contact Time (h) | Initial Concentration (mg/L) | Reference |
| Ce-BTC@MCC Composite | Congo Red | 926.3 | - | - | - | - | [4] |
| Ag-Cu-CeO₂ Nanocomposite | Congo Red | 4.71 | 96.83 | 2 | 3 | 55.6 | [5] |
| Fe-Ce Modified Activated Carbon | Methylene Blue | - | - | - | - | - | [6] |
Other Pollutants
Beyond heavy metals and dyes, cerium-based adsorbents are also effective in removing other harmful substances like phosphates, which are major contributors to eutrophication.
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Contact Time | Initial Concentration (mg/L) | Reference |
| MOF-76(Ce) | Phosphate | 72.97 | - | pH-selective | - | 20 | [7] |
| CeO₂ | Phosphate | 55.71 | - | Not pH-dependent | - | 20 | [7] |
| Cerium Modified Zeolite | Phosphate | - | - | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the synthesis of common cerium-based adsorbents and the standard procedure for batch adsorption experiments.
Synthesis of Cerium-Based Adsorbents
1. Cerium Oxide (CeO₂) Nanoparticles via Co-precipitation
-
Materials: Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), Sodium hydroxide (B78521) (NaOH), deionized water.
-
Procedure:
-
Prepare a 0.1 M solution of Ce(NO₃)₃·6H₂O in deionized water.
-
Prepare a 1.0 M solution of NaOH in deionized water.
-
Slowly add the NaOH solution dropwise to the cerium nitrate solution under vigorous stirring at room temperature.
-
Continue stirring for 24 hours to allow for the complete precipitation of cerium hydroxide.
-
Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.
-
Dry the precipitate in an oven at 80°C for 12 hours.
-
Calcined the dried powder in a muffle furnace at 500°C for 4 hours to obtain CeO₂ nanoparticles.
-
2. Cerium-Based Metal-Organic Framework (Ce-MOF)
-
Materials: Cerium(IV) ammonium (B1175870) nitrate ((NH₄)₂Ce(NO₃)₆), 1,4-benzenedicarboxylic acid (H₂BDC), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve a specific molar ratio of (NH₄)₂Ce(NO₃)₆ and H₂BDC in DMF.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with DMF and then with ethanol.
-
Activate the Ce-MOF by heating under vacuum to remove the solvent molecules from the pores.
-
3. Cerium-Doped Biochar
-
Materials: Biomass (e.g., rice husk, corn stover), Cerium(III) nitrate hexahydrate, deionized water.
-
Procedure:
-
Wash the biomass with deionized water to remove impurities and dry it in an oven.
-
Impregnate the dried biomass in a solution of Ce(NO₃)₃·6H₂O of a desired concentration for 24 hours.
-
Separate the impregnated biomass and dry it at 105°C.
-
Pyrolyze the dried, cerium-impregnated biomass in a furnace under a nitrogen atmosphere at a specific temperature (e.g., 500-700°C) for 2 hours.
-
Allow the resulting cerium-doped biochar to cool to room temperature.
-
Wash the biochar with deionized water to remove any soluble impurities and dry it before use.
-
Batch Adsorption Experiments
The following is a generalized procedure for evaluating the adsorption performance of cerium-based adsorbents.
-
Procedure:
-
Prepare a stock solution of the target pollutant (e.g., heavy metal salt, organic dye) of a known concentration in deionized water.
-
Prepare a series of working solutions of different initial concentrations by diluting the stock solution.
-
Add a precisely weighed amount of the cerium-based adsorbent to a known volume of the pollutant solution in a series of flasks.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined period to reach equilibrium.
-
After agitation, separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the remaining concentration of the pollutant in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectrophotometry for dyes, Atomic Absorption Spectroscopy for heavy metals).
-
Calculate the amount of pollutant adsorbed per unit mass of the adsorbent (qₑ, in mg/g) and the removal efficiency (%).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and evaluation of cerium-based adsorbents.
Caption: General workflow for the synthesis and performance evaluation of cerium-based adsorbents.
Caption: Logical relationship of the adsorption process and potential mechanisms.
Conclusion
Cerium-based adsorbents represent a versatile and highly effective class of materials for the remediation of wastewater contaminated with a variety of pollutants. This guide has provided a comparative overview of their performance, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the experimental workflow. The exceptional adsorption capacities of materials like Ce-BTC@MCC for dyes and hydrous cerium oxide for heavy metals highlight their potential for practical applications in water treatment technologies. Further research should focus on optimizing the synthesis of these materials for enhanced performance, scalability, and cost-effectiveness, as well as exploring their application in real-world wastewater treatment scenarios. The provided methodologies and comparative data serve as a valuable resource for researchers and professionals working towards the development of advanced and sustainable solutions for water purification.
References
- 1. 2.3. Batch Adsorption Experiments [bio-protocol.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Theoretical Models of Cerium(III) Carbonate Behavior for Researchers and Drug Development Professionals
Introduction
Cerium(III) carbonate (Ce₂(CO₃)₃) and its complexes play a crucial role in various scientific and industrial applications, from catalysis to potential use in pharmaceuticals. Predicting the behavior of this compound in aqueous environments is essential for process optimization, environmental impact assessment, and the development of novel therapeutic agents. This guide provides a comparative overview of theoretical modeling approaches for describing the behavior of this compound, supported by experimental data and detailed methodologies for model validation.
Theoretical Frameworks for Modeling this compound Behavior
The accurate prediction of this compound behavior, including its solubility, speciation, and kinetics of precipitation and dissolution, relies on robust thermodynamic and kinetic models. While a single, universally accepted model specifically for this compound is not established, several theoretical frameworks are commonly employed for analogous systems, such as other lanthanide carbonates and divalent metal carbonates. The choice of model often depends on the specific conditions of the system, such as ionic strength, temperature, and pressure.
A prevalent approach for modeling the thermodynamic properties of electrolyte solutions, including those containing cerium(III) and carbonate ions, is the Pitzer model . This model is an ion-interaction approach that extends the Debye-Hückel theory to higher concentrations. The Pitzer equations use a set of empirically determined parameters to describe the interactions between different ions in solution, allowing for the calculation of activity coefficients and, consequently, the prediction of mineral solubility. The accuracy of the Pitzer model is highly dependent on the quality and availability of experimental data used to derive the interaction parameters.
For kinetic modeling of precipitation and dissolution, various models can be applied. These range from simple, empirical rate laws to more complex, mechanistic models that consider individual reaction steps such as surface adsorption, nucleation, and crystal growth. The Plummer, Wigley, and Parkhurst (PWP) model, for instance, has been successfully applied to describe the dissolution and precipitation kinetics of calcite and could be adapted for this compound.
Experimental Validation of Theoretical Models
The validation of any theoretical model is contingent upon its ability to accurately reproduce experimental observations. For this compound, several key experimental parameters must be measured to develop and validate predictive models.
Data Presentation: Comparison of Model Predictions with Experimental Data
| Parameter | Experimental Value/Observation | Significance for Model Validation | Reference |
| Stoichiometry of Limiting Carbonate Complexes | For light lanthanides (La to Nd), the limiting complex is Ln(CO₃)₄⁵⁻. For heavy lanthanides (Dy to Tm), the limiting complex is Ln(CO₃)₃³⁻. | Determines the speciation of cerium(III) in carbonate-rich solutions and is a critical input for thermodynamic models. | [1] |
| Solubility of this compound | Insoluble in water, but soluble in dilute mineral acids. | Provides the fundamental data for determining the solubility product (Ksp) and for validating thermodynamic models under various conditions. | [2] |
| Coordination Environment of Cerium(III) | In aqueous solution, Ce(III) can have coordination numbers of 8 or 9. | Affects the structure of hydrated and complexed cerium(III) ions, which is important for molecular-level simulations and for understanding reaction mechanisms. | [3] |
Experimental Protocols
Accurate experimental data is the bedrock of reliable theoretical models. The following sections detail the methodologies for key experiments used to investigate the behavior of this compound.
Solubility Determination
Objective: To measure the equilibrium concentration of cerium(III) in solution in contact with solid this compound under controlled conditions.
Methodology:
-
Synthesis of Solid Phase: High-purity this compound is synthesized, for example, by precipitation from a cerium(III) salt solution with a carbonate source. The solid phase is thoroughly characterized by X-ray diffraction (XRD) and elemental analysis to confirm its identity and purity.
-
Equilibration: A known mass of the solid this compound is added to a solution of known composition (e.g., varying pH, ionic strength, and carbonate concentration). The suspension is agitated in a thermostated vessel for a sufficient time to reach equilibrium. The equilibration time is determined by periodically measuring the cerium concentration in the aqueous phase until it becomes constant.
-
Phase Separation: The solid and aqueous phases are separated by filtration or centrifugation.
-
Analysis: The concentration of cerium in the aqueous phase is determined using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The pH and carbonate concentration of the final solution are also measured.
Potentiometric Titration for Speciation Analysis
Objective: To determine the stoichiometry and stability constants of this compound complexes in solution.
Methodology:
-
Cell Setup: A potentiometric cell is assembled consisting of a glass electrode and a reference electrode. The cell is calibrated using standard buffer solutions.
-
Titration: A solution containing a known concentration of cerium(III) is titrated with a standard solution of sodium carbonate. The electromotive force (e.m.f.) of the cell is monitored as a function of the added titrant volume.
-
Data Analysis: The titration data (e.m.f. vs. volume of titrant) are analyzed using a suitable computer program (e.g., LETAGROP) to determine the formation constants of the various this compound complexes.
Visualization of Key Processes
The following diagrams illustrate the logical workflow for model validation and the key chemical equilibria involved in the this compound system.
Caption: Workflow for the validation of theoretical models for this compound behavior.
References
- 1. Evidence of different stoichiometries for the limiting carbonate complexes across the lanthanide(III) series: a capillary electrophoresis-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]
- 3. Thermodynamic and structural features of aqueous Ce(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cerium(III) Carbonate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and proper disposal of Cerium(III) carbonate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): Before working with this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles are required.[1]
-
Hand Protection: Wear protective gloves.[1][3] Contaminated gloves must be disposed of after use in accordance with laboratory best practices.[1]
-
Protective Clothing: An impervious lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
Handling:
II. Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | P264: Wash skin thoroughly after handling[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2] | P261: Avoid breathing dust[1][2] |
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment:
-
Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Personal Hygiene: Wash hands thoroughly after cleanup.
IV. Step-by-Step Disposal Protocol
The disposal of this compound is regulated and must be carried out in compliance with federal, state, and local regulations.[2] Improper disposal can pose a threat to human health and the environment.[5]
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Waste Containerization
-
Use a dedicated, sealable, and chemically compatible container for this compound waste.
-
The container must be in good condition and free from leaks or residues on the exterior.
-
If reusing a container, ensure all old labels are completely removed or defaced.[6]
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."[6]
-
The label must also include:
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2][3]
-
Disposal must be conducted by a licensed and approved waste disposal company.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Cerium(III) Carbonate
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cerium(III) carbonate. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment to minimize exposure and ensure user safety.
| Protection Type | Specific PPE | Standards and Recommendations |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A face shield may be necessary for larger quantities. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] |
| Skin Protection | Chemical-resistant, impermeable gloves (e.g., nitrile rubber). | Inspect gloves before use. Follow proper glove removal technique to avoid skin contact.[2] |
| Body Protection | Laboratory coat or impervious clothing to prevent skin contact.[2] | Protective work clothing should be worn as necessary.[3] |
| Respiratory Protection | NIOSH-approved N95 or P95/P1 particle respirator.[2][4] | Use in a well-ventilated area or under a chemical fume hood.[2][4] For higher protection levels, type OV/AG/P99 respirator cartridges may be used.[4] |
Hazard Identification and First Aid
This compound is classified with the following hazards:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2][3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation persists, seek medical attention.[1][2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3][4] |
Detailed Experimental Protocol for Safe Handling
Objective: To provide a step-by-step procedure for the safe handling of this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate PPE (see table above)
-
Chemical fume hood or well-ventilated area
-
Spatula, weighing paper/boat
-
Sealed container for storage
-
Waste container labeled for chemical waste
Procedure:
-
Preparation:
-
Handling and Use:
-
Avoid the formation of dust and aerosols during handling.[2]
-
Use a spatula to carefully transfer the desired amount of this compound from its storage container to a weighing paper or boat.
-
If any dust is generated, ensure it is contained within the fume hood.
-
After use, securely close the this compound container.[2]
-
-
Storage:
Spill Management Workflow
The following diagram outlines the procedural flow for managing a this compound spill.
Caption: Workflow for this compound Spill Response.
Disposal Plan
Operational Plan:
-
All waste containing this compound must be considered chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
Disposal Procedure:
-
Dispose of this compound waste in accordance with all applicable local, state, and federal regulations.[4]
-
One recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging should be disposed of as unused product.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
